molecular formula C10H13N3O B013792 N'-Nitrosoanabasine CAS No. 37620-20-5

N'-Nitrosoanabasine

Cat. No.: B013792
CAS No.: 37620-20-5
M. Wt: 191.23 g/mol
InChI Key: BXYPVKMROLGXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Nitrosoanabasine (NAB) is a tobacco-specific N-nitrosamine (TSNA) identified in tobacco and tobacco smoke . As a research chemical, it serves as a critical standard in analytical chemistry for method development and validation, particularly for quantifying nitrosamine impurities to meet stringent regulatory limits set by agencies like the FDA and EMA . In toxicology and cancer research, NAB is investigated as a structural analog of the potent human carcinogen N'-Nitrosonornicotine (NNN) . While its carcinogenic potential in humans is not fully classified, studies indicate it requires metabolic activation by specific human cytochrome P450 enzymes (including CYP1B1, 2A6, 2A13, and 2E1) to exert mutagenic effects . Recent research demonstrates that NAB can induce micronucleus formation and gene mutations in human cells, providing valuable insights into the mechanisms of genetic damage and the role of specific CYPs in activating environmental procarcinogens . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

3-(1-nitrosopiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021019
Record name Nitrosoanabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37620-20-5, 84237-39-8, 1133-64-8
Record name 3-(1-Nitroso-2-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37620-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosoanabasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoanabasine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Nitroso-2-piperidinyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOANABASINE, (RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N'-nitrosoanabasine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N'-Nitrosoanabasine: A Technical Guide on Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine (B190304).[1] As a member of the nitrosamine class of compounds, NAB is of significant interest to the scientific community due to its carcinogenic potential.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological implications of NAB, with a focus on its metabolic activation and role in carcinogenesis. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of key biological pathways and experimental workflows.

Chemical Properties and Structure

N'-Nitrosoanabasine is a heterocyclic compound characterized by a pyridine (B92270) ring linked to a nitrosated piperidine (B6355638) ring. Its chemical identity and core properties are summarized in the tables below.

Identification
PropertyValue
IUPAC Name 3-(1-nitroso-2-piperidinyl)pyridine[5]
Synonyms (R,S)-N'-Nitrosoanabasine, NAB, 1-Nitroso-2-(3-pyridyl)piperidine[5][6]
CAS Number 37620-20-5 (for the racemic mixture)[5]
Molecular Formula C₁₀H₁₃N₃O[5][6][7]
Molecular Weight 191.23 g/mol [6][7]
Chemical Structure A pyridine ring attached at the 3-position to the 2-position of a piperidine ring, with a nitroso group attached to the nitrogen atom of the piperidine ring.
Physicochemical Properties
PropertyValue
Appearance Low-melting solid[5]
Solubility Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[5]
Boiling Point 165-170 °C at 3 Torr[8]
Storage Temperature -20°C[8]

Biological Activity and Significance

N'-Nitrosoanabasine is recognized as a mutagenic metabolite and a carcinogen.[7] Its biological effects are primarily linked to its metabolic activation into reactive species that can interact with cellular macromolecules, including DNA.

Carcinogenicity

Animal studies have demonstrated the carcinogenic potential of NAB. In rats, oral administration of NAB has been shown to induce esophageal tumors.[2][4] Compared to the potent esophageal carcinogen 1,4-dinitrosopiperazine (B30178) (DNPI) and the moderately active N'-Nitrosonornicotine (NNN), NAB is considered a weak carcinogen in this model.[2] In mice, NAB is carcinogenic, while it is not considered carcinogenic in hamsters.[5] The International Agency for Research on Cancer (IARC) has classified N'-Nitrosoanabasine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans.

Metabolic Activation

The carcinogenicity of NAB is dependent on its metabolic activation, primarily mediated by Cytochrome P450 (CYP) enzymes. In vitro studies have indicated that human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are involved in the metabolism of NAB. This metabolic process involves hydroxylation at the carbon atoms adjacent to the nitroso group (α-hydroxylation), leading to the formation of unstable intermediates that can ultimately generate DNA-reactive species.

The following diagram illustrates the proposed metabolic activation pathway of N'-Nitrosoanabasine.

N'-Nitrosoanabasine Metabolic Activation Proposed Metabolic Activation Pathway of N'-Nitrosoanabasine NAB N'-Nitrosoanabasine (NAB) alpha_hydroxylation α-Hydroxylation NAB->alpha_hydroxylation Metabolic Activation CYP_enzymes CYP1B1, CYP2A6, CYP2A13, CYP2E1 CYP_enzymes->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy Nitrosamine Intermediate alpha_hydroxylation->unstable_intermediate dna_adducts DNA Adducts unstable_intermediate->dna_adducts Alkylation excretion_products Excretion Products unstable_intermediate->excretion_products Detoxification carcinogenesis Carcinogenesis dna_adducts->carcinogenesis

Caption: Proposed metabolic activation pathway of N'-Nitrosoanabasine (NAB) leading to carcinogenesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of N'-Nitrosoanabasine, as well as a workflow for assessing its carcinogenicity in vivo.

Synthesis and Purification of N'-Nitrosoanabasine

The synthesis of N'-Nitrosoanabasine is typically achieved through the nitrosation of its precursor, anabasine.

Materials:

Protocol:

  • Dissolve anabasine in a suitable acidic aqueous solution (e.g., dilute HCl) in a round-bottom flask, and cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled anabasine solution with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude N'-Nitrosoanabasine.

  • Purify the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent, to yield pure N'-Nitrosoanabasine.

Analysis of N'-Nitrosoanabasine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NAB in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to achieve separation from other components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NAB: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation and tuning)

    • Internal Standard (e.g., NAB-d4): Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

In Vivo Carcinogenicity Assessment Workflow

The following diagram outlines a typical workflow for assessing the carcinogenicity of N'-Nitrosoanabasine in a rodent model.

In Vivo Carcinogenicity Workflow Workflow for In Vivo Carcinogenicity Assessment of N'-Nitrosoanabasine start Start animal_selection Animal Model Selection (e.g., Fischer 344 Rats) start->animal_selection dose_selection Dose Range Finding Study (Maximum Tolerated Dose) animal_selection->dose_selection group_assignment Group Assignment (Control, Low, Mid, High Dose) dose_selection->group_assignment administration Chronic Administration of NAB (e.g., in drinking water for 30 weeks) group_assignment->administration monitoring Clinical Observation & Body Weight Monitoring administration->monitoring Throughout the study termination Scheduled Sacrifice & Necropsy administration->termination monitoring->termination histopathology Histopathological Examination of Tissues (especially esophagus) termination->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

Caption: A generalized workflow for conducting an in vivo carcinogenicity study of N'-Nitrosoanabasine.

Conclusion

N'-Nitrosoanabasine remains a compound of significant toxicological interest due to its presence in tobacco products and its demonstrated carcinogenicity in animal models. Understanding its chemical properties, metabolic activation pathways, and the methodologies for its study are crucial for ongoing research in tobacco carcinogenesis, cancer prevention, and the development of potential regulatory strategies. This technical guide provides a foundational resource for professionals engaged in these critical areas of research.

References

N'-Nitrosoanabasine (NAB) Formation in Tobacco Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in tobacco products. This document details the chemical pathways of its formation, factors influencing its concentration, detailed experimental protocols for its quantification, and a summary of its biological implications.

Introduction to N'-Nitrosoanabasine (NAB)

N'-Nitrosoanabasine (NAB) is a carcinogenic compound found in tobacco products.[1] It is formed from the nitrosation of the minor tobacco alkaloid, anabasine (B190304).[2] The formation of NAB and other TSNAs primarily occurs during the curing, aging, and processing of tobacco leaves.[3][4] While NAB is generally found at lower concentrations compared to other major TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), its presence is a significant concern due to its carcinogenic properties.[5][6]

Chemical Formation of N'-Nitrosoanabasine

The formation of NAB is a chemical process involving the reaction of the secondary amine group of the alkaloid anabasine with a nitrosating agent.

Precursor Alkaloid:

  • Anabasine: A minor pyridine (B92270) alkaloid naturally present in tobacco (Nicotiana species).[7][8] Its concentration in the tobacco leaf is a key limiting factor for NAB formation.

Nitrosating Agents:

  • Nitrosating agents are primarily derived from the reduction of nitrate (B79036), which is absorbed by the tobacco plant from the soil and fertilizers.[9] During tobacco curing and processing, microbial and enzymatic reduction of nitrate leads to the formation of nitrite (B80452) and nitrogen oxides (e.g., N₂O₃, N₂O₄), which act as potent nitrosating agents.[10][11]

The chemical reaction can be summarized as the nitrosation of the secondary amine in the piperidine (B6355638) ring of anabasine.

G Figure 1. Chemical Formation of N'-Nitrosoanabasine (NAB) cluster_1 Reaction cluster_2 Product Anabasine Anabasine (Alkaloid) plus + arrow Nitrosation Anabasine->arrow NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) NitrosatingAgent->arrow NAB N'-Nitrosoanabasine (NAB) arrow->NAB

Figure 1. Chemical Formation of N'-Nitrosoanabasine (NAB)

Quantitative Data on NAB Levels in Tobacco Products

The concentration of NAB varies significantly across different types of tobacco products, influenced by factors such as tobacco type, curing methods, and manufacturing processes.[12] The following tables summarize the quantitative levels of NAB reported in various studies.

Table 1: N'-Nitrosoanabasine (NAB) Levels in Smokeless Tobacco Products

Product TypeNAB Concentration (ng/g wet weight)Reference(s)
Moist Snuff40 - 4800[1]
Dry SnuffNot Detected - 680[13]
Chewing Tobacco100 - 970[1]
Snus220 - 560[11]
Zarda (Bangladesh)37 - 13000[11]
Gul (Bangladesh)37 - 13000[11]

Table 2: N'-Nitrosoanabasine (NAB) Levels in Combustible Tobacco Products

Product TypeNAB Concentration (ng/g or ng/unit)Reference(s)
Cigarette Tobacco Filler170 - 2560 (ng/g)[14]
Cigarette Mainstream Smoke (ISO)0.61 - 9.8 (ng/cigarette)[5]
Cigarette Mainstream Smoke (CI)2.0 - 29 (ng/cigarette)[5]
Cigar Tobacco FillerVaries by type (comparable to cigarettes)[8]

Experimental Protocols for NAB Quantification

Accurate quantification of NAB in tobacco products is crucial for research and regulatory purposes. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).

LC-MS/MS Method for NAB Quantification

This method offers high sensitivity and selectivity for the analysis of TSNAs.

4.1.1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the tobacco product (e.g., 0.25-1.0 g) is cryogenically ground to a fine powder.[2][12]

  • Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., NAB-d4) is added to the sample for accurate quantification.

  • Extraction: The sample is extracted with an aqueous buffer, typically 100 mM ammonium (B1175870) acetate (B1210297), by shaking or sonication for a specified period (e.g., 30-60 minutes).

  • Filtration/Centrifugation: The extract is filtered (e.g., through a 0.45 µm filter) or centrifuged to remove solid particles.

4.1.2. Instrumental Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Waters Xterra MS C18, 50x4.6mm, 5µm).[2]

    • Mobile Phase A: 5-10 mM ammonium acetate in water or 0.1% acetic acid in water.[10]

    • Mobile Phase B: 5-10 mM ammonium acetate in 95/5 acetonitrile/water or 0.1% acetic acid in methanol.[10]

    • Gradient Elution: A gradient program is used to separate NAB from other matrix components and TSNAs.

    • Flow Rate: Typically 0.4-1.0 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature (e.g., 55-60°C).[2]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of NAB and its internal standard. For NAB, a common transition is m/z 192 -> 162.[2]

GC-TEA Method for NAB Quantification

This method is highly specific for nitrosamines.

4.2.1. Sample Preparation and Extraction

  • Extraction: The tobacco sample is extracted with a citrate-phosphate buffer containing ascorbic acid to prevent artifact formation.

  • Liquid-Liquid Extraction: The aqueous extract is then back-extracted with dichloromethane (B109758) to transfer the TSNAs into an organic solvent.

  • Cleanup: The organic extract may be further purified using column chromatography (e.g., on alumina) to remove interfering compounds.

  • Concentration: The purified extract is concentrated to a small volume before injection.

4.2.2. Instrumental Analysis

  • Gas Chromatography:

    • Column: A capillary column suitable for the separation of nitrosamines (e.g., DB-1301).

    • Injection: Splitless injection is typically used to maximize sensitivity.

    • Temperature Program: A temperature gradient is employed to achieve optimal separation.

  • Thermal Energy Analyzer (TEA):

    • The TEA detector is specific for the nitroso group. It works by pyrolyzing the N-N=O bond, which releases a nitric oxide (NO) radical. This radical then reacts with ozone to produce chemiluminescence, which is detected by a photomultiplier tube.

G Figure 2. General Experimental Workflow for NAB Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Tobacco Sample Spike Spike with Internal Standard Homogenize->Spike Extract Extract with Buffer Spike->Extract Filter Filter/Centrifuge Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quantify Quantify NAB Concentration LCMS->Quantify Report Report Results Quantify->Report G Figure 3. Signaling Pathway of NAB-Induced Genotoxicity NAB N'-Nitrosoanabasine (NAB) Metabolism Metabolic Activation (CYP Enzymes) NAB->Metabolism Reactive Reactive Metabolites Metabolism->Reactive DNA DNA Reactive->DNA covalent binding Adducts DNA Adducts Normal Normal Cell Function Repair DNA Repair (BER, NER) Adducts->Repair Mutation Mutation Adducts->Mutation if not repaired Repair->DNA successful repair Cancer Cancer Mutation->Cancer

References

Carcinogenicity of N'-Nitrosoanabasine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine, which is present in tobacco products. As a member of the N-nitroso compound family, NAB has been investigated for its carcinogenic potential. This technical guide provides an in-depth overview of the carcinogenicity of NAB in animal models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the pertinent biological pathways involved in its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Data Presentation: Quantitative Carcinogenicity Data

The carcinogenic activity of N'-Nitrosoanabasine has been evaluated in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Carcinogenicity of N'-Nitrosoanabasine in Male Fischer 344 Rats

ParameterValueReference
Animal Model Male Fischer 344 Rats[1][2][3]
Route of Administration Drinking Water[1][2][3]
Total Dose 630 mg per rat[1][2][3]
Duration of Treatment 30 weeks[1][2][3]
Observation Period Up to 11 months[1][2]
Tumor Incidence (Esophagus) 1/20 (5%)[1][2][3]
Tumor Type Papilloma/Carcinoma[1][2]
Control Group Incidence Not explicitly stated, but implied to be 0/20[1][2]
Positive Control (NNN) 12/20 (60%) esophageal tumors[1][2][3]

Table 2: Carcinogenicity of N'-Nitrosoanabasine in Syrian Golden Hamsters

ParameterValueReference
Animal Model Male and Female Syrian Golden Hamsters[4]
Route of Administration Subcutaneous Injection[4]
Treatment Schedule Three times per week for 25 weeks[4]
Observation Period 58 weeks post-treatment[4]
Tumor Incidence Negative for tumor induction[4]

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation of carcinogenicity data. Below are detailed methodologies from key studies investigating NAB.

Carcinogenicity Study in Fischer 344 Rats (Hoffmann et al., 1975)
  • Animal Model : Male Fischer 344 rats.[1][2]

  • Housing and Diet : Animals were housed under standard laboratory conditions with access to a standard diet and drinking water ad libitum.

  • Test Substance : N'-Nitrosoanabasine (NAB), synthesized and characterized for purity.

  • Administration : NAB was administered in the drinking water for 30 weeks.[1][2] The total dose administered over this period was 630 mg per rat.[1][2]

  • Control Groups : A negative control group receiving untreated drinking water and a positive control group receiving N'-Nitrosonornicotine (NNN), a known esophageal carcinogen, were included.[1][2]

  • Observation and Necropsy : The animals were observed for a total of 11 months.[1][2] A complete necropsy was performed on all animals.

  • Histopathological Examination : Tissues from the esophagus, pharynx, nasal cavity, and other major organs were collected, fixed in formalin, processed, and embedded in paraffin.[5][6][7][8] Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined microscopically for the presence of tumors.[5][6][7][8] Tumors were classified based on their histopathological characteristics.[5][6][7][8]

Mandatory Visualizations

Experimental Workflow: Rodent Carcinogenicity Bioassay

G cluster_pre Pre-study Phase cluster_treatment Treatment Phase cluster_post Post-treatment and Analysis Phase A Animal Acquisition (e.g., Fischer 344 Rats) B Quarantine and Acclimatization A->B C Randomization into Treatment Groups B->C D NAB Administration (e.g., in drinking water for 30 weeks) E Control Group Administration (Vehicle and/or Positive Control) F Clinical Observation (Body weight, food/water consumption, clinical signs) D->F E->F G Terminal Sacrifice (e.g., at 11 months) F->G H Necropsy G->H I Tissue Collection and Fixation H->I J Histopathological Processing (Paraffin embedding, sectioning, H&E staining) I->J K Microscopic Examination (Tumor identification and classification) J->K L Data Analysis and Reporting K->L

Caption: Workflow of a typical rodent carcinogenicity bioassay for N'-Nitrosoanabasine.

Signaling Pathway: Metabolic Activation and DNA Adduct Formation of N'-Nitrosoanabasine

G cluster_activation Metabolic Activation cluster_damage Cellular Damage NAB N'-Nitrosoanabasine (NAB) CYP450 Cytochrome P450 Enzymes NAB->CYP450 AlphaOH α-Hydroxynitrosamines (Unstable Intermediates) CYP450->AlphaOH α-hydroxylation Diazonium Diazonium Ions (Electrophilic) AlphaOH->Diazonium DNA_Adducts DNA Adducts Diazonium->DNA_Adducts DNA DNA DNA->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of N'-Nitrosoanabasine leading to DNA damage.

Signaling Pathway: Downstream Consequences of NAB-Induced DNA Damage

G cluster_damage DNA Damage cluster_response Cellular Response DNA_Adducts NAB-Induced DNA Adducts DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Repair DNA Repair DDR->Repair Activates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces CellCycleArrest->Repair Allows time for Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Apoptosis->Bcl2 Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Regulates Caspases->Apoptosis Executes Survival Cell Survival and Proliferation Repair->Survival Promotes

Caption: Cellular signaling pathways responding to NAB-induced DNA damage.

Conclusion

The available data from animal models indicate that N'-Nitrosoanabasine is a weak carcinogen in Fischer 344 rats, inducing esophageal tumors at a low incidence when administered in drinking water.[1][2] In contrast, a study in Syrian golden hamsters did not show evidence of carcinogenicity.[4] The mechanism of NAB-induced carcinogenesis is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts.[9] This DNA damage can trigger cellular responses, including cell cycle arrest and apoptosis, and if not properly repaired, can lead to mutations and the initiation of cancer.[9] Further research is warranted to fully elucidate the downstream signaling pathways affected by NAB and to better understand its carcinogenic risk to humans.

References

Metabolic Pathways of N'-Nitrosoanabasine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) implicated in the etiology of tobacco-related cancers. Understanding its metabolic fate in humans is crucial for assessing its carcinogenic potential and for developing strategies for risk reduction. This technical guide provides a comprehensive overview of the metabolic pathways of NAB in humans, focusing on the core processes of metabolic activation via cytochrome P450-mediated hydroxylation and detoxification through UDP-glucuronosyltransferase-catalyzed glucuronidation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

N'-Nitrosoanabasine (NAB) is a member of the tobacco-specific nitrosamine (TSNA) family, a group of potent carcinogens found in tobacco products and smoke. Human exposure to NAB occurs primarily through the use of tobacco products. While not as extensively studied as other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), NAB is structurally similar to NNN and is also considered to be a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This guide will delve into the known metabolic pathways of NAB in humans, providing a technical resource for the scientific community.

Metabolic Activation: α-Hydroxylation

The primary pathway for the metabolic activation of NAB is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1] This process introduces a hydroxyl group at the carbon atoms adjacent to the N-nitroso group (the α-positions) in the piperidine (B6355638) ring of NAB. This hydroxylation is a critical step, as the resulting α-hydroxynitrosamines are unstable and can spontaneously decompose to form highly reactive electrophilic intermediates that can bind to DNA, leading to mutations and initiating the process of carcinogenesis.

Molecular docking studies have suggested that human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are capable of binding NAB as a substrate.[2] While direct quantitative data on the specific hydroxylated metabolites of NAB in humans is limited, the metabolism of the structurally analogous NNN provides a strong predictive model. NNN undergoes hydroxylation at the 2' and 5' positions of its pyrrolidine (B122466) ring. It is therefore highly probable that NAB is metabolized via hydroxylation at the analogous 2'- and 6'-positions of its piperidine ring.

These hydroxylation reactions lead to the formation of unstable α-hydroxy-N'-nitrosoanabasine intermediates, which can then undergo ring opening to form reactive diazohydroxides. These intermediates are considered the ultimate carcinogens derived from NAB.

Key Cytochrome P450 Enzymes Involved

Several CYP isoforms have been implicated in the metabolism of TSNAs, and based on studies of related compounds and molecular modeling, the following are likely to be involved in NAB hydroxylation:

  • CYP2A Family (CYP2A6 and CYP2A13): These enzymes are known to be highly efficient in the metabolic activation of TSNAs.[3]

  • CYP1B1: This enzyme is expressed in several extrahepatic tissues and may play a role in the local metabolic activation of NAB.[2]

  • CYP2E1: This enzyme is inducible by ethanol (B145695) and is known to metabolize various nitrosamines.[2]

Detoxification Pathway: Pyridine-N-Glucuronidation

In addition to metabolic activation, NAB undergoes detoxification through conjugation reactions, primarily glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[4][5] Glucuronidation increases the water solubility of NAB, facilitating its excretion in the urine.

NAB and its metabolites are present in human urine in both free and glucuronidated forms.[6][7] Specifically, pyridine-N-glucuronidation has been identified as a major detoxification pathway for NAB.[6] In this reaction, the nitrogen atom of the pyridine (B92270) ring of NAB is conjugated with glucuronic acid.

Potential UDP-Glucuronosyltransferase Isoforms

While the specific human UGT isoforms responsible for NAB glucuronidation have not been definitively identified, studies on structurally similar compounds provide valuable insights. Nicotine, which also contains a pyridine ring, undergoes N-glucuronidation catalyzed by UGT1A4 and UGT2B10.[8] It is therefore plausible that these or other isoforms from the UGT1A and UGT2B subfamilies are involved in the glucuronidation of NAB.[8][9]

Quantitative Data on NAB Metabolism

Quantitative analysis of NAB and its metabolites in human biological fluids provides crucial information on the extent of exposure and the balance between metabolic activation and detoxification. The primary matrix for these measurements is urine.

AnalytePopulationMean Concentration (pmol/mg creatinine)Percentage as GlucuronideReference
Total NAB Smokers (n=14)0.040 ± 0.03959% - 90%[6]
Total NAB Smokeless Tobacco Users (n=11)0.23 ± 0.1959% - 90%[6]

Note: "Total NAB" refers to the sum of free NAB and its pyridine-N-glucuronide.

Experimental Protocols

In Vitro Metabolism of N'-Nitrosoanabasine using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of NAB in vitro using human liver microsomes (HLMs), a common model for investigating phase I and phase II metabolism.[5][10][11][12]

5.1.1. Materials

  • N'-Nitrosoanabasine (NAB) analytical standard

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • UDP-glucuronic acid (UDPGA) (for glucuronidation assays)

  • Alamethicin (B1591596) (to activate UGTs in microsomes)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

  • Internal standard (e.g., a deuterated analog of NAB)

  • LC-MS/MS system

5.1.2. Incubation for Hydroxylation (CYP-mediated)

  • Prepare a stock solution of NAB in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration that minimizes the final solvent concentration in the incubation mixture (typically <1%).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL final protein concentration) in potassium phosphate buffer (e.g., 100 mM, pH 7.4) at 37°C for a few minutes.[11]

  • Add NAB to the incubation mixture at various concentrations to determine enzyme kinetics.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified period (e.g., 0-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

5.1.3. Incubation for Glucuronidation (UGT-mediated)

  • Follow steps 1 and 2 from the hydroxylation protocol.

  • To activate the UGT enzymes, add alamethicin (e.g., 25 µg/mg microsomal protein) and MgCl2 (e.g., 5 mM) to the pre-incubation mixture.

  • Add NAB to the incubation mixture.

  • Initiate the reaction by adding UDPGA (e.g., 2-5 mM).

  • Follow steps 5-8 from the hydroxylation protocol.

Quantification of NAB and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of TSNAs and their metabolites in biological matrices.

5.2.1. Sample Preparation from Urine

  • To determine total NAB (free + glucuronidated), treat a urine sample with β-glucuronidase to cleave the glucuronide conjugate.[6]

  • Add an internal standard to the urine sample.

  • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[6]

  • Elute the analytes from the SPE cartridge and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.2.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column for separation of NAB and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid, is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for NAB and its metabolites.

Visualizations of Metabolic Pathways and Workflows

Metabolic_Pathway_of_NAB NAB N'-Nitrosoanabasine (NAB) Hydroxylation α-Hydroxylation (Metabolic Activation) NAB->Hydroxylation CYP2A6, CYP2A13, CYP1B1, CYP2E1 Glucuronidation Pyridine-N-Glucuronidation (Detoxification) NAB->Glucuronidation UGT1A4, UGT2B10 (putative) Hydroxy_NAB 2'- and 6'-Hydroxy-NAB Hydroxylation->Hydroxy_NAB NAB_Glucuronide NAB-N-Glucuronide Glucuronidation->NAB_Glucuronide Reactive_Intermediates Reactive Diazohydroxides Hydroxy_NAB->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Excretion Urinary Excretion NAB_Glucuronide->Excretion Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Sample Preparation and Analysis HLM_Incubation Incubation with Human Liver Microsomes CYP_Assay CYP-Mediated Hydroxylation (+ NADPH) HLM_Incubation->CYP_Assay UGT_Assay UGT-Mediated Glucuronidation (+ UDPGA, Alamethicin) HLM_Incubation->UGT_Assay Termination Reaction Termination (Acetonitrile + Internal Standard) CYP_Assay->Termination UGT_Assay->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation LCMS LC-MS/MS Analysis (Quantification) Centrifugation->LCMS Supernatant Extraction Solid-Phase Extraction (for Urine Samples) Extraction->LCMS Urine_Sample Urine Sample (+ β-glucuronidase) Urine_Sample->Extraction

References

N'-Nitrosoanabasine (NAB): A Technical Guide on its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is a recognized carcinogen that poses a significant health risk due to its presence in tobacco products. This technical guide provides a comprehensive overview of the genotoxic and mutagenic properties of NAB, drawing from key in vitro and in vivo studies. NAB's genotoxicity is contingent upon metabolic activation, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of DNA adducts, induction of gene mutations, and chromosomal damage. This document summarizes the available quantitative data, details experimental methodologies, and visualizes the pertinent biological pathways to offer a thorough resource for the scientific community.

Introduction

N'-Nitrosoanabasine is a nitrosamine derived from the tobacco alkaloid anabasine. As a member of the TSNA class of compounds, it has been the subject of toxicological evaluation due to its carcinogenic potential. Understanding the mechanisms through which NAB exerts its genotoxic and mutagenic effects is crucial for risk assessment and the development of potential strategies for harm reduction. This guide synthesizes the current scientific knowledge on NAB's ability to damage genetic material.

Genotoxicity and Mutagenicity Profile

The genotoxic and mutagenic activity of NAB has been investigated in a variety of experimental systems, ranging from bacterial reverse mutation assays to studies in human cell lines and animal models. A consistent finding across these studies is the requirement for metabolic activation for NAB to exert its DNA-damaging effects.

In Vitro Studies

Bacterial Reverse Mutation Assays (Ames Test)

The mutagenicity of NAB has been evaluated using genetically engineered Salmonella typhimurium strains co-expressing human CYP enzymes. These studies have been instrumental in identifying the specific enzymes responsible for the metabolic activation of NAB into a mutagen.

Table 1: Summary of NAB Mutagenicity in Ames Test

S. typhimurium StrainHuman CYP IsoformResultReference
YG7108CYP1A1Metabolic Activation[1]
YG7108CYP2A6Metabolic Activation[1]
YG7108CYP3A4Main Activating Enzyme[1]

Quantitative data on the number of revertant colonies were not available in the reviewed literature.

Mammalian Cell-Based Assays

Studies utilizing human cell lines have provided significant insights into the clastogenic (chromosome-damaging) and mutagenic potential of NAB in a system more relevant to human physiology.

Table 2: Clastogenicity of NAB in Human Hepatoma (C3A) Cells

NAB Concentration (µM)Mean Micronucleus (MN) Frequency (%) ± SDFold Increase vs. ControlReference
0 (Control)1.2 ± 0.31.0[2]
62.52.5 ± 0.52.1[2]
1253.8 ± 0.63.2[2]
2505.1 ± 0.84.3[2]
5006.4 ± 1.15.3[2]
10007.9 ± 1.36.6[2]

Data extracted from Chen et al. (2024). The study also noted that NAB induced centromere-free micronuclei, indicating a clastogenic mechanism.

Table 3: Mutagenicity of NAB in Human Hepatoma (C3A) Cells (PIG-A Assay)

NAB Concentration (µM)Mutant Frequency (x 10⁻⁶) ± SDFold Increase vs. ControlReference
0 (Control)15.2 ± 3.11.0[2]
50035.8 ± 5.72.4[2]
100048.6 ± 7.93.2[2]

Data extracted from Chen et al. (2024). The PIG-A assay measures mutations in the phosphatidylinositol glycan anchor biosynthesis class A gene.

In Vivo Studies

Carcinogenicity studies in animal models provide the most direct evidence of the long-term consequences of NAB's genotoxic potential.

Table 4: Carcinogenicity of N'-Nitrosoanabasine in Animal Models

SpeciesRoute of AdministrationDosing RegimenTumor SiteTumor IncidenceReference
Fischer RatsDrinking Water30 weeks (total dose, 630 mg)Esophagus1/20[3]
Syrian Golden HamstersSubcutaneous InjectionThree times per week for 25 weeksRespiratory TractNot specified[4]
Chester Beatty (CB) Albino RatsDrinking WaterSix days per week, for lifeEsophagus, LiverTumors observed[4]

Experimental Protocols

Ames Test with Genetically Engineered Salmonella
  • Bacterial Strains: Salmonella typhimurium YG7108 strains, each engineered to co-express a specific human CYP isoform (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, or CYP3A5) along with human NADPH-cytochrome P450 reductase.[1]

  • Test Compound: N'-Nitrosoanabasine dissolved in a suitable solvent.

  • Procedure: The assay is typically performed using a pre-incubation method. The bacterial strain, NAB at various concentrations, and a buffer system are incubated together. The mixture is then plated on minimal glucose agar (B569324) plates.

  • Endpoint: The number of revertant colonies (his+) is counted after a suitable incubation period. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

In Vitro Micronucleus Assay in Human Cells
  • Cell Line: Human hepatoma C3A cells, which have enhanced endogenous CYP expression compared to HepG2 cells.[2]

  • Test Compound: N'-Nitrosoanabasine dissolved in a suitable solvent, with concentrations ranging from 62.5 to 1000 µM.[2]

  • Procedure:

    • Cells are seeded in appropriate culture vessels and allowed to attach.

    • Cells are exposed to NAB for a duration equivalent to two cell cycles (e.g., 48 hours).[2]

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI).

    • Micronuclei are scored in binucleated cells using fluorescence microscopy.

  • Endpoint: The frequency of micronucleated binucleated cells is determined. An increase in micronucleus frequency in treated cells compared to controls indicates clastogenic and/or aneugenic activity.

Signaling Pathways and Mechanisms of Action

The genotoxicity of N'-Nitrosoanabasine is initiated by its metabolic activation, which leads to the formation of reactive intermediates capable of damaging DNA. This damage, in turn, can trigger cellular DNA damage response pathways.

Metabolic Activation of N'-Nitrosoanabasine

The primary pathway for NAB's bioactivation is through hydroxylation by cytochrome P450 enzymes. This process generates unstable intermediates that can ultimately form electrophilic species that react with DNA.

Metabolic Activation of NAB cluster_cyp Metabolic Activation NAB N'-Nitrosoanabasine (NAB) CYPs CYP1A1, CYP2A6, CYP3A4 Metabolites Reactive Metabolites (e.g., α-hydroxy-NAB) NAB->Metabolites α-hydroxylation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Alkylation

Caption: Metabolic activation of N'-Nitrosoanabasine by CYP enzymes.

DNA Damage and Repair

The formation of DNA adducts by reactive NAB metabolites can lead to various forms of DNA damage, including single and double-strand breaks. This damage activates complex cellular signaling pathways designed to either repair the damage or trigger apoptosis if the damage is too severe.

DNA Damage Response to NAB NAB_metabolites NAB Reactive Metabolites DNA_damage DNA Damage (Adducts, Strand Breaks) NAB_metabolites->DNA_damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR sensed by Mutations Mutations / Genomic Instability DNA_damage->Mutations if unrepaired p53 p53 Activation ATM_ATR->p53 phosphorylates Cell_cycle Cell Cycle Arrest p53->Cell_cycle induces DNA_repair DNA Repair Pathways (e.g., MMR, BER, NER) p53->DNA_repair activates Apoptosis Apoptosis p53->Apoptosis induces Cell_cycle->DNA_repair allows time for DNA_repair->DNA_damage repairs

Caption: General DNA damage response pathway activated by NAB.

Conclusion

The available evidence strongly indicates that N'-Nitrosoanabasine is a genotoxic and mutagenic compound that requires metabolic activation to exert its effects. In vitro studies have identified the key cytochrome P450 enzymes involved in its bioactivation and have demonstrated its ability to induce both gene mutations and chromosomal damage in human cells. In vivo studies have confirmed its carcinogenicity in multiple animal models. This technical guide provides a consolidated resource for understanding the genotoxic profile of NAB, which is essential for ongoing research into tobacco-related carcinogenesis and for the development of regulatory and public health strategies. Further research is warranted to obtain more detailed quantitative data on its in vivo genotoxicity and to fully elucidate the specific DNA adducts formed and the downstream signaling pathways that are activated.

References

N'-Nitrosoanabasine as a Biomarker of Tobacco Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed by the nitrosation of the minor tobacco alkaloid anabasine.[1] TSNAs are a group of potent carcinogens found in tobacco products and tobacco smoke, and their presence in biological samples is a reliable indicator of tobacco exposure.[2][3] Among the major TSNAs, which also include N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), and N'-nitrosoanatabine (NAT), NAB is considered a weaker carcinogen in animal studies.[4] However, its quantification in biological fluids, primarily urine, serves as a valuable biomarker for assessing exposure to tobacco products, including cigarettes and smokeless tobacco.[5] This technical guide provides a comprehensive overview of NAB as a biomarker, including detailed experimental protocols for its quantification, a summary of quantitative data, and a review of its metabolic fate and associated cellular signaling pathways.

Data Presentation: Quantitative Levels of N'-Nitrosoanabasine

The concentration of NAB varies significantly across different tobacco products and in the biological fluids of tobacco users, reflecting the extent of their exposure.

Table 1: N'-Nitrosoanabasine (NAB) and Other TSNAs in Various Tobacco Products
Tobacco ProductNAB (ng/g or ng/cigarette)NNN (ng/g or ng/cigarette)NNK (ng/g or ng/cigarette)NAT (ng/g or ng/cigarette)Reference(s)
Cigarettes (Mainstream Smoke)
U.S. Commercial Brands (Average)18 - 205 ng/cig19 - 855 ng/cig21 - 470 ng/cigData not specified[6]
Marlboro Blend #54Data not specified232 ng/cig133 ng/cigData not specified[6]
Marlboro Virginia BlendData not specified20 ng/cig26 ng/cigData not specified[6]
Smokeless Tobacco (μg/g)
Bangladeshi Brands (Range)0.037 - 131.1 - 590.15 - 340.79 - 45[7]
U.S. Brands (Mean)~0.53Data not specifiedData not specified~2.7[6]
Indian Brands (Mean)~1.48Data not specifiedData not specified~1.52[6]
Pakistani Brands (Mean)~0.5Data not specifiedData not specified~0.065[6]
New Tobacco Products (μg/g wet weight)
Ariva~0.26 (Total TSNAs)56-99 ng/g (NNN+NNK)56-99 ng/g (NNN+NNK)Majority of TSNA content[5]
Stonewall~0.28 (Total TSNAs)56-99 ng/g (NNN+NNK)56-99 ng/g (NNN+NNK)Majority of TSNA content[5]
Exalt3.3 (Total TSNAs)Data not specifiedData not specifiedData not specified[5]
Table 2: Urinary Levels of N'-Nitrosoanabasine (NAB) in Different User Groups
User GroupNAB ConcentrationNNN ConcentrationNNAL ConcentrationReference(s)
Cigarette Smokers 0.040 ± 0.039 pmol/mg creatinine0.18 ± 0.22 pmol/mg creatinineData not specified[5][8]
Data not specified0.060 ± 0.035 pmol/mL2.41 ± 1.41 pmol/mL[8]
Smokeless Tobacco Users 0.23 ± 0.19 pmol/mg creatinine0.64 ± 0.44 pmol/mg creatinineData not specified[5][8]
E-cigarette Users Data not specified0.001 - 0.01 pmol/mL (in 5 of 20 users)0.07 ± 0.18 pmol/mL[9][10]
Data not specifiedGeometric Mean: 0.0055 pmol/mLGeometric Mean: 0.024 pmol/mL[8]
Non-Smokers At or below LOD (<5 pg/mL)At or below LOD (<2 pg/mL)Mean: 10 pg/mL[3]

Experimental Protocols

The accurate quantification of NAB in biological matrices, particularly urine, is crucial for its use as a biomarker. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total NAB (free and glucuronidated forms).

Protocol 1: Quantification of Total N'-Nitrosoanabasine in Human Urine by LC-MS/MS

1. Sample Collection and Storage:

  • Collect 24-hour urine samples from subjects.

  • To prevent artificial nitrosamine formation, add a strong base (e.g., sodium hydroxide) or ammonium (B1175870) sulfamate (B1201201) to the collection container.

  • Store urine samples at -20°C or lower until analysis.

2. Enzymatic Hydrolysis of Glucuronides:

  • Thaw urine samples to room temperature.

  • To a 1 mL aliquot of urine, add an internal standard solution (e.g., deuterated NAB).

  • Add β-glucuronidase from Helix pomatia (e.g., Type H-2, Sigma-Aldrich). The optimal amount of enzyme and incubation conditions should be determined empirically, but a common starting point is to incubate at 37°C for 4-18 hours at a pH of approximately 5.0.[11][12]

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.[13][14]

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak acidic solution (e.g., 0.1% formic acid in water) to remove hydrophilic impurities, followed by an organic solvent (e.g., methanol) to remove lipophilic impurities.[14]

  • Elution: Elute the retained NAB and other TSNAs with a basic organic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).[13]

4. LC-MS/MS Analysis:

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., Zorbax SB C18, 1.8 µm, 3.0 × 150 mm).[12]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 15 mM ammonium acetate) and an organic component (e.g., methanol).[12]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[12]

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Mass Transitions: Monitor for specific precursor-to-product ion transitions for NAB and its internal standard. While specific transitions for NAB are not consistently reported across all literature, a common approach for nitrosamines involves monitoring the loss of the nitroso group (-NO).

5. Quantification:

  • Generate a calibration curve using known concentrations of NAB standards.

  • Calculate the concentration of NAB in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Formation and Metabolic Activation of N'-Nitrosoanabasine

NAB is formed from the nitrosation of anabasine, a minor alkaloid present in tobacco.[15] Once in the body, NAB undergoes metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can lead to the formation of DNA adducts and subsequent genotoxicity.[16]

G Anabasine Anabasine (Tobacco Alkaloid) NAB N'-Nitrosoanabasine (NAB) Anabasine->NAB NitrosatingAgents Nitrosating Agents (e.g., from nitrate) NitrosatingAgents->NAB Metabolism Metabolic Activation (CYP Enzymes) NAB->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Diazonium Ions) Metabolism->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts DNA DNA DNA->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity

Formation and metabolic activation of N'-Nitrosoanabasine (NAB).
Experimental Workflow for Urinary NAB Quantification

The analytical procedure for quantifying NAB in urine involves several key steps, from sample preparation to instrumental analysis, to ensure accuracy and sensitivity.

G cluster_prep Sample Preparation cluster_analysis Analysis UrineSample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->Hydrolysis Cleavage of glucuronides SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE Purification & Concentration LCMS LC-MS/MS Analysis SPE->LCMS Separation & Detection Quantification Quantification LCMS->Quantification Data Processing

Experimental workflow for the quantification of N'-Nitrosoanabasine (NAB) in urine.
DNA Damage Response Signaling Pathway

The formation of DNA adducts by NAB metabolites can trigger cellular DNA damage response (DDR) pathways. The ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are central to this response, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[17][18]

G cluster_DDR DNA Damage Response NAB N'-Nitrosoanabasine (NAB) DNA_Damage DNA Damage (Alkylation Adducts) NAB->DNA_Damage ATM ATM Activation DNA_Damage->ATM ATR ATR Activation DNA_Damage->ATR Chk2 Chk2 Activation ATM->Chk2 Chk1 Chk1 Activation ATR->Chk1 p53 p53 Activation Chk2->p53 CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest Chk1->p53 Chk1->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

References

A Historical Perspective of N'-Nitrosoanabasine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) that has been a subject of toxicological and carcinogenic research for decades. As a component of both smoking and smokeless tobacco products, understanding its formation, metabolic activation, and mechanism of action is crucial for assessing its risk to human health. This technical guide provides a comprehensive historical overview of NAB research, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the critical signaling pathways involved in its biological effects.

Early Discovery and Carcinogenicity Studies

The story of NAB research begins with the broader investigation into the carcinogenic properties of tobacco smoke. Following the identification of nitrosamines as a potent class of carcinogens, researchers began to investigate their presence in tobacco and tobacco smoke.

Landmark Carcinogenicity Bioassays

Two early studies laid the foundation for our understanding of NAB's carcinogenic potential.

Boyland et al. (1964): This pioneering study was among the first to investigate the carcinogenicity of a tobacco-specific nitrosamine.[1][2]

  • Experimental Protocol:

    • Test Substance: N'-Nitrosoanabasine (NAB)

    • Animal Model: Chester Beatty albino rats.[3]

    • Administration: Dissolved in drinking water.[3]

    • Dosage and Duration: The exact dosage and duration were not specified in the available abstract, but the administration was for the lifespan of the animals.[3]

    • Endpoint: Observation of tumor development, particularly in the esophagus.

Hoffmann et al. (1975 & 1977): These studies provided a comparative analysis of the carcinogenicity of NAB and its structural analog, N'-Nitrosonornicotine (NNN).

  • Experimental Protocol (1975 Rat Study): [4]

    • Test Substances: N'-Nitrosoanabasine (NAB) and N'-Nitrosonornicotine (NNN).

    • Animal Model: Male Fischer rats.[4]

    • Administration: Administered in the drinking water.[4]

    • Dosage and Duration: A total dose of 630 mg of each compound was administered over 30 weeks.[4]

    • Endpoint: Observation of tumor development, with a focus on the esophagus and nasal cavity.

  • Experimental Protocol (1977 Hamster Study): [3]

    • Test Substances: N'-Nitrosoanabasine (NAB) and N'-Nitrosonornicotine (NNN).

    • Animal Model: Syrian golden hamsters.[3]

    • Administration: Subcutaneous injection.[3]

    • Dosage and Duration: Injections were given three times per week for 25 weeks, followed by an observation period of 58 weeks.[3]

    • Endpoint: Assessment of tumor incidence in various organs.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from these early carcinogenicity studies.

Study Animal Model Compound Dose/Duration Tumor Site Tumor Incidence Reference
Boyland et al. (1964)Chester Beatty albino ratsNABLifelong in drinking waterEsophagusData not available in abstract[1][2]
Hoffmann et al. (1975)Male Fischer ratsNAB630 mg total dose over 30 weeks in drinking waterEsophagus1/20 (5%)[4]
NNN630 mg total dose over 30 weeks in drinking waterEsophagus12/20 (60%)[4]
Hoffmann et al. (1977)Syrian golden hamstersNAB & NNNSubcutaneous injection, 3x/week for 25 weeksData not available in abstractData not available in abstract[3]

These early studies established that while NAB is a carcinogen, it is generally less potent than its counterpart, NNN.[4]

Analytical Methodologies for NAB Detection

The accurate quantification of NAB in tobacco products and biological samples has been essential for exposure assessment and mechanistic studies. Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) has historically been a key analytical technique.

GC-TEA Analysis of N'-Nitrosoanabasine
  • Principle: GC separates the volatile compounds in a sample, and the TEA detector selectively detects nitrosamines. The N-N=O bond is pyrolytically cleaved, and the resulting NO radical is detected by its chemiluminescent reaction with ozone.[5][6]

  • Generalized Experimental Protocol for Tobacco Analysis: [7][8]

    • Extraction: Tobacco samples are typically extracted with an aqueous buffer containing ascorbic acid to prevent artifactual nitrosamine formation.

    • Purification: The extract is then partitioned into an organic solvent like dichloromethane. Further cleanup is often performed using column chromatography to remove interfering compounds.

    • Derivatization (if necessary): For some nitrosamines, derivatization may be required to improve volatility for GC analysis.

    • GC-TEA Analysis: The purified and concentrated sample is injected into the GC-TEA system.

      • Gas Chromatograph Conditions:

        • Column: A capillary column suitable for separating nitrosamines (e.g., a DB-5 or equivalent).

        • Carrier Gas: Helium or Nitrogen.

        • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

      • Thermal Energy Analyzer Conditions:

        • Pyrolyzer Temperature: High enough to cleave the N-NO bond (typically >500°C).

        • Ozone Flow: Optimized for the chemiluminescent reaction.

    • Quantification: The peak area of NAB is compared to a calibration curve generated from standards of known concentrations.

GC_TEA_Workflow Generalized Workflow for GC-TEA Analysis of NAB cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Tobacco_Sample Tobacco Sample Extraction Extraction Tobacco_Sample->Extraction Aqueous buffer with ascorbic acid Purification Purification Extraction->Purification Liquid-liquid extraction & Column chromatography GC_Separation Gas Chromatography (Separation) Purification->GC_Separation Injection TEA_Detection Thermal Energy Analyzer (Detection) GC_Separation->TEA_Detection Elution Data_Analysis Data Acquisition TEA_Detection->Data_Analysis Signal Quantification Quantification Data_Analysis->Quantification Peak Area Standards NAB Standards Standards->Quantification

Generalized Workflow for GC-TEA Analysis of NAB

Metabolism and Genotoxicity

The carcinogenicity of NAB is dependent on its metabolic activation to reactive intermediates that can damage cellular macromolecules, particularly DNA.

Metabolic Activation by Cytochrome P450 Enzymes

Like other nitrosamines, NAB is metabolized by the cytochrome P450 (CYP) superfamily of enzymes.[9][10] While the specific CYP isozymes responsible for NAB metabolism are not as extensively studied as those for NNN and NNK, it is known that NAB can competitively inhibit the metabolism of NNN by CYP2A13, suggesting that it is also a substrate for this enzyme.[11] The metabolic activation of nitrosamines generally proceeds through α-hydroxylation, which leads to the formation of unstable intermediates that can generate DNA-alkylating agents.[12]

NAB_Metabolic_Activation Metabolic Activation of N'-Nitrosoanabasine (NAB) NAB N'-Nitrosoanabasine (NAB) Alpha_Hydroxylation α-Hydroxylation NAB->Alpha_Hydroxylation Metabolism CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2A13) CYP_Enzymes->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy NAB Alpha_Hydroxylation->Unstable_Intermediate DNA_Alkylating_Agent DNA Alkylating Agent Unstable_Intermediate->DNA_Alkylating_Agent Spontaneous decomposition DNA_Adducts DNA Adducts DNA_Alkylating_Agent->DNA_Adducts Reaction with DNA DNA_Damage_Response Simplified DNA Damage Response to NAB-Induced Adducts NAB_Adducts NAB-DNA Adducts ATM_ATR ATM/ATR Kinases NAB_Adducts->ATM_ATR Damage Recognition Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Chk1_Chk2->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis p53_Apoptosis_Pathway p53-Mediated Apoptosis in Response to NAB Damage p53_active Activated p53 Bax_Puma Bax, Puma (Pro-apoptotic proteins) p53_active->Bax_Puma Transcriptional activation Mitochondrion Mitochondrion Bax_Puma->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

References

N'-Nitrosoanabasine (NAB) in Smokeless Tobacco: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA) and a potent carcinogen, in various smokeless tobacco products.[1] This document summarizes quantitative data, details analytical methodologies for its detection, and illustrates a general experimental workflow for its analysis.

Quantitative Occurrence of N'-Nitrosoanabasine in Smokeless Tobacco Products

NAB is one of the four principal TSNAs found in tobacco products and is formed from the nitrosation of the tobacco alkaloid anabasine.[2][3] Its concentration in smokeless tobacco can vary significantly depending on the product type, manufacturing processes, and geographical origin. The following table summarizes the levels of NAB reported in various smokeless tobacco products.

Product TypeRegion/CountryNAB Concentration (ng/g dry or wet weight)Reference
Moist SnuffUSA130 - 500 ng/g (dry weight)[4]
Moist SnuffUSAUpper concentration of 10,670 ng/g (dry weight)[4]
Dry SnuffUSAUp to 1,530 ng/g (dry weight)[4]
Chewing TobaccoUSAGenerally lower than moist snuff[4]
Smokeless TobaccoBangladesh0.037 - 13 µg/g (powder)[5]
Khaini, ZardaIndiaNot explicitly separated, but TSNAs are high[6]
ToombakSudanHigh levels of TSNAs, specific NAB data not isolated in snippets[2]
SnusSwedenGenerally lower TSNA levels compared to some US products[7]

Experimental Protocols for NAB Analysis

The accurate quantification of NAB in smokeless tobacco requires robust analytical methodologies. The most common techniques employed are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Objective: To efficiently extract NAB from the complex tobacco matrix while minimizing the formation of artifacts.

Common Protocol using Aqueous Buffer Extraction (for GC-TEA and LC-MS/MS):

  • Sample Homogenization: A representative sample of the smokeless tobacco product (typically 0.25g to 1g) is weighed.[8][9]

  • Extraction: The tobacco sample is placed in a flask with an aqueous buffer solution, such as a citrate-phosphate buffer or an ammonium (B1175870) acetate (B1210297) solution.[8][9][10] To prevent the artificial formation of nitrosamines during the extraction process, an inhibitor like L-ascorbic acid is often added to the buffer.[9]

  • Internal Standard Spiking: A known amount of an internal standard, such as N-nitrosoguvacoline (NG) for GC-TEA or a deuterium-labeled NAB analogue (NAB-d4) for LC-MS/MS, is added to the sample.[9][11] This allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis.

  • Shaking/Agitation: The flask is agitated on a wrist-action shaker for a specified period (e.g., 60 minutes) to ensure thorough extraction of the TSNAs into the buffer solution.[9]

  • Filtration/Centrifugation: The resulting extract is filtered or centrifuged to separate the liquid phase from the solid tobacco material.[8]

Sample Clean-up (Enrichment)

Objective: To remove interfering compounds from the extract and concentrate the TSNAs prior to instrumental analysis.

Protocol using Liquid-Liquid Extraction or Solid-Phase Extraction (SPE):

  • Liquid-Liquid Extraction (for GC-TEA):

    • The aqueous extract is back-extracted with an organic solvent, typically dichloromethane.[10]

    • The organic layer, now containing the TSNAs, is collected.

    • The solvent is partially evaporated to concentrate the analytes.[10]

  • Solid-Phase Extraction (SPE) (for LC-MS/MS):

    • The aqueous extract is passed through an SPE cartridge.

    • Interfering compounds are washed from the cartridge with a specific solvent.

    • The TSNAs, including NAB, are then eluted from the cartridge with a different solvent. This step helps to minimize matrix effects which can suppress or enhance the analyte signal during LC-MS/MS analysis.[12]

Instrumental Analysis

Objective: To separate, detect, and quantify NAB.

2.3.1. Gas Chromatography-Thermal Energy Analysis (GC-TEA)

  • Principle: This method is highly selective for nitrosamines. The gas chromatograph separates the different compounds in the sample extract. The eluting compounds are then passed through a pyrolyzer, which cleaves the N-NO bond in nitrosamines to produce a nitric oxide (NO) radical. The TEA detector specifically detects this NO radical, providing a highly selective signal for nitrosamines.

  • Typical Parameters:

    • Column: A capillary column suitable for separating TSNAs.

    • Injection: A small volume of the concentrated extract is injected into the GC.

    • Detection: Thermal Energy Analyzer.

    • Quantification: Based on the peak area of NAB relative to the peak area of the internal standard.[10]

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This is a highly sensitive and selective method. The liquid chromatograph separates the compounds in the extract. The eluting compounds are then ionized (typically using electrospray ionization - ESI) and enter the mass spectrometer. The first mass spectrometer (Q1) selects the parent ion of NAB. This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are detected by the second mass spectrometer (Q3). This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.

  • Typical Parameters:

    • Column: A reverse-phase C18 column is commonly used.[8]

    • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium acetate in water) and an organic phase (e.g., acetonitrile/water with ammonium acetate).[8]

    • Ionization: Positive ion electrospray ionization (ESI+).[11]

    • Detection: Tandem mass spectrometer operating in MRM mode.[8][11]

    • Quantification: Based on the ratio of the peak area of the NAB transition to the peak area of the internal standard transition.[11]

Visualizations

Experimental Workflow for NAB Analysis

experimental_workflow sample Smokeless Tobacco Sample extraction Aqueous Extraction (with Ascorbic Acid & Internal Standard) sample->extraction cleanup Sample Clean-up extraction->cleanup l_l_extraction Liquid-Liquid Extraction (Dichloromethane) cleanup->l_l_extraction for GC-TEA spe Solid-Phase Extraction cleanup->spe for LC-MS/MS analysis Instrumental Analysis l_l_extraction->analysis spe->analysis gc_tea GC-TEA analysis->gc_tea lc_msms LC-MS/MS analysis->lc_msms quantification Data Analysis & Quantification gc_tea->quantification lc_msms->quantification result NAB Concentration quantification->result

Caption: Experimental workflow for the extraction and analysis of N'-Nitrosoanabasine (NAB) from smokeless tobacco.

General Carcinogenic Activation of Tobacco-Specific Nitrosamines

While a specific signaling pathway for NAB is not as extensively detailed as for other TSNAs like NNK, the general mechanism of metabolic activation leading to carcinogenesis is understood to be similar for many nitrosamines. This involves enzymatic hydroxylation, which ultimately leads to the formation of DNA adducts.

tsnas_activation nab N'-Nitrosoanabasine (NAB) metabolic_activation Metabolic Activation (Cytochrome P450 enzymes) nab->metabolic_activation unstable_intermediates Formation of Unstable α-Hydroxy Nitrosamines metabolic_activation->unstable_intermediates dna_adducts DNA Adduct Formation unstable_intermediates->dna_adducts mutations Mutations in DNA dna_adducts->mutations cancer Cancer Initiation mutations->cancer

Caption: Generalized pathway for the metabolic activation of N'-Nitrosoanabasine (NAB) leading to potential carcinogenesis.

References

Toxicological Profile of N'-Nitrosoanabasine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and smoke. As a member of the N-nitrosamine class of compounds, which are known for their carcinogenic potential, understanding the toxicological profile of NAB is crucial for assessing its risk to human health. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of NAB, with a focus on its carcinogenicity, genotoxicity, metabolism, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in toxicology, cancer research, and the regulation of tobacco products.

Chemical and Physical Properties

N'-Nitrosoanabasine is a derivative of the tobacco alkaloid anabasine.

PropertyValue
Chemical Name 3-(1-nitroso-2-piperidinyl)-pyridine
Synonyms NAB
CAS Number 1133-64-8
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Appearance Yellowish oil or solid
Solubility Soluble in organic solvents such as methanol (B129727) and dichloromethane

Carcinogenicity

Animal studies have demonstrated the carcinogenic potential of N'-Nitrosoanabasine, although it is generally considered a weaker carcinogen compared to other TSNAs like N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).

Animal Carcinogenicity Data

The primary target organ for NAB-induced carcinogenicity in rats is the esophagus.

Table 1: Summary of Carcinogenicity Data for N'-Nitrosoanabasine in Fischer Rats

Species/StrainRoute of AdministrationDoseDuration of TreatmentTumor TypeTumor IncidenceReference
Male Fischer RatsDrinking WaterTotal dose: 630 mg30 weeksEsophageal tumors1/20 (5%)Hoffmann et al., 1975[1][2]

In the same study, NNN administered under identical conditions induced esophageal tumors in 12 out of 20 rats (60%)[1][2].

Experimental Protocol: Carcinogenicity Bioassay in Rats (Hoffmann et al., 1975)
  • Test Substance: N'-Nitrosoanabasine (NAB), synthesized and purified.

  • Animals: Male Fischer rats.

  • Administration: NAB was administered in the drinking water.

  • Dosage: A total dose of 630 mg of NAB was administered to each rat over the treatment period.

  • Duration: The treatment duration was 30 weeks.

  • Control Groups: A positive control group receiving 1,4-dinitrosopiperazine (B30178) (DNPI), a known esophageal carcinogen, and a vehicle control group were included.

  • Observation Period: Animals were observed for the development of tumors for up to 11 months.

  • Endpoint: The primary endpoint was the incidence of esophageal tumors, confirmed by histopathological examination.

Genotoxicity

N'-Nitrosoanabasine has been shown to be mutagenic and clastogenic in in vitro systems, with its genotoxic activity being dependent on metabolic activation.

In Vitro Genotoxicity Data

Table 2: Summary of In Vitro Genotoxicity Data for N'-Nitrosoanabasine

AssayTest SystemMetabolic ActivationConcentration RangeResultsReference
Micronucleus TestV79 cells expressing human CYP1B1/2E1EndogenousNot specifiedPositive for micronucleus inductionLiu et al., 2024[3]
PIG-A Gene Mutation AssayC3A cellsEndogenousNot specifiedSignificant induction of gene mutationsLiu et al., 2024[3]
Salmonella Mutagenicity AssaySalmonella typhimurium strainsS9 mixNot specifiedMutagenicKamataki et al., 2002[4]
Experimental Protocol: In Vitro Micronucleus Assay (Adapted from Liu et al., 2024)
  • Cell Lines: V79-derived cell lines engineered to express specific human cytochrome P450 enzymes (e.g., CYP1B1/2E1).

  • Test Compound: N'-Nitrosoanabasine dissolved in a suitable solvent.

  • Treatment: Cells are exposed to various concentrations of NAB for a defined period, typically covering one to two cell cycles.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.

  • Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical analysis is performed to determine a significant increase in micronucleus frequency compared to the negative control.

Metabolism and Mechanism of Action

The toxic effects of N'-Nitrosoanabasine are contingent upon its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. This bioactivation process generates reactive electrophilic intermediates that can form adducts with cellular macromolecules, including DNA.

Metabolic Activation Pathway

The proposed metabolic activation of NAB involves α-hydroxylation of the piperidine (B6355638) ring. This process is analogous to the activation of other cyclic nitrosamines.

G NAB N'-Nitrosoanabasine (NAB) CYP Cytochrome P450 (e.g., CYP1B1, CYP2E1) NAB->CYP Metabolism alpha_hydroxy α-Hydroxynitrosamine (unstable intermediate) CYP->alpha_hydroxy diazonium Diazonium Ion (reactive electrophile) alpha_hydroxy->diazonium Spontaneous decomposition dna_adducts DNA Adducts diazonium->dna_adducts Alkylation carcinogenesis Carcinogenesis dna_adducts->carcinogenesis

Metabolic activation of N'-Nitrosoanabasine.
DNA Adduct Formation

While specific DNA adducts for NAB have not been extensively characterized, it is highly probable that, similar to NNN, its metabolic activation leads to the formation of pyridyloxobutyl (POB) DNA adducts. These adducts can mispair during DNA replication, leading to mutations.

Signaling Pathways in NAB-Induced Toxicity

The formation of DNA adducts by NAB metabolites triggers a cellular DNA damage response (DDR). This complex signaling network aims to repair the DNA damage, arrest the cell cycle to allow time for repair, or induce apoptosis if the damage is irreparable.

G NAB N'-Nitrosoanabasine Metabolism Metabolic Activation (CYP Enzymes) NAB->Metabolism DNA_Damage DNA Adducts Metabolism->DNA_Damage DDR DNA Damage Response (ATM/ATR kinases) DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) p53->DNA_Repair Apoptosis Apoptosis (Bcl-2 family, Caspases) p53->Apoptosis Survival Cell Survival (with mutations) DNA_Repair->Survival Carcinogenesis Carcinogenesis Survival->Carcinogenesis G start Start: Select Animal Model (e.g., Fischer Rats) acclimatization Acclimatization Period start->acclimatization dosing Administer NAB in Drinking Water (30 weeks) acclimatization->dosing observation Long-term Observation (up to 11 months) dosing->observation necropsy Necropsy and Tissue Collection observation->necropsy histopathology Histopathological Examination of Esophagus necropsy->histopathology data_analysis Data Analysis (Tumor Incidence) histopathology->data_analysis end End: Carcinogenicity Assessment data_analysis->end G sample Tissue Sample (e.g., from NAB-treated rat) dna_extraction DNA Extraction sample->dna_extraction dna_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->dna_hydrolysis lc_separation LC Separation dna_hydrolysis->lc_separation ms_detection MS/MS Detection and Quantification lc_separation->ms_detection data_analysis Data Analysis (Adduct Levels) ms_detection->data_analysis

References

N'-Nitrosoanabasine: A Technical Guide to its Discovery, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) that has been identified as a carcinogenic constituent of tobacco products.[1][2] TSNAs are formed from the nitrosation of tobacco alkaloids during the curing, fermentation, and aging of tobacco.[3][4] NAB, specifically, is derived from the alkaloid anabasine (B190304).[5] Due to its carcinogenic properties, the detection and quantification of NAB in tobacco products and biological matrices are of significant interest to researchers, regulatory bodies, and professionals in drug development. This guide provides a comprehensive overview of the discovery, identification, and analytical methodologies related to NAB.

Chemical Properties and Synthesis

N'-Nitrosoanabasine is a cyclic nitrosamine with the chemical formula C₁₀H₁₃N₃O.[6] It is structurally similar to other TSNAs such as N'-nitrosonornicotine (NNN), with the primary difference being the presence of a six-membered piperidine (B6355638) ring in NAB instead of the five-membered pyrrolidine (B122466) ring in NNN.[7][8]

The synthesis of NAB is typically achieved through the nitrosation of its precursor, anabasine.[9] This process involves the reaction of anabasine with a nitrosating agent, such as nitrous acid, under acidic conditions. The synthesis of radiolabeled NAB, for use in metabolic studies, has also been described.[10]

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of NAB require sensitive and specific analytical methods due to its presence at low concentrations in complex matrices. The most common techniques employed are based on chromatography coupled with mass spectrometry.

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.

  • Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of NAB from various matrices, including tobacco extracts and urine.[4][11] SPE cartridges with different sorbents, such as those based on molecularly imprinted polymers (MIPs) or mixed-mode cation exchange polymers, have been successfully used.[2][4][11]

  • Supercritical Fluid Extraction (SFE): SFE with methanol-modified supercritical carbon dioxide has been shown to be an efficient method for extracting NAB and other TSNAs from smokeless tobacco.[12]

Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive method for the quantification of NAB.[2][4][11] It offers high selectivity and low detection limits.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the analysis of NAB, often in conjunction with a thermal energy analyzer for enhanced selectivity.[12]

Experimental Protocols

Protocol 1: Quantification of N'-Nitrosoanabasine in Tobacco Products by LC-MS/MS

This protocol is a generalized procedure based on established methods for TSNA analysis.[2][3]

  • Sample Extraction:

    • Weigh 0.25 g of the homogenized tobacco sample.

    • Add 10 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution.

    • Agitate the mixture for 60 minutes.

    • Filter the extract through a 0.45 µm filter.

  • Solid-Phase Extraction (for cleanup and concentration, if necessary):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the NAB with a suitable solvent mixture (e.g., an ammoniated organic solvent).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., Waters® Xterra MS C18, 50x4.6mm, 5µm).[3]

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and 5 mM ammonium acetate in 95/5 acetonitrile/water (B).[3]

    • Injection Volume: 5 µL.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transition: Monitor the transition of the precursor ion to a specific product ion for NAB (e.g., m/z 192 -> 162).[3]

Protocol 2: Determination of N'-Nitrosoanabasine in Urine by LC-MS/MS

This protocol is adapted from biomonitoring methods for TSNAs.[4][11]

  • Enzymatic Hydrolysis (for total NAB):

    • To 1 mL of urine, add a buffer and β-glucuronidase to cleave the glucuronide conjugates of NAB.

    • Incubate the mixture.

  • Solid-Phase Extraction:

    • Condition a dual-sorbent SPE cartridge (e.g., MIP followed by a mixed-mode cation exchange polymer) with appropriate solvents.[4][11]

    • Load the hydrolyzed urine sample.

    • Wash the cartridge to remove interfering compounds.

    • Elute NAB with a specific solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • The LC-MS/MS parameters would be similar to those described in Protocol 1, with potential modifications to the gradient and MRM transitions to optimize for the urine matrix. Deuterated internal standards are used for calibration.[4][11]

Data Presentation

Table 1: LC-MS/MS Parameters for N'-Nitrosoanabasine Analysis

ParameterValueReference
ColumnWaters® Xterra MS C18, 50x4.6mm, 5µm[3]
Mobile Phase A5mM ammonium acetate in HPLC water[3]
Mobile Phase B5mM ammonium acetate in 95/5 acetonitrile/water[3]
Flow Rate1 mL/min[3]
Injection Volume5 µL[3]
Column Temperature60°C[3]
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)192 amu[3]
Product Ion (Q3)162 amu[3]

Table 2: Reported Levels of N'-Nitrosoanabasine in Tobacco Products

Product TypeNAB ConcentrationReference
Mainstream Cigarette Smoke3-25 ng/cigarette[10]
Smokeless Tobacco (Snuff)Varies significantly, can be in the µg/g range[10]
Urine of Smokers (Total NAB)Mean of 0.040 ± 0.039 pmol/mg creatinine[11]
Urine of Smokeless Tobacco Users (Total NAB)Mean of 0.23 ± 0.19 pmol/mg creatinine[11]

Metabolic Pathways and Biological Effects

N'-Nitrosoanabasine, like other TSNAs, requires metabolic activation to exert its carcinogenic effects.[5] This activation is primarily mediated by cytochrome P450 (CYP) enzymes.[7][13] The key metabolic activation pathway is α-hydroxylation, which leads to the formation of unstable intermediates that can bind to DNA and other cellular macromolecules, resulting in mutations and potentially initiating cancer.[5][8]

Specifically for NAB, hydroxylation can occur at the 2'- or 6'-positions of the piperidine ring.[8] Studies have shown that 2'-hydroxylation is a critical activation pathway leading to carcinogenicity, while 6'-hydroxylation is considered a detoxification pathway.[8] In rats, NAB is a weaker esophageal carcinogen compared to NNN, which may be attributed to a lower rate of 2'-hydroxylation.[8][14]

Visualizations

experimental_workflow_tobacco cluster_prep Sample Preparation cluster_analysis Analysis start 0.25g Tobacco Sample extraction Extraction with 100mM Ammonium Acetate start->extraction filtration Filtration (0.45 µm) extraction->filtration spe Solid-Phase Extraction (Optional Cleanup) filtration->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant

Caption: Workflow for the analysis of N'-Nitrosoanabasine in tobacco.

metabolic_pathway_nab cluster_activation Metabolic Activation cluster_detoxification Detoxification NAB N'-Nitrosoanabasine (NAB) alpha_2_hydroxylation 2'-Hydroxylation NAB->alpha_2_hydroxylation Activation alpha_6_hydroxylation 6'-Hydroxylation NAB->alpha_6_hydroxylation Detoxification cyp450 CYP450 Enzymes cyp450->alpha_2_hydroxylation unstable_intermediate_2 Unstable Intermediate alpha_2_hydroxylation->unstable_intermediate_2 dna_adducts DNA Adducts unstable_intermediate_2->dna_adducts carcinogenesis Carcinogenesis dna_adducts->carcinogenesis cyp450_detox CYP450 Enzymes cyp450_detox->alpha_6_hydroxylation hydroxylated_metabolite Hydroxylated Metabolite alpha_6_hydroxylation->hydroxylated_metabolite excretion Excretion hydroxylated_metabolite->excretion

Caption: Metabolic pathways of N'-Nitrosoanabasine (NAB).

Conclusion

N'-Nitrosoanabasine is a significant carcinogenic compound found in tobacco products. Its discovery and the subsequent development of sensitive analytical methods have been crucial for understanding human exposure and for regulatory purposes. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for the accurate quantification of NAB. Further research into its metabolic pathways and biological effects will continue to be essential for assessing its risk to human health and for developing strategies to mitigate its formation in tobacco products.

References

Preliminary In Vitro Studies on N'-Nitrosoanabasine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907). The document summarizes key findings related to its metabolic activation, genotoxicity, and potential mechanisms of action, based on available scientific literature. It is designed to serve as a resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Core Concepts: Metabolic Activation is Key to NAB's Genotoxicity

N'-Nitrosoanabasine (NAB) is a nitrosamine found in tobacco products. Like many other nitrosamines, NAB itself is not directly genotoxic. It requires metabolic activation by cytochrome P450 (CYP) enzymes to be converted into reactive intermediates that can damage DNA.[1] In vitro studies have been crucial in elucidating the specific CYP enzymes involved in this process and in characterizing the resulting genotoxic effects.

Quantitative Data Summary

The available quantitative data from in vitro studies on N'-Nitrosoanabasine is currently limited. The following table summarizes the key findings regarding its interaction with metabolic enzymes.

ParameterDescriptionValueCell/SystemReference
Ki (Inhibition Constant) Competitive inhibition of N'-Nitrosonornicotine (NNN) metabolism by NAB, measured as the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), a major NNN metabolite.0.71 µMIn vitro model system with CYP2A13[2]
Ki (Inhibition Constant) Competitive inhibition of NNN metabolism by NAB, measured as the formation of 4-hydroxy-4-(3-pyridyl)-butyric acid (hydroxy acid), a metabolite of NNN.1.01 µMIn vitro model system with CYP2A13[2]
Ki (Inhibition Constant) Competitive inhibition of NNN metabolism by NAB, measured as the formation of 4-oxo-4-(3-pyridyl) butanal (OPB), a metabolite of NNN.3.04 µMIn vitro model system with CYP2A13[2]

Experimental Protocols

This section details the general methodologies employed in the in vitro assessment of N'-Nitrosoanabasine.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used genotoxicity test that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance.

Objective: To evaluate the potential of NAB to induce micronuclei in cultured mammalian cells.

General Procedure:

  • Cell Culture: Human cell lines such as the hepatoma cell line C3A, which has enhanced endogenous CYP activity, or Chinese Hamster Ovary (CHO) cells are commonly used.[1] Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Metabolic Activation: Since NAB requires metabolic activation, experiments are conducted in the presence of an exogenous metabolic activation system, typically a liver S9 fraction from Aroclor-1254 induced rats, or in cell lines with inherent metabolic capacity (e.g., C3A cells or V79 cells genetically engineered to express specific human CYP enzymes like CYP1B1 and CYP2E1).[1]

  • Treatment: Cells are exposed to a range of concentrations of NAB, typically from 62.5 to 1000 µM, for a defined period (e.g., 4 to 48 hours).[1] Positive and negative (vehicle) controls are run concurrently.

  • Cytokinesis Block: For the cytokinesis-block micronucleus assay, cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: After treatment, cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides. The slides are air-dried and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Micronuclei are scored in a predetermined number of binucleated cells (typically 1000-2000) per concentration using a light or fluorescence microscope. A micronucleus is a small, round, non-refractile body in the cytoplasm of the cell that is morphologically identical to the main nucleus but smaller in size.

PIG-A Gene Mutation Assay

The Pig-a (phosphatidylinositol glycan anchor biosynthesis, class A) gene mutation assay is an in vivo and in vitro method to measure gene mutations.

Objective: To assess the mutagenic potential of NAB at the PIG-A gene locus.

General Procedure:

  • Cell Culture and Treatment: Human cell lines such as HepG2 or C3A are cultured and treated with various concentrations of NAB in the presence of a metabolic activation system, if required.[1]

  • Phenotypic Expression: After treatment, the cells are cultured for a period to allow for the expression of the mutant phenotype (loss of GPI-anchored proteins from the cell surface).

  • Labeling: Cells are labeled with a fluorescently-tagged antibody specific for a GPI-anchored protein (e.g., CD59). A viability dye is also used to exclude dead cells.

  • Flow Cytometry Analysis: The frequency of mutant cells (cells that do not fluoresce with the antibody) is determined using a flow cytometer.

Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Objective: To identify and quantify the specific DNA adducts formed upon in vitro exposure to NAB.

General Procedure:

  • DNA Isolation: DNA is isolated from cells treated with NAB in vitro.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • LC Separation: The deoxynucleoside mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated DNA adduct) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and sensitivity for the detection of the target adduct.

  • Quantification: Quantification is typically achieved by using a stable isotope-labeled internal standard for the specific adduct of interest.

Visualizations: Pathways and Workflows

Metabolic Activation of N'-Nitrosoanabasine

The metabolic activation of NAB is a critical first step in its genotoxic mechanism. It is primarily mediated by cytochrome P450 enzymes, which hydroxylate the piperidine (B6355638) ring of the NAB molecule.

NAB_Metabolism NAB N'-Nitrosoanabasine (NAB) CYPs CYP1B1, CYP2A6, CYP2A13, CYP2E1 NAB->CYPs Metabolic Activation Detoxification Detoxification Pathways NAB->Detoxification Reactive_Intermediates Reactive Electrophilic Intermediates CYPs->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent Binding Excretion Excreted Metabolites Detoxification->Excretion Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_data Data Analysis Cell_Culture Mammalian Cell Culture (e.g., C3A, V79-CYP) Treatment Treat Cells with NAB (+/- S9 metabolic activation) Cell_Culture->Treatment NAB_Prep Prepare NAB Solutions (various concentrations) NAB_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Fix and Stain Cells Harvest->Staining Analysis Microscopic Analysis (Micronucleus Scoring) Staining->Analysis Data_Collection Collect Dose-Response Data Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Determine Genotoxic Potential Statistical_Analysis->Conclusion Signaling_Pathway NAB N'-Nitrosoanabasine (NAB) Metabolites Reactive Metabolites NAB->Metabolites Metabolic Activation Receptor Cell Surface Receptors (e.g., nAChRs) Metabolites->Receptor Potential Interaction PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation Cell_Response Cell Proliferation & Survival Downstream->Cell_Response

References

N'-Nitrosoanabasine (NAB) Interaction with Cellular Macromolecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and smoke.[1][2] Like other TSNAs, NAB is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive electrophilic intermediates capable of binding to cellular macromolecules, including DNA and proteins.[3] This binding can result in the formation of adducts, which, if not repaired, can lead to mutations and initiate carcinogenic processes. This technical guide provides a comprehensive overview of the current understanding of NAB's interaction with cellular macromolecules, with a focus on its metabolic activation, DNA adduct formation, and potential protein interactions.

Data Presentation

Quantitative Data on Tobacco-Specific Nitrosamines

Due to a relative scarcity of quantitative data specifically for NAB, this section includes data for the more extensively studied TSNAs, N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), to provide context for the potential interactions of NAB.

Table 1: Levels of Tobacco-Specific Nitrosamines in U.S. Domestic Cigarettes [1]

NitrosamineMean Concentration (ng/g tobacco) ± S.D.
NNN1900.7 ± 359
NNK522.8 ± 157.8
NAB 72.6 ± 12.4
NAT1386.5 ± 261

Table 2: DNA Adduct Levels in Rats Chronically Treated with NNK [1]

TreatmentAdduct TypeTissueAdduct Level (pmol/mg DNA)
NNKHPB-releasing adductsLung9 ± 3 (at 10 and 30 weeks)
(S)-NNALHPB-releasing adductsLung11 ± 3 (at 50 weeks)

Metabolic Activation of N'-Nitrosoanabasine

The metabolic activation of NAB is a critical step in its conversion to a carcinogenic agent. This process is primarily catalyzed by cytochrome P450 enzymes.

Cytochrome P450 Enzymes Involved

Molecular docking studies have suggested that NAB is a suitable substrate for several human CYP enzymes, including CYP1B1, CYP2A6, CYP2A13, and CYP2E1.[3] Experimental evidence from studies using V79-derived recombinant cell lines expressing human CYPs has shown that NAB induces micronuclei in cells expressing CYP1B1/2E1.[3] This indicates that these enzymes are involved in the metabolic activation of NAB to genotoxic metabolites.

Metabolic Activation Pathway

The metabolic activation of NAB is believed to proceed through α-hydroxylation, a common pathway for nitrosamines. This hydroxylation occurs at the carbon atoms adjacent to the N-nitroso group. The resulting α-hydroxynitrosamines are unstable and spontaneously decompose to form electrophilic diazonium ions, which can then react with nucleophilic sites on cellular macromolecules.

NAB_Metabolism NAB N'-Nitrosoanabasine (NAB) CYPs CYP1B1, CYP2E1, etc. NAB->CYPs Metabolic Activation Alpha_Hydroxy_NAB α-Hydroxy-NAB CYPs->Alpha_Hydroxy_NAB Diazonium_Ion Diazonium Ion (Electrophilic Intermediate) Alpha_Hydroxy_NAB->Diazonium_Ion Spontaneous Decomposition DNA DNA Diazonium_Ion->DNA Covalent Binding Protein Protein Diazonium_Ion->Protein Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

Interaction with DNA: Adduct Formation

The formation of DNA adducts is a key molecular event in the initiation of carcinogenesis by NAB. The electrophilic intermediates generated during metabolic activation can covalently bind to DNA bases.

While specific quantitative data for NAB-DNA adducts are limited, studies on the related compound NNN have identified various pyridyloxobutyl (POB) DNA adducts.[4] It is plausible that NAB forms structurally similar adducts. The analysis of such adducts is crucial for understanding the mutagenic potential of NAB.

Interaction with Proteins

In addition to DNA, the reactive metabolites of NAB can also bind to proteins, forming protein adducts. While the specific protein targets of NAB have not been extensively characterized, protein carbonylation is a common marker of protein damage induced by oxidative stress, which can be a consequence of exposure to carcinogenic compounds.

Experimental Protocols

Analysis of NAB-DNA Adducts by LC-MS/MS

This protocol is adapted from established methods for the analysis of DNA adducts of other tobacco-specific nitrosamines.[5][6]

1. DNA Isolation:

  • Isolate genomic DNA from cells or tissues exposed to NAB using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

  • Quantify the DNA concentration and assess its purity using UV spectrophotometry.

2. Enzymatic Hydrolysis:

  • Digest 10-50 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • The digestion is typically carried out overnight at 37°C in a suitable buffer.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Purify the nucleoside digest using a C18 SPE cartridge to remove salts and other interfering substances.

  • Elute the nucleosides with methanol.

4. LC-MS/MS Analysis:

  • Analyze the purified nucleoside sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid.

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

  • Monitor for the specific parent-to-product ion transitions corresponding to the expected NAB-DNA adducts.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA Isolation DNA Isolation Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Isolation->Enzymatic Hydrolysis SPE Cleanup SPE Cleanup Enzymatic Hydrolysis->SPE Cleanup LC Separation LC Separation SPE Cleanup->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for LC-MS/MS analysis of DNA adducts.
Quantification of Protein Carbonylation

This protocol is based on the widely used dinitrophenylhydrazine (DNPH) derivatization method.[7][8][9][10][11]

1. Protein Extraction:

  • Lyse cells or homogenize tissues exposed to NAB in a suitable buffer containing protease inhibitors.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

2. DNPH Derivatization:

  • Incubate the protein extract with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution (e.g., 2 M HCl).

  • A parallel sample is incubated with the acidic solution without DNPH to serve as a control.

3. Protein Precipitation:

  • Precipitate the proteins using trichloroacetic acid (TCA).

  • Wash the protein pellet with ethanol/ethyl acetate (B1210297) to remove excess DNPH.

4. Spectrophotometric Quantification:

  • Resuspend the protein pellet in a denaturing buffer (e.g., 6 M guanidine (B92328) hydrochloride).

  • Measure the absorbance of the derivatized protein at 370 nm.

  • The carbonyl content is calculated using the molar extinction coefficient of DNPH.

5. Western Blot Analysis (Optional):

  • For a more qualitative or semi-quantitative analysis, the DNPH-derivatized proteins can be separated by SDS-PAGE, transferred to a membrane, and probed with an anti-DNPH antibody.

Signaling Pathways Potentially Affected by N'-Nitrosoanabasine

While direct studies on NAB's impact on specific signaling pathways are limited, its genotoxic nature and the oxidative stress it can induce suggest potential perturbation of pathways involved in cell survival, proliferation, and death.

Potential Impact on Apoptosis

Nitrosative stress, which can be induced by compounds like NAB, is known to modulate apoptosis.[12] The reactive intermediates formed during NAB metabolism could potentially trigger both pro-apoptotic and anti-apoptotic signaling cascades. For instance, DNA damage can activate p53-dependent apoptotic pathways.[13] Conversely, nitric oxide (NO), a related reactive species, has been shown to inhibit apoptosis by S-nitrosylation of caspases.[14][15]

Apoptosis_Pathway NAB N'-Nitrosoanabasine (Metabolites) DNA_Damage DNA Damage NAB->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential p53-mediated apoptotic pathway induced by NAB.

Conclusion

N'-Nitrosoanabasine, a component of tobacco products, is a procarcinogen that interacts with cellular macromolecules following metabolic activation. This guide has summarized the current knowledge regarding its metabolic activation by cytochrome P450 enzymes, its potential to form DNA and protein adducts, and the experimental approaches to study these interactions. While much of the detailed quantitative data and pathway analysis is inferred from studies on more abundant TSNAs like NNN and NNK, the information presented here provides a solid foundation for researchers and professionals in drug development to further investigate the specific mechanisms of NAB-induced cellular damage and carcinogenesis. Further research focusing specifically on NAB is crucial for a complete understanding of its role in tobacco-related diseases.

References

Human Cytochrome P450 Metabolism of N'-Nitrosoanabasine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) recognized for its carcinogenic potential. The metabolic activation of NAB, a critical step in its carcinogenic mechanism, is primarily mediated by the human cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the current understanding of NAB metabolism by human CYPs, summarizing key enzymatic players, metabolic pathways, and available quantitative data. It also details relevant experimental protocols for studying NAB metabolism and visualizes the core metabolic pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and cancer research, as well as professionals involved in drug development and safety assessment.

Introduction

N'-Nitrosoanabasine (NAB) is a nitrosamine derived from the tobacco alkaloid anabasine.[1] Like other TSNAs, NAB requires metabolic activation to exert its carcinogenic effects. This activation is predominantly carried out by cytochrome P450 enzymes, which introduce hydroxyl groups into the NAB molecule, leading to the formation of unstable intermediates that can ultimately bind to DNA and induce mutations. Understanding the specifics of which human CYP isoforms are involved, their enzymatic efficiency, and the resulting metabolic products is crucial for assessing the carcinogenic risk associated with NAB exposure and for developing potential strategies for intervention.

Cytochrome P450 Isoforms Involved in NAB Metabolism

Several human CYP isoforms have been implicated in the metabolism of NAB, primarily through in silico modeling and in vitro studies.

Key Findings:

  • Molecular Docking Studies: Computational analyses have predicted that human CYP1B1, CYP2A6, CYP2A13, and CYP2E1 are capable of binding NAB in a manner conducive to metabolism.[2]

  • In Vitro Evidence: Studies utilizing recombinant human CYP-expressing cell lines have demonstrated that CYP1B1 and CYP2E1 can metabolically activate NAB, leading to the formation of mutagenic products that induce micronuclei formation.[2]

  • Inhibitory Effects: NAB has been shown to act as a competitive inhibitor of CYP2A13-mediated metabolism of other TSNAs, such as N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), suggesting an interaction with the active site of this enzyme.[3][4]

While these findings point to the involvement of specific CYP isoforms, direct quantitative kinetic data for the metabolism of NAB by individual human CYPs remains limited in the publicly available literature.

Metabolic Pathways of N'-Nitrosoanabasine

The primary metabolic activation pathway for NAB, like other cyclic nitrosamines, is believed to be α-hydroxylation . This enzymatic reaction, catalyzed by CYPs, involves the hydroxylation of the carbon atoms adjacent (in the α-position) to the N-nitroso group.

Two primary sites for α-hydroxylation exist on the piperidine (B6355638) ring of NAB: the 2'-position and the 6'-position.

NAB N'-Nitrosoanabasine (NAB) alpha_hydroxylation α-Hydroxylation NAB->alpha_hydroxylation Substrate CYPs Human Cytochrome P450s (e.g., CYP1B1, CYP2E1, CYP2A6, CYP2A13) CYPs->alpha_hydroxylation Catalyst metabolite1 [2'-Hydroxy-NAB] (Unstable Intermediate) alpha_hydroxylation->metabolite1 metabolite2 [6'-Hydroxy-NAB] (Unstable Intermediate) alpha_hydroxylation->metabolite2 decomposition1 Spontaneous Decomposition metabolite1->decomposition1 decomposition2 Spontaneous Decomposition metabolite2->decomposition2 diazonium1 Diazonium Ion decomposition1->diazonium1 diazonium2 Diazonium Ion decomposition2->diazonium2 dna_adducts DNA Adducts diazonium1->dna_adducts diazonium2->dna_adducts

Figure 1: Proposed metabolic activation pathway of N'-Nitrosoanabasine. (Max Width: 760px)

The resulting α-hydroxynitrosamines are unstable and spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions. These intermediates can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and initiating the carcinogenic process.

Quantitative Data

Direct quantitative kinetic parameters (Km and Vmax) for the metabolism of NAB by specific human CYP isoforms are not well-documented in the literature. However, data on the inhibitory effect of NAB on the metabolism of other TSNAs provide some insight into its interaction with CYP enzymes.

Table 1: Inhibition of Human CYP2A13-Mediated NNN Metabolism by N'-Nitrosoanabasine

Metabolite of NNNInhibition TypeKi (μM)
4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)Competitive0.71[4]
4-hydroxy-4-(3-pyridyl)-butyric acidCompetitive1.01[4]
4-oxo-4-(3-pyridyl)butanal (OPB)Competitive3.04[4]

Table 2: Inhibition of Human CYP2A13-Mediated NNK Metabolism by N'-Nitrosoanabasine

Metabolite of NNKInhibition TypeKi (μM)
4-oxo-4-(3-pyridyl)butanal (OPB)Competitive0.23[3]
4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)Competitive0.87[3]
4-oxo-4-(3-pyridyl)butanoic acid (OPBA)Competitive0.50[3]

These data indicate that NAB binds with relatively high affinity to the active site of CYP2A13, suggesting it is likely a substrate for this enzyme.

Experimental Protocols

Detailed experimental protocols for the in vitro study of NAB metabolism can be adapted from established methods for other nitrosamines. A generalized workflow is presented below.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis recombinant_cyps Recombinant Human CYPs (e.g., CYP1B1, CYP2E1, CYP2A13) incubation_mixture Incubation Mixture (CYPs/Microsomes, NAB, Buffer) recombinant_cyps->incubation_mixture microsomes Human Liver Microsomes microsomes->incubation_mixture nadph NADPH-Generating System (Cofactor) nab_solution N'-Nitrosoanabasine (NAB) Working Solution nab_solution->incubation_mixture pre_incubation Pre-incubation (e.g., 37°C) incubation_mixture->pre_incubation start_reaction Start Reaction (Add NADPH) pre_incubation->start_reaction incubation Incubation (Time Course) start_reaction->incubation stop_reaction Stop Reaction (e.g., Acetonitrile) incubation->stop_reaction centrifugation Centrifugation stop_reaction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_analysis Data Analysis (Metabolite Identification & Quantification) lc_ms->data_analysis

Figure 2: Generalized workflow for in vitro NAB metabolism studies. (Max Width: 760px)

A. In Vitro Metabolism Assay using Recombinant Human CYPs or Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a stock solution of NAB in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a working solution of NAB in the incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Thaw recombinant human CYP enzymes or human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the recombinant CYP enzyme or human liver microsomes, NAB working solution, and incubation buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724).

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge to pellet the protein.

    • Transfer the supernatant to a clean tube for analysis.

B. Analytical Method for Metabolite Identification and Quantification

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and specific detection and quantification of NAB and its metabolites.

    • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with a small amount of formic acid and acetonitrile or methanol with formic acid.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-product ion transitions for NAB and its potential hydroxylated metabolites need to be determined.

Conclusion

The metabolism of N'-Nitrosoanabasine by human cytochrome P450 enzymes is a critical area of research for understanding its carcinogenic properties. Current evidence points to the involvement of CYP1B1, CYP2E1, CYP2A6, and CYP2A13 in the metabolic activation of NAB, primarily through α-hydroxylation. While direct quantitative kinetic data for NAB metabolism by these individual isoforms is still lacking, its inhibitory effects on the metabolism of other TSNAs suggest it is a substrate for at least CYP2A13. Further research is needed to fully elucidate the kinetic parameters of NAB metabolism by each of these CYPs, to definitively identify the resulting metabolites, and to understand the inter-individual variability in NAB metabolism due to genetic polymorphisms in these enzymes. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which will be essential for a more accurate assessment of the health risks associated with NAB exposure.

References

Methodological & Application

Application Note: Quantification of N'-Nitrosoanabasine in Human Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to account for both free and glucuronidated forms of NAB, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The described LC-MS/MS method provides high selectivity and sensitivity, making it suitable for biomonitoring studies of tobacco exposure and for research in tobacco-related carcinogenesis. This document provides detailed experimental protocols, instrument parameters, and performance characteristics of the method.

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found in tobacco products and generated during tobacco processing. N'-Nitrosoanabasine (NAB) is one of the four principal TSNAs and serves as a critical biomarker for assessing human exposure to tobacco. Monitoring the levels of NAB in biological matrices such as urine is essential for understanding the metabolic fate of tobacco-specific carcinogens and for evaluating the risk of developing tobacco-related cancers.

LC-MS/MS has emerged as the preferred analytical technique for the quantification of TSNAs due to its high sensitivity, specificity, and ability to handle complex biological matrices.[1][2] This application note outlines a validated LC-MS/MS method for the determination of total NAB in human urine, which includes the glucuronide-conjugated form that constitutes a significant portion of its urinary excretion. The protocol is designed to provide researchers and drug development professionals with a reliable and reproducible methodology for their studies.

Experimental Protocols

  • N'-Nitrosoanabasine (NAB) analytical standard

  • Deuterated N'-Nitrosoanabasine (NAB-d4) internal standard (IS)

  • β-glucuronidase (from E. coli)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or molecularly imprinted polymer)

  • Human urine (drug-free, for calibration standards and quality controls)

The sample preparation protocol is designed to extract total NAB (free and conjugated) from the urine matrix.

  • Enzymatic Hydrolysis:

    • To a 1 mL aliquot of urine, add 50 µL of the NAB-d4 internal standard solution.

    • Add 500 µL of a β-glucuronidase solution in ammonium acetate buffer.

    • Incubate the mixture at 37°C for 16-24 hours to ensure complete cleavage of the glucuronide conjugate.[1][2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering matrix components (e.g., with a mild organic solvent or acidic water).

    • Elute the analyte and internal standard using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

An alternative, simpler "dilute-and-shoot" method can be employed for high-throughput screening, which involves protein precipitation with a solvent like acetone (B3395972) followed by centrifugation.[3][4] However, the SPE method generally provides cleaner extracts and higher sensitivity.[1][2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1. Urine Sample (1 mL) add_is 2. Add Internal Standard (NAB-d4) urine->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) add_is->hydrolysis spe 4. Solid-Phase Extraction (SPE) hydrolysis->spe elute 5. Elution spe->elute dry 6. Evaporation elute->dry reconstitute 7. Reconstitution dry->reconstitute analysis 8. Injection into LC-MS/MS reconstitute->analysis G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_params Column: C18 Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Methanol + 0.1% Formic Acid Flow Rate: 0.4 mL/min ms_params Ionization: ESI Positive Scan Mode: MRM Detection: NAB & NAB-d4 Transitions lc_params->ms_params Eluent Transfer

References

Application Notes & Protocols for Gas Chromatography Analysis of N'-Nitrosoanabasine in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in various tobacco products using gas chromatography (GC).

Introduction

N'-Nitrosoanabasine (NAB) is one of the four principal tobacco-specific nitrosamines (TSNAs) found in tobacco products.[1][2] TSNAs are potent carcinogens formed from the nitrosation of tobacco alkaloids during curing, processing, and storage.[1][3] Accurate and sensitive quantification of NAB is crucial for assessing the carcinogenic potential of tobacco products and for regulatory purposes. Gas chromatography, often coupled with a Thermal Energy Analyzer (TEA) or mass spectrometry (MS), is a widely used and robust technique for the determination of NAB and other TSNAs in tobacco.[1][4]

Principle of the Method

The analysis of NAB in tobacco by gas chromatography generally involves three main steps: extraction of the nitrosamines from the tobacco matrix, purification or cleanup of the extract to remove interfering compounds, and subsequent separation and quantification by GC.[1]

A common approach involves extracting the tobacco sample with an aqueous buffer containing ascorbic acid to prevent the artificial formation of nitrosamines.[2][4] The extract is then subjected to liquid-liquid extraction with a solvent like dichloromethane (B109758), followed by a cleanup step using solid-phase extraction (SPE) to isolate the TSNA fraction.[2][5] The final concentrated extract is then injected into the GC system for analysis.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol is a composite of methodologies described in the literature.[2][4]

Materials and Reagents:

  • Tobacco sample (ground)

  • Aqueous buffer (e.g., citrate (B86180) buffer)

  • Ascorbic acid

  • Dichloromethane (DCM)

  • Solid-Phase Extraction (SPE) columns (e.g., Chem-Elut)[2]

  • Nitrogen gas for evaporation

  • N-nitrosoguvacoline (NG) as an internal standard (optional, but recommended)[4]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Extraction:

    • Weigh approximately 1 gram of the ground tobacco sample into an extraction vessel.

    • Add a known amount of internal standard solution (e.g., N-nitrosoguvacoline).[4]

    • Add 30 mL of aqueous buffer containing ascorbic acid.[4]

    • Shake the mixture for a specified period (e.g., 40 minutes) to ensure efficient extraction.[6]

  • Liquid-Liquid Extraction & Cleanup:

    • Filter the extract.

    • Perform a liquid-liquid extraction of the aqueous extract with dichloromethane.

    • Pass the dichloromethane extract through an SPE column to remove interfering matrix components.[2][5]

  • Concentration:

    • Collect the eluate from the SPE column.

    • Concentrate the eluate under a gentle stream of nitrogen at a controlled temperature (e.g., 38°C) to a small volume (e.g., 3.5 mL).[2][4]

    • Transfer the concentrate to a volumetric flask and adjust to the final volume with dichloromethane.[2]

    • Transfer an aliquot to an autosampler vial for GC analysis.[2]

Gas Chromatography (GC) Analysis

The following GC conditions are based on established methods for TSNA analysis.[4]

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless or cool-on-column injector

  • Detector: Thermal Energy Analyzer (TEA) or Mass Spectrometer (MS/MS)[1][5]

  • Capillary Column: A column suitable for nitrosamine analysis (e.g., DB-35ms) is recommended.[3]

GC-TEA Operating Conditions:

ParameterValue
Carrier GasHelium
Carrier Flow Rate2.8 mL/minute (constant velocity = 60 cm/second)
Injector TemperatureProgrammable: 35°C to 220°C
Oven Temperature Program50°C to 170°C, then to 212°C (specific ramp rates will depend on the column and desired separation)
Injection Volume1.5 µL
TEA Interface Temperature275°C
TEA Furnace Temperature500-525°C
Analysis Run TimeApproximately 35 minutes

Data Analysis:

  • Calibration: Prepare a series of calibration standards of NAB and the internal standard (if used) in dichloromethane. Inject the standards and plot the peak area ratio (NAB/Internal Standard) against the concentration to generate a calibration curve.

  • Quantification: Inject the prepared sample extracts. Identify and integrate the peak corresponding to NAB. Calculate the concentration of NAB in the sample using the calibration curve. The results are typically reported in nanograms per gram (ng/g) or micrograms per gram (µg/g) of tobacco.

Quantitative Data Summary

The concentration of N'-Nitrosoanabasine can vary significantly depending on the type of tobacco product. The following table summarizes representative quantitative data from the literature.

Tobacco Product TypeN'-Nitrosoanabasine (NAB) Concentration (µg/g)Reference(s)
Cigarette Tobacco (Unspiked)0.123[1]
Smokeless Tobacco (Bangladesh)0.037 - 13[7][8]
Smokeless Tobacco (Reference Product CRP 1.1)0.014 - 0.004[7][9]
Smokeless Tobacco (Reference Product CRP 2.1)0.22 - 0.56[7][9]
New Tobacco Products (Ariva, Stonewall)Low levels, specific value not provided for NAB alone[10]
New Tobacco Product (Exalt)Higher levels, specific value not provided for NAB alone[10]

Limits of Detection (LOD) and Quantitation (LOQ):

AnalyteLOD (µg)LOQ (ng/g) - TobaccoReference(s)
NAB~0.0240[1][5]

Visualizations

Experimental Workflow for GC Analysis of NAB in Tobacco

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A 1. Weigh Ground Tobacco Sample B 2. Add Internal Standard & Aqueous Buffer (with Ascorbic Acid) A->B C 3. Shake for Extraction B->C D 4. Liquid-Liquid Extraction with Dichloromethane C->D E 5. Solid-Phase Extraction (SPE) Cleanup D->E F 6. Concentrate Extract (Nitrogen Evaporation) E->F G 7. Reconstitute in Dichloromethane F->G H 8. Inject into GC-TEA/MS G->H I 9. Separation on GC Column J 10. Detection by TEA or MS K 11. Peak Identification & Integration J->K L 12. Quantification using Calibration Curve K->L M 13. Report NAB Concentration L->M G Tobacco Tobacco Matrix Extraction Extraction (Aqueous Buffer) Tobacco->Extraction Isolate Analytes Cleanup Cleanup (SPE) Extraction->Cleanup Remove Interferences Concentration Concentration Cleanup->Concentration Increase Sensitivity GC_Separation GC Separation Concentration->GC_Separation Introduce Sample Detection Detection (TEA/MS) GC_Separation->Detection Separate Analytes Quantification Quantification Detection->Quantification Measure Signal

References

Application Notes and Protocols for Solid-Phase Extraction of N'-Nitrosoanabasine (NAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), from various matrices. The protocols are designed for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N'-Nitrosoanabasine (NAB) is a carcinogenic compound found in tobacco products and is formed from the nitrosation of the alkaloid anabasine. Accurate quantification of NAB in different matrices is crucial for product regulation, risk assessment, and research into tobacco-related diseases. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples, offering improved analytical sensitivity and robustness. This document outlines SPE protocols for tobacco products and urine, as well as alternative methods for challenging matrices like e-liquids.

Data Summary

The following tables summarize the quantitative performance data for the described methods.

Table 1: Method Performance for NAB Analysis in Tobacco Products (Dilute-and-Shoot & SPE)

ParameterDilute-and-Shoot MethodSPE Cleanup Method (Projected)
Linearity (r²) >0.999>0.99
Limit of Quantification (LOQ) 0.0625 ng/mL~0.1 ng/mL
Recovery 105% - 119%>80%
Precision (RSD) <15%<15%

Table 2: Method Performance for NAB Analysis in Urine (Two-Step SPE)

ParameterTwo-Step SPE Method
Limit of Detection (LOD) 1.1 pg/mL
Recovery High (not specified)
Precision (RSD) Not specified

Experimental Protocols

Protocol 1: Analysis of NAB in Tobacco and Smokeless Tobacco Products

This section describes two approaches for the analysis of NAB in solid tobacco matrices: a direct "Dilute-and-Shoot" method and an optional SPE cleanup for enhanced sample purity. The "Dilute-and-Shoot" method is often sufficient for modern sensitive LC-MS/MS systems.

1.1: Sample Preparation (Extraction)

  • Weigh approximately 1.0 g of the homogenized tobacco sample into an extraction vessel.

  • Add 300 µL of an internal standard spiking solution containing deuterated NAB (e.g., NAB-d4).

  • Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution.

  • Shake the vessel for 40 ± 5 minutes to ensure thorough extraction.

  • Filter the extract through a 0.45 µm filter. The filtrate is now ready for direct LC-MS/MS analysis or for SPE cleanup.

1.2: "Dilute-and-Shoot" Analysis

For samples with sufficient NAB concentrations and when using a sensitive LC-MS/MS, a 10-fold dilution of the filtrate with the initial mobile phase can be performed to reduce matrix effects before injection.

1.3: Optional SPE Cleanup using Polymer Reversed-Phase Sorbent (e.g., Waters Oasis HLB, 60 mg/3 cc)

This cleanup step is recommended for samples with high matrix interference.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Loading: Load an aliquot of the filtered tobacco extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the NAB and other TSNAs with 2 mL of methanol.

  • The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis of NAB in Urine using a Two-Step SPE

This protocol is designed for the sensitive detection of NAB in urine, which may be present in both free and glucuronidated forms.[1][2]

2.1: Enzymatic Hydrolysis (for total NAB determination)

  • To a urine sample, add a solution of β-glucuronidase.

  • Incubate the sample to cleave the glucuronide conjugates.

2.2: Two-Step Solid-Phase Extraction

Step 1: Molecularly Imprinted Polymer (MIP) SPE (e.g., SupelMIP-SPE)

  • Washing (Pre-use): Wash the SupelMIP-SPE cartridge with 10 mL of 10% (v/v) methanol in dichloromethane (B109758) at a flow rate of approximately 0.5 mL/min.[1]

  • Drying: Dry the cartridge under vacuum (500-600 mbar) for 20-30 minutes.[1]

  • Conditioning: Condition the cartridge sequentially with 1 mL of methanol and 1 mL of ultrapure water.[1]

  • Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove unretained interferences.

  • Elution: Elute the analytes from the MIP cartridge.

Step 2: Mixed-Mode Cation Exchange SPE

  • The eluate from the MIP SPE is then loaded onto a conditioned mixed-mode cation exchange polymer cartridge.

  • Washing: Perform a wash step to remove any remaining impurities.

  • Elution: Elute the purified NAB fraction.

  • The final eluate is then ready for LC-MS/MS analysis.

Protocol 3: Considerations for E-Liquids

Direct SPE of e-liquids for TSNA analysis has been reported to have challenges, with some studies showing low recovery rates of less than 30%.[2] An alternative approach that has shown better performance is ultrasound-assisted solvent extraction, with recoveries ranging from 87% to 105%.[1] For aerosol samples, collection on a quartz wool filter followed by extraction with ammonium acetate solution has demonstrated good recovery for NAB.

Visualizations

SPE_Workflow_Tobacco cluster_extraction Sample Extraction cluster_analysis Analysis Pathways cluster_direct A: Direct Analysis cluster_spe B: SPE Cleanup s1 Weigh 1g Tobacco s2 Add Internal Standard s1->s2 s3 Add 30mL 100mM Ammonium Acetate s2->s3 s4 Shake 40 min s3->s4 s5 Filter Extract s4->s5 d1 Dilute 10-fold s5->d1 Direct Analysis spe1 Condition (Methanol) s5->spe1 Optional Cleanup d2 LC-MS/MS Analysis d1->d2 spe2 Equilibrate (Water) spe1->spe2 spe3 Load Sample spe2->spe3 spe4 Wash (5% Methanol) spe3->spe4 spe5 Elute (Methanol) spe4->spe5 spe6 LC-MS/MS Analysis spe5->spe6

Caption: Workflow for NAB analysis in tobacco.

SPE_Workflow_Urine cluster_spe1 Step 1: MIP SPE cluster_spe2 Step 2: Mixed-Mode SPE start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis mip_cond Condition hydrolysis->mip_cond mip_load Load Sample mip_cond->mip_load mip_wash Wash mip_load->mip_wash mip_elute Elute mip_wash->mip_elute mm_cond Condition mip_elute->mm_cond Transfer Eluate mm_load Load Eluate from Step 1 mm_cond->mm_load mm_wash Wash mm_load->mm_wash mm_elute Elute mm_wash->mm_elute end LC-MS/MS Analysis mm_elute->end

Caption: Two-step SPE workflow for NAB in urine.

References

Synthesis of N'-Nitrosoanabasine Analytical Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907), for use as an analytical standard. The protocol outlines the N-nitrosation of anabasine (B190304), followed by a comprehensive purification procedure to achieve high purity (≥99.0%). Characterization of the synthesized standard is described using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

N'-Nitrosoanabasine (NAB) is a carcinogenic tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine.[1] Its presence in tobacco products necessitates the availability of a high-purity analytical standard for accurate quantification and toxicological studies. This application note details a robust protocol for the synthesis, purification, and characterization of N'-Nitrosoanabasine, ensuring a reliable standard for research and quality control purposes.

Data Presentation

Table 1: Synthesis and Purification of N'-Nitrosoanabasine - Key Parameters and Results

ParameterValue/ResultSource(s)
Synthesis
Starting Material(±)-Anabasine
ReagentSodium Nitrite (B80452) (NaNO₂)[2]
Reaction SolventAqueous Acetic Acid
Reaction Temperature0 - 5 °C
Reaction Time6 hours
Reported Yield~81%[3]
Purification
MethodSilica (B1680970) Gel Column Chromatography[1]
Stationary PhaseSilica Gel (200-300 mesh)[4]
Mobile PhaseDichloromethane (B109758)/Methanol (B129727) gradient[5]
Characterization
Purity (HPLC)≥99.0%
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
AppearanceYellowish oil or solid[6]

Table 2: Analytical Characterization Data for N'-Nitrosoanabasine Standard

TechniqueParameterObserved ResultSource(s)
HPLC-UV ColumnC18 reverse-phase[7][8]
Mobile PhaseAcetonitrile (B52724)/Water gradient[7]
Detection Wavelength~254 nm[8][9]
Purity≥99.0%
Mass Spectrometry (ESI-MS) ModePositive Ionization[3]
[M+H]⁺m/z 192.1[3]
Key Fragment Ionsm/z 162 ([M+H-NO]⁺)[3][10]
¹H NMR (CDCl₃, 300 MHz) Chemical Shifts (δ ppm)Signals corresponding to pyridine (B92270) and piperidine (B6355638) rings[11]
¹³C NMR (CDCl₃, 75 MHz) Chemical Shifts (δ ppm)Resonances for all 10 carbon atoms[11]

Experimental Protocols

Synthesis of N'-Nitrosoanabasine

Materials:

  • (±)-Anabasine

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (±)-anabasine in a solution of glacial acetic acid and deionized water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water dropwise to the cooled anabasine solution while stirring vigorously. The addition of sodium nitrite to the acidic solution generates the nitrosating agent in situ.[2][12]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-Nitrosoanabasine.

Purification by Silica Gel Column Chromatography

Materials:

  • Crude N'-Nitrosoanabasine

  • Silica Gel (200-300 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Fraction collection tubes

Procedure:

  • Prepare a slurry of silica gel in dichloromethane and pack it into a glass column.[1][13]

  • Dissolve the crude N'-Nitrosoanabasine in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane, starting with 100% DCM and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N'-Nitrosoanabasine as a yellowish oil or solid.[6]

Characterization

HPLC-UV Analysis for Purity Determination:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[8][9]

  • Injection Volume: 10 µL.

  • The purity of the synthesized standard should be ≥99.0% based on the peak area.

Mass Spectrometry (MS):

  • Analyze the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.[3]

  • The expected protonated molecule [M+H]⁺ is at m/z 192.1.

  • A characteristic fragment ion resulting from the loss of the nitroso group ([M+H-NO]⁺) should be observed at m/z 162.1.[3][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record ¹H and ¹³C NMR spectra in deuterated chloroform (B151607) (CDCl₃).[11]

  • The spectra should be consistent with the structure of N'-Nitrosoanabasine, showing the characteristic signals for the pyridine and N-nitrosopiperidine rings.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Anabasine Anabasine Reaction N-Nitrosation (0-5 °C, 6h) Anabasine->Reaction NaNO2 Sodium Nitrite (NaNO2) in Acetic Acid/Water NaNO2->Reaction Crude_NAB Crude N'-Nitrosoanabasine Reaction->Crude_NAB Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_NAB->Column_Chromatography Pure_NAB Pure N'-Nitrosoanabasine (≥99.0%) Column_Chromatography->Pure_NAB HPLC HPLC-UV Pure_NAB->HPLC MS Mass Spectrometry Pure_NAB->MS NMR NMR Spectroscopy Pure_NAB->NMR

Caption: Workflow for the synthesis and characterization of N'-Nitrosoanabasine.

References

Application Notes and Protocols for High-Throughput Screening of N'-Nitrosoanabasine (NAB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine (B190304) during the curing and processing of tobacco.[1] Classified as a carcinogen, NAB is a significant compound of interest in tobacco product analysis, toxicology studies, and biomonitoring of tobacco exposure.[1][2] Accurate and efficient quantification of NAB in various matrices, including tobacco products and biological fluids like urine, is crucial for assessing exposure and risk.[2] High-throughput screening (HTS) methodologies are essential for analyzing large numbers of samples in research, clinical, and regulatory settings.[3][4]

This document provides detailed application notes and protocols for the high-throughput screening of NAB, with a primary focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An overview of a potential immunoassay-based approach is also discussed.

Application Note 1: High-Throughput Analysis of NAB in Biological Samples by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of NAB due to its high sensitivity, specificity, and robustness.[5][6] This method allows for the precise measurement of NAB, even at trace levels found in biological samples from smokers or users of tobacco products.[2][5]

Experimental Workflow: LC-MS/MS Analysis of NAB

The overall workflow for NAB analysis involves sample preparation, including enzymatic treatment to measure total NAB (free and glucuronidated forms), followed by extraction and concentration, and finally, instrumental analysis.[5]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Urine Sample Collection ISTD Spike with Deuterated Internal Standards (e.g., NAB-d4) Sample->ISTD Enzyme Enzymatic Hydrolysis (β-glucuronidase) to cleave glucuronides ISTD->Enzyme SPE Solid Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Enzyme->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution in Mobile Phase Elute->Evap LC UPLC/HPLC Separation Evap->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Data Data Acquisition & Processing (MRM Mode) MS->Data

Caption: Workflow for NAB quantification in urine by LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification of NAB in Urine

This protocol is adapted from validated methods for the determination of total NAB in human urine.[5][6]

1. Sample Preparation

  • Internal Standard Spiking: To a 1 mL urine sample, add an internal standard solution containing a deuterated analogue of NAB (e.g., NAB-d4).[7]

  • Enzymatic Hydrolysis: To determine total NAB (free and conjugated), the glucuronides are cleaved.[5] Add β-glucuronidase enzyme solution and an appropriate buffer (e.g., ammonium (B1175870) acetate). Incubate the mixture, for instance, overnight at 37°C.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components (e.g., with an ammonium acetate (B1210297) solution).

    • Elute the analytes using an appropriate elution solvent (e.g., methanol (B129727) with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[8]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., Waters Xterra MS C18, 50x4.6mm, 5µm) is commonly used.[1]

    • Mobile Phase A: 0.1% Acetic Acid in Water or 5mM Ammonium Acetate in Water.[1][7]

    • Mobile Phase B: 0.1% Acetic Acid in Methanol or 5mM Ammonium Acetate in Acetonitrile/Water.[1][7]

    • Flow Rate: 0.5 - 1.0 mL/min.[1]

    • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 35-95% B) to elute the analytes, holds for a short period, and then returns to initial conditions for equilibration.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for NAB and its deuterated internal standard.

Data Presentation: Quantitative Parameters

The performance of LC-MS/MS methods for NAB is characterized by several key parameters.

ParameterTypical ValueMatrixReference
Limit of Detection (LOD) 1.1 pg/mLHuman Urine[5]
Limit of Quantification (LOQ) 3.6 pg/mL (derived from LOD)Human Urine[5]
NAB MRM Transition (Q1/Q3) 192 / 162 amu-[1]
NAB-d4 (ISTD) MRM Transition 196 / 166 amu-[7]

Application Note 2: High-Throughput Screening of NAB by Immunoassay (Hypothetical)

While LC-MS/MS is the predominant technique, a competitive enzyme-linked immunosorbent assay (ELISA) could theoretically be developed for high-throughput screening of NAB. This format is suitable for detecting small molecules. The principle involves competition between NAB in the sample and a labeled NAB conjugate for a limited number of specific antibody binding sites.

Logical Workflow: Competitive ELISA for NAB

ELISA_Workflow cluster_assay Competitive ELISA Protocol cluster_logic Result Interpretation Start Start with Anti-NAB Antibody-Coated Plate AddSample Add Sample or NAB Standard Start->AddSample AddConjugate Add NAB-HRP Conjugate AddSample->AddConjugate Incubate Incubate (Competition Step) AddConjugate->Incubate Wash1 Wash Plate Incubate->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate IncubateColor Incubate for Color Development AddSubstrate->IncubateColor AddStop Add Stop Solution IncubateColor->AddStop Read Read Absorbance (e.g., 450 nm) AddStop->Read HighNAB High [NAB] in Sample LowSignal Low Colorimetric Signal HighNAB->LowSignal leads to

Caption: Logical workflow for a competitive ELISA for NAB screening.
General Protocol: Competitive ELISA

This protocol outlines the general steps for a competitive ELISA. Specific reagents (antibodies, conjugates) for NAB are not widely commercially available and would likely require custom development.

1. Assay Procedure

  • Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for NAB.

  • Competition Reaction:

    • Add standards or prepared samples to the wells.

    • Immediately add a fixed amount of NAB conjugated to an enzyme, such as horseradish peroxidase (NAB-HRP), to each well.

    • Incubate for a specified time (e.g., 60 minutes) to allow competition between the sample NAB and the NAB-HRP for binding to the antibody.[9]

  • Washing: Wash the plate several times with a wash buffer to remove unbound reagents.

  • Signal Generation:

    • Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme on the bound conjugate will catalyze a color change.

    • Incubate until sufficient color develops.

  • Stopping the Reaction: Add a stop solution (e.g., dilute sulfuric acid) to each well.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the concentration of NAB in the sample.

Data Presentation: Expected Performance

For a hypothetical NAB ELISA, performance would be evaluated based on the following parameters. Values are illustrative.

ParameterExpected RangeDescription
Assay Range 0.1 - 20 ng/mLThe range of concentrations over which the assay is precise and accurate.
Sensitivity (LOD) < 0.1 ng/mLThe lowest concentration of NAB that can be reliably distinguished from zero.
Specificity HighThe antibody should have minimal cross-reactivity with structurally related molecules.
Intra-Assay CV < 10%Precision within a single assay run.
Inter-Assay CV < 15%Precision between different assay runs.

For high-throughput, sensitive, and specific screening of N'-Nitrosoanabasine, LC-MS/MS is the superior and most well-established method.[1][5] It provides reliable quantitative data essential for biomonitoring and regulatory analysis. While immunoassays present a potential alternative for rapid, cost-effective screening, the lack of commercially available, validated kits for NAB currently limits their application. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals engaged in the analysis of this important tobacco-specific nitrosamine.

References

Cell Culture Models for Assessing N'-Nitrosoanabasine (NAB) Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) and a known carcinogen found in tobacco products. Understanding the cellular and molecular mechanisms underlying NAB-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a valuable tool for investigating the effects of NAB in a controlled environment. This document provides detailed application notes and protocols for assessing the effects of NAB using relevant cell culture models, with a focus on human hepatoma cell lines HepG2 and C3A, which are known to express metabolic enzymes capable of activating nitrosamines.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for obtaining relevant data. For studying the effects of NAB, cell lines with metabolic capabilities, particularly cytochrome P450 (CYP) enzyme activity, are essential, as NAB requires metabolic activation to exert its genotoxic effects.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology studies due to its expression of a range of phase I and phase II metabolic enzymes, including CYPs. However, the expression levels of some CYPs might be lower than in primary hepatocytes.

  • C3A (a subclone of HepG2): This cell line exhibits more differentiated hepatic functions compared to the parental HepG2 line, including enhanced expression of certain CYP enzymes. This makes C3A cells particularly suitable for studying compounds that require metabolic activation.

Data Presentation: Quantitative Effects of N'-Nitrosoanabasine

While specific quantitative data for NAB across a range of endpoints is not extensively available in consolidated tables, the following tables provide a template for organizing and presenting experimental data based on typical assays used to assess nitrosamine toxicity. Researchers should populate these tables with their own experimental results.

Table 1: Cytotoxicity of N'-Nitrosoanabasine (NAB) in HepG2 and C3A Cells

Cell LineTreatment Duration (hours)NAB Concentration (µM)Cell Viability (%)IC50 (µM)
HepG2 240 (Control)100>1000
100
500
1000
C3A 240 (Control)100>1000
100
500
1000

* Note: Studies have shown that NAB does not exhibit marked cytotoxicity in HepG2 cells at concentrations up to 1000 µM in standard MTT assays[1].

Table 2: Genotoxicity of N'-Nitrosoanabasine (NAB) - Micronucleus Assay

Cell LineTreatment Duration (hours)NAB Concentration (µM)% Micronucleated CellsFold Increase over Control
HepG2 480 (Control)1.0
500
1000
C3A 480 (Control)1.0
500
1000

Note: Genotoxicity of NAB has been detected at higher concentrations in HepG2 cells[1].

Table 3: Apoptosis Induction by N'-Nitrosoanabasine (NAB) - Caspase Activity

Cell LineTreatment Duration (hours)NAB Concentration (µM)Caspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
HepG2 240 (Control)1.01.0
500
1000
C3A 240 (Control)1.01.0
500
1000

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HepG2 and C3A cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture HepG2 and C3A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at an appropriate density.

Cell Viability Assay (MTT Assay)

Materials:

  • HepG2 or C3A cells

  • 96-well plates

  • N'-Nitrosoanabasine (NAB) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of NAB (e.g., 0, 100, 500, 1000 µM) and incubate for the desired time (e.g., 24, 48 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Micronucleus Assay (OECD 487)

Materials:

  • HepG2 or C3A cells

  • 6-well plates or chamber slides

  • N'-Nitrosoanabasine (NAB) stock solution

  • Cytochalasin B (for cytokinesis block)

  • Lysis buffer

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA staining solution (e.g., DAPI or Giemsa)

  • Fluorescence microscope

Protocol:

  • Seed cells in 6-well plates or chamber slides and allow them to attach.

  • Treat the cells with NAB at various concentrations for a period equivalent to 1.5-2 normal cell cycles (e.g., 48 hours for HepG2).

  • Add Cytochalasin B at an appropriate concentration to block cytokinesis and allow for the accumulation of binucleated cells.

  • After incubation, harvest the cells by trypsinization.

  • Treat the cells with a hypotonic solution to swell the cytoplasm.

  • Fix the cells with a suitable fixative.

  • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Stain the slides with a DNA stain.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a fluorescence microscope.

DNA Adduct Detection (³²P-Postlabeling Assay)

Materials:

  • DNA isolation kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography film

Protocol:

  • Expose cells to NAB for a specified time.

  • Isolate genomic DNA using a commercial kit.

  • Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky adducts.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled DNA adducts by multidirectional thin-layer chromatography (TLC).

  • Detect and quantify the adducts using a phosphorimager or by autoradiography.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • HepG2 or C3A cells

  • NAB stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with NAB at desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Metabolic Activation of N'-Nitrosoanabasine

The primary mechanism of NAB-induced toxicity involves its metabolic activation by Cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts.

NAB_Metabolism NAB N'-Nitrosoanabasine (NAB) CYPs CYP1B1, CYP2A6, CYP2A13, CYP2E1 NAB->CYPs Metabolic Activation Metabolites Reactive Metabolites (e.g., α-hydroxyNAB) CYPs->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding to DNA Genotoxicity Genotoxicity (Mutations, Micronuclei) DNA_Adducts->Genotoxicity

Caption: Metabolic activation of N'-Nitrosoanabasine (NAB) by CYP enzymes.

Experimental Workflow for In Vitro Toxicity Assessment

The following workflow outlines the key steps in assessing the toxicological profile of NAB in cell culture models.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HepG2, C3A) Treatment Cell Treatment with NAB (Dose-Response & Time-Course) Cell_Culture->Treatment NAB_Prep NAB Preparation (Stock Solution) NAB_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Micronucleus) Treatment->Genotoxicity Apoptosis Apoptosis Assays (e.g., Caspase Activity, Western Blot) Treatment->Apoptosis DNA_Damage DNA Damage Assay (e.g., 32P-Postlabeling) Treatment->DNA_Damage Data_Quant Data Quantification & Statistical Analysis Cytotoxicity->Data_Quant Genotoxicity->Data_Quant Apoptosis->Data_Quant DNA_Damage->Data_Quant Conclusion Conclusion & Risk Assessment Data_Quant->Conclusion

Caption: General workflow for in vitro toxicity testing of NAB.

N'-Nitrosoanabasine Induced Apoptosis Signaling Pathway

NAB, after metabolic activation, can induce DNA damage, which in turn can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), and is regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway NAB N'-Nitrosoanabasine (NAB) Metabolic_Activation Metabolic Activation (CYP Enzymes) NAB->Metabolic_Activation DNA_Damage DNA Damage (Adducts) Metabolic_Activation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by NAB.

References

Application Note and Protocol: Enzymatic Hydrolysis of N'-Nitrosoanabasine Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) recognized as a weak carcinogen.[1][2] Like other TSNAs, NAB is metabolized in the body, and one of the major detoxification pathways is glucuronidation, leading to the formation of NAB-glucuronides which are then excreted in urine.[3][4][5] Monitoring the total urinary concentration of NAB (the sum of the free compound and its glucuronidated form) is a critical aspect of biomonitoring studies for assessing exposure to tobacco products.[3][6] To accurately quantify total NAB, a deconjugation step is necessary to cleave the glucuronide moiety from the parent molecule. This is typically achieved through enzymatic hydrolysis using β-glucuronidase.[3][5] This application note provides a detailed protocol for the enzymatic hydrolysis of N'-Nitrosoanabasine glucuronides in urine samples prior to analytical determination.

Principle of the Method

The enzymatic hydrolysis of N'-Nitrosoanabasine glucuronides relies on the catalytic activity of β-glucuronidase to break the glycosidic bond between NAB and the glucuronic acid moiety. This process releases the free, unconjugated form of NAB, which can then be extracted and quantified, typically using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The efficiency of this hydrolysis is dependent on several factors including the source of the β-glucuronidase, pH, temperature, and incubation time.

Experimental Protocol

This protocol outlines the steps for the enzymatic hydrolysis of NAB-glucuronides in human urine samples.

1. Materials and Reagents

  • Urine samples collected from subjects

  • β-glucuronidase enzyme (e.g., from Helix pomatia or E. coli)

  • Phosphate (B84403) buffer or Acetate (B1210297) buffer (pH range 4.5 - 7.0)

  • Internal standards (e.g., deuterated NAB, if available)

  • Organic solvent for reaction termination and extraction (e.g., acetonitrile, ethyl acetate)[5][7]

  • Vortex mixer

  • Incubator or water bath

  • Centrifuge

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any particulate matter.

  • Transfer a known volume (e.g., 100 µL to 1 mL) of the clear supernatant to a clean reaction tube.[8]

  • If using internal standards for quantification, spike the samples at this stage.

3. Enzymatic Hydrolysis Procedure

  • Add an appropriate volume of buffer to the urine sample. The choice of buffer and its pH will depend on the optimal conditions for the specific β-glucuronidase being used (refer to Table 1). For example, a sodium acetate buffer might be used for enzymes with an acidic pH optimum, while a phosphate buffer would be suitable for those with a neutral pH optimum.[8]

  • Add the β-glucuronidase solution to the buffered urine sample. The required amount of enzyme will vary based on its activity and the specific protocol (see Table 1 for examples).

  • Gently vortex the mixture to ensure homogeneity.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C, but can be higher for some recombinant enzymes) for a sufficient duration to ensure complete hydrolysis.[8][9][10] Incubation times can range from a few hours to overnight.[8]

  • After incubation, terminate the reaction by adding a cold organic solvent such as acetonitrile.[7]

4. Post-Hydrolysis Sample Processing

  • Following reaction termination, the sample is ready for extraction of the free NAB. This is often achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[3][4][5]

  • The extracted sample can then be analyzed by a suitable analytical method like LC-MS/MS to determine the concentration of total NAB.[3][4]

Quantitative Data on Hydrolysis Conditions

The efficiency of enzymatic hydrolysis can vary significantly depending on the enzyme source and reaction conditions. The following table summarizes typical conditions reported for the hydrolysis of glucuronides, which can be adapted for NAB-glucuronide hydrolysis.

Enzyme SourceOptimal pHOptimal Temperature (°C)Incubation TimeNotes
Helix pomatia4.5 - 5.5374 hours to overnightAlso contains sulfatase activity.[10]
E. coli6.8 - 7.037Several hoursGenerally more specific for glucuronides.[8]
Recombinant β-glucuronidases6.855 - 6015 - 30 minutesOffer faster hydrolysis times at higher temperatures.[11]

Diagrams

Enzymatic_Hydrolysis_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Post-Hydrolysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Add_Buffer Addition of Buffer Supernatant Transfer of Supernatant Centrifugation->Supernatant Internal_Standard Spiking with Internal Standard Supernatant->Internal_Standard Internal_Standard->Add_Buffer Proceed to Hydrolysis Add_Enzyme Addition of β-glucuronidase Add_Buffer->Add_Enzyme SPE Solid-Phase Extraction (SPE) Incubation Incubation (e.g., 37°C, 4h) Add_Enzyme->Incubation Termination Reaction Termination (e.g., add Acetonitrile) Incubation->Termination Termination->SPE Proceed to Extraction LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS

Caption: Workflow for the enzymatic hydrolysis of N'-Nitrosoanabasine glucuronides.

Concluding Remarks

The protocol described provides a robust framework for the enzymatic hydrolysis of N'-Nitrosoanabasine glucuronides in urine samples. It is crucial to optimize the hydrolysis conditions, particularly the choice of enzyme, pH, temperature, and incubation time, to ensure complete cleavage of the glucuronide conjugate for accurate quantification of total NAB. The subsequent analysis by sensitive techniques like LC-MS/MS allows for reliable biomonitoring of exposure to tobacco-specific nitrosamines.

References

Application of Molecularly Imprinted Polymers for the Selective Extraction of Natural Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to exhibit high selectivity for a specific target molecule. This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of a template molecule (the natural bioactive compound, or NAB, of interest). Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the target NAB. This inherent selectivity makes MIPs powerful tools for the solid-phase extraction (SPE) of specific compounds from complex matrices, such as plant extracts or biological fluids.[1][2]

The application of MIPs in natural product research and drug development offers significant advantages, including enhanced purity of isolated compounds, reduced solvent consumption, and the potential for high-throughput screening.[2][3] MIPs are robust, stable across a wide range of pH and temperatures, and can be reused multiple times without significant loss of performance.[3]

This document provides detailed application notes and protocols for the use of MIPs in the extraction of NABs, with a focus on flavonoids and alkaloids as representative examples.

Principle of Molecular Imprinting

The synthesis of MIPs involves a three-step process:

  • Pre-polymerization: The template molecule (NAB) and functional monomers are mixed in a porogenic solvent. The functional monomers arrange themselves around the template through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, ionic interactions).

  • Polymerization: A cross-linking monomer is added, and polymerization is initiated, typically through thermal or photochemical methods. This creates a highly cross-linked, insoluble polymer matrix with the template molecules entrapped within.

  • Template Removal: The template molecules are removed from the polymer matrix by washing with a suitable solvent, leaving behind specific recognition sites.

This process is visualized in the following diagram:

Molecular Imprinting Process cluster_0 1. Pre-polymerization cluster_1 2. Polymerization cluster_2 3. Template Removal a Template (NAB) c Pre-polymerization Complex a->c b Functional Monomers b->c f Polymer Matrix c->f d Cross-linker d->f e Initiator (Heat/UV) e->f g Washing f->g h Molecularly Imprinted Polymer (MIP) g->h

A schematic of the molecular imprinting process.

Data Presentation: Performance of MIPs in NAB Extraction

The following tables summarize the performance of various MIPs for the extraction of different classes of natural bioactive compounds.

Table 1: Performance of MIPs for Flavonoid Extraction

Target FlavonoidPolymerization MethodFunctional MonomerCross-linkerAdsorption Capacity (mg/g)Recovery (%)Selectivity (Imprinting Factor, IF)Reference
Quercetin (B1663063)Precipitation PolymerizationAcrylic AcidEGDMA-9.7 (relative absorption)2.85 (vs. Rutin)[1]
QuercetinBulk PolymerizationAcrylamide, 4-VinylpyridineEGDMA0.254491.16 - 94.50High (94.80% selectivity)[4]
NaringeninSurface Imprinting (Magnetic)--37.6489.47 - 95.952.48[5]
Kaempferol-AcrylamideEGDMA3.84--[6]

Table 2: Performance of MIPs for Alkaloid and Terpenoid Extraction

Target NABPolymerization MethodFunctional MonomerCross-linkerAdsorption Capacity (mg/g)Recovery (%)Selectivity (Imprinting Factor, IF)Reference
Caffeine (B1668208)Bulk PolymerizationMethacrylic AcidEGDMA-~2x higher than C18-[7]
Artemisinin (B1665778)Thermal PolymerizationStyreneEGDMA8.46--[8]
ArtemisininBulk PolymerizationMethacrylic AcidEGDMA23.995.7 - 100.0-[8]
ArtemisininSurface Imprinting (Silica)Acrylamide, Methacrylic AcidEGDMA37.13-2.88 (vs. Artemether), 3.38 (vs. Arteether)[9]
Paclitaxel----48 (enrichment)-[3]

Experimental Protocols

Protocol 1: Synthesis of a Molecularly Imprinted Polymer for Quercetin Extraction

This protocol is based on the precipitation polymerization method.

Materials:

  • Quercetin (Template)

  • Acrylic Acid (AA) (Functional Monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Acetonitrile (B52724) (Porogenic Solvent)

  • Methanol (B129727)

  • Acetic Acid

Procedure:

  • Preparation of the Pre-polymerization Mixture:

    • In a suitable reaction vessel, dissolve quercetin and acrylic acid in acetonitrile. The molar ratio of template to functional monomer is a critical parameter and should be optimized (a common starting point is 1:4).

    • Stir the mixture at room temperature for a predetermined time (e.g., 2 hours) to allow for the formation of the template-monomer complex.

  • Polymerization:

    • Add EGDMA (cross-linker) and AIBN (initiator) to the pre-polymerization mixture. A typical molar ratio of template:functional monomer:cross-linker is 1:4:20.

    • Purge the mixture with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.

    • Seal the reaction vessel and place it in a water bath or heating mantle at 70°C for 8 hours.[1]

  • Washing and Template Removal:

    • After polymerization, collect the polymer particles by centrifugation or filtration.

    • Wash the particles with acetonitrile to remove any unreacted monomers and oligomers.

    • To remove the quercetin template, wash the polymer particles extensively with a mixture of methanol and acetic acid (e.g., 9:1 v/v) until the template can no longer be detected in the washing solvent by UV-Vis spectroscopy or HPLC.

    • Finally, wash the MIP particles with methanol to remove any residual acetic acid and dry under vacuum.

  • Preparation of the Non-Imprinted Polymer (NIP):

    • A non-imprinted polymer (NIP) should be synthesized under the same conditions but in the absence of the quercetin template. The NIP serves as a control to evaluate the imprinting effect.

Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of Caffeine from a Tea Infusion

This protocol provides a general procedure for the application of MIPs in solid-phase extraction.

Materials:

  • Caffeine-imprinted polymer (MIP)

  • Non-imprinted polymer (NIP)

  • Empty SPE cartridges

  • Tea sample (e.g., green tea infusion)

  • Acetonitrile (Conditioning and Washing Solvent)

  • Methanol (Washing Solvent)

  • Methanol-acetic acid solution (90:10, v/v) (Elution Solvent)

  • HPLC for analysis

Procedure:

  • Preparation of the MISPE Cartridge:

    • Pack an empty SPE cartridge with a specific amount of the caffeine-MIP (e.g., 100 mg). A NIP cartridge should be prepared in the same way for comparison.

  • Cartridge Conditioning:

    • Condition the MISPE cartridge by passing a specific volume of acetonitrile (e.g., 3 mL) through it, followed by methanol (e.g., 3 mL). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the tea infusion sample onto the conditioned MISPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a specific volume of a mild solvent (e.g., 2 mL of acetonitrile followed by 2 mL of methanol) to remove interfering compounds that are non-specifically bound to the polymer.[7][10]

  • Elution:

    • Elute the bound caffeine from the MISPE cartridge with a specific volume of the elution solvent (e.g., 3 mL of methanol-acetic acid, 90:10 v/v).[7][10]

  • Analysis:

    • Analyze the eluted fraction by HPLC to determine the concentration of caffeine. Compare the recovery from the MIP cartridge with that from the NIP cartridge to assess the selectivity of the MIP.

Visualizations

Experimental Workflow for MIP Synthesis and Application

The following diagram illustrates the general workflow from MIP synthesis to its application in NAB extraction.

MIP Workflow cluster_synthesis MIP Synthesis cluster_application MISPE Application a 1. Mix Template (NAB) & Functional Monomers b 2. Add Cross-linker & Initiator a->b c 3. Polymerization (Thermal/UV) b->c d 4. Grind & Sieve (for bulk polymerization) c->d e 5. Template Removal (Washing) d->e f 1. Pack SPE Cartridge with MIP e->f MIP Ready for Use g 2. Condition Cartridge f->g h 3. Load Plant Extract g->h i 4. Wash to Remove Interferences h->i j 5. Elute Target NAB i->j k 6. Analyze Eluate (e.g., HPLC) j->k

General workflow for MIP synthesis and MISPE application.
Logical Relationships in MIP-based Selective Extraction

This diagram illustrates the key interactions and principles governing the selectivity of MIPs.

MIP Selectivity MIP MIP High Affinity Binding High Affinity Binding MIP->High Affinity Binding Complementary Shape & Functionality Low/No Binding Low/No Binding MIP->Low/No Binding Mismatch in Shape & Functionality Target NAB Target NAB Structurally Similar\nCompounds Structurally Similar Compounds Other Matrix\nComponents Other Matrix Components High Affinity Binding->Target NAB Low/No Binding->Structurally Similar\nCompounds Low/No Binding->Other Matrix\nComponents

Principle of selective recognition by MIPs.

Conclusion

Molecularly imprinted polymers represent a versatile and effective technology for the selective extraction of natural bioactive compounds.[2] The high selectivity and stability of MIPs make them ideal for simplifying complex sample preparation workflows in natural product research and drug development.[2] The protocols and data presented here provide a foundation for researchers to develop and apply MIP-based extraction methods for their specific NABs of interest. Further optimization of the MIP synthesis and MISPE parameters for each target analyte is crucial to achieve the best possible performance.

References

Application Notes and Protocols: The Role of N'-Nitrosoanabasine in Tobacco Carcinogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine (B190304), which is present in tobacco products. While not as potent as other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), NAB is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. However, animal studies have demonstrated its carcinogenic potential, particularly in the esophagus. These application notes provide a comprehensive overview of the use of NAB in tobacco carcinogenesis research, including quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: In Vivo Carcinogenicity of N'-Nitrosoanabasine

The following tables summarize the key quantitative data from in vivo studies investigating the carcinogenic effects of NAB in animal models.

Table 1: Carcinogenicity of N'-Nitrosoanabasine (NAB) in Fischer Rats

Animal ModelRoute of AdministrationDose and DurationTarget OrganTumor IncidenceReference
Male Fischer RatsDrinking Water630 mg total dose over 30 weeksEsophagus1/20 (5%)[1][2]

Table 2: Comparative Carcinogenicity of Tobacco-Specific Nitrosamines in A/J Mice

CompoundCarcinogenic Potency RankingReference
N-nitrosodimethylamine (NDMA)Most Potent[3]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)[3]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)[3]
N-nitrosopyrrolidine (NPYR)[3]
N'-nitrosonornicotine (NNN)[3]
N'-Nitrosoanabasine (NAB) Least Potent[3]

Experimental Protocols

Detailed methodologies for key experiments involving N'-Nitrosoanabasine are provided below. These protocols are based on published studies and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vivo Carcinogenicity Study of NAB in Rats (Drinking Water Administration)

This protocol is adapted from studies investigating the carcinogenicity of tobacco-specific nitrosamines in rats.[1][2]

1. Animal Model:

  • Species: Male Fischer 344 rats

  • Age: 6-8 weeks at the start of the experiment.

  • Acclimatization: Acclimatize animals for at least one week before the start of the study. House them in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

2. Preparation of NAB Solution:

  • Purity: Ensure the purity of the synthesized NAB is confirmed by analytical methods such as HPLC and mass spectrometry.

  • Solution Preparation: Dissolve the required amount of NAB in drinking water to achieve the desired final concentration. Prepare fresh solutions weekly and store them in amber-colored bottles to protect from light.

3. Experimental Design:

  • Groups:

    • Group 1 (Control): Receive regular drinking water.

    • Group 2 (NAB-treated): Receive drinking water containing NAB.

  • Dosage: A total dose of approximately 630 mg per rat, administered over 30 weeks, has been used in previous studies.[1][2] The concentration in the drinking water should be calculated based on the average daily water consumption of the rats to achieve the target dose.

  • Administration: Provide the NAB-containing or regular drinking water to the respective groups for the duration of the study. Monitor water consumption daily.

  • Duration: 30 weeks of treatment followed by a subsequent observation period.

4. Monitoring and Endpoint Analysis:

  • Health Monitoring: Observe the animals daily for any clinical signs of toxicity or tumor development. Record body weights weekly.

  • Termination: Euthanize the animals at the end of the study (e.g., 11 months from the start) or when they become moribund.

  • Necropsy: Perform a complete necropsy on all animals. Carefully examine all organs, with a particular focus on the esophagus, pharynx, and nasal cavity.

  • Histopathology: Collect tissue samples from the esophagus and any other organs with gross lesions. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

Protocol 2: Hamster Cheek Pouch Carcinogenesis Assay (Adapted for NAB)

This protocol is adapted from studies using the hamster cheek pouch model to assess the carcinogenicity of other nitrosamines.[4][5]

1. Animal Model:

  • Species: Syrian golden hamsters

  • Age: Weanlings or young adults.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Preparation of NAB Solution:

  • Solvent: Prepare a solution of NAB in a suitable solvent such as acetone (B3395972) or mineral oil.

3. Experimental Procedure:

  • Application: Using a small brush or cotton swab, paint the buccal pouch of the hamsters with the NAB solution.

  • Frequency: Apply the solution three to five times per week.

  • Duration: Continue the treatment for a predetermined period (e.g., 4 to 24 weeks).

4. Endpoint Analysis:

  • Clinical Observation: Regularly examine the cheek pouches for any signs of inflammation, leukoplakia, or tumor formation.

  • Histopathology: At the end of the study, euthanize the animals and excise the cheek pouches. Fix, section, and stain the tissues for microscopic examination to identify any premalignant or malignant changes.

Protocol 3: In Vitro Mutagenicity/Genotoxicity Assay

This protocol outlines a general approach for assessing the mutagenic potential of NAB using bacterial or mammalian cell-based assays.

1. Test Systems:

  • Bacterial Reverse Mutation Assay (Ames Test): Use various strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

  • Mammalian Cell Micronucleus Test: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.

2. Metabolic Activation:

  • Since NAB requires metabolic activation to exert its genotoxic effects, include a mammalian liver S9 fraction (e.g., from Aroclor 1254-induced rats) in the assay system.

3. Experimental Procedure (General):

  • Dose Range: Determine a suitable dose range of NAB based on preliminary cytotoxicity assays.

  • Treatment: Expose the bacterial strains or mammalian cells to various concentrations of NAB with and without the S9 metabolic activation system.

  • Incubation: Incubate for a specified period.

  • Endpoint Measurement:

    • Ames Test: Count the number of revertant colonies.

    • Micronucleus Test: Score the frequency of micronucleated cells.

Protocol 4: Analysis of NAB-DNA Adducts by LC-MS/MS (General Approach)

This protocol provides a general framework for the sensitive detection and quantification of DNA adducts formed by NAB in biological samples.[6]

1. DNA Isolation:

  • Isolate genomic DNA from tissues of interest (e.g., esophagus, oral mucosa) or cultured cells exposed to NAB using standard DNA extraction methods (e.g., phenol-chloroform extraction or commercial kits).

2. DNA Hydrolysis:

  • Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

3. Sample Cleanup and Enrichment:

  • Use solid-phase extraction (SPE) to remove interfering substances and enrich the DNA adducts.

4. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the expected NAB-DNA adducts.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways in Tobacco Carcinogenesis

While the specific signaling pathways directly activated by N'-Nitrosoanabasine have not been extensively characterized, the following diagrams illustrate the MAPK/ERK and PI3K/Akt pathways, which are known to be activated by other tobacco-specific nitrosamines like NNK and are generally implicated in carcinogenesis.

Disclaimer: The following signaling pathway diagrams represent general pathways involved in carcinogenesis and those known to be activated by other tobacco-specific nitrosamines. Direct and specific activation of these pathways by N'-Nitrosoanabasine has not been definitively established in the reviewed literature.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Carcinogen Carcinogen (e.g., TSNAs) Carcinogen->RTK Activation

Caption: General MAPK/ERK signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition CellCycleProteins Cell Cycle Proteins mTOR->CellCycleProteins Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Increased Proliferation CellCycleProteins->Proliferation Carcinogen Carcinogen (e.g., TSNAs) Carcinogen->RTK Activation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., Fischer Rats) Acclimatization Animal Acclimatization AnimalModel->Acclimatization NAB_Prep Prepare NAB Solution in Drinking Water Administration Administer NAB Solution (e.g., 30 weeks) NAB_Prep->Administration Acclimatization->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Necropsy Perform Necropsy Monitoring->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology DNA_Adduct DNA Adduct Analysis (LC-MS/MS) Necropsy->DNA_Adduct

References

Application Notes and Protocols for the Analysis of N'-Nitrosoanabasine (NAB) in E-Cigarette Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) and a known carcinogen found in tobacco products.[1][2] Its presence in e-cigarette liquids is a significant health concern, necessitating robust and sensitive analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of NAB in e-cigarette liquids, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the most prevalent and effective techniques for this purpose.

Analytical Methods Overview

The determination of NAB in the complex matrix of e-cigarette liquids, which typically consist of propylene (B89431) glycol, vegetable glycerin, nicotine, and various flavorings, requires highly selective and sensitive analytical instrumentation. LC-MS/MS is often the method of choice due to its high sensitivity, specificity, and ability to analyze thermally labile compounds without derivatization.[3] GC-MS is another powerful technique, particularly when coupled with a selective detector like a thermal energy analyzer (TEA) or tandem mass spectrometry, though it may require derivatization for less volatile nitrosamines.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of NAB and other TSNAs in e-cigarette liquids.

Table 1: Method Detection and Quantification Limits for TSNAs

CompoundMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
NABLC-MS/MS3.28 ng/mL-[4][5]
NABLC-MS/MS-0.06 µg/L (0.06 ng/mL)[1][6][7]
NNNLC-MS/MS4.40 ng/mL-[4][5]
NNNLC-MS/MS-0.06 µg/L (0.06 ng/mL)[1][6][7]
NNKLC-MS/MS4.47 ng/mL-[4][5]
NNKLC-MS/MS-0.07 µg/L (0.07 ng/mL)[1][6][7]
NATLC-MS/MS3.71 ng/mL-[4][5]
NATLC-MS/MS-0.04 µg/L (0.04 ng/mL)[1][6][7]

Table 2: Recovery Rates of TSNAs Using Different Sample Preparation Techniques

CompoundDilution SolventRecovery (%)Filter TypeRecovery (%)Reference
NABAmmonium (B1175870) Acetate (B1210297)88.8 ± 4.45Quartz Wool93.8 ± 12.3[4]
NABAcetonitrile (B52724)>110Cambridge Filter Pad-[4]
NNNAmmonium Acetate83.1 ± 4.65Quartz Wool84.3 ± 13.7[4]
NNNAcetonitrile>110Cambridge Filter Pad-[4]
NNKAmmonium Acetate88.0 ± 5.16Quartz Wool73.3 ± 10.9[4]
NNKAcetonitrile>110Cambridge Filter Pad-[4]
NATAmmonium Acetate81.5 ± 3.63Quartz Wool75.3 ± 16.3[4]
NATAcetonitrile>110Cambridge Filter Pad-[4]

Experimental Protocols

Protocol 1: Analysis of NAB in E-Cigarette Liquids by LC-MS/MS

This protocol is based on methodologies that emphasize direct dilution or solid-phase extraction for sample cleanup.

1. Sample Preparation

  • Direct Dilution:

    • Accurately weigh 0.5 mL of the e-cigarette liquid into a volumetric flask.

    • Add an appropriate internal standard (e.g., NAB-d4).

    • Dilute the sample 50-fold with a suitable solvent such as a 100 mmol ammonium acetate solution or acetonitrile.[4]

    • Vortex the solution thoroughly.

    • Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 or Oasis HLB SPE cartridge.

    • Dilute 0.5 mL of the e-cigarette liquid with water and add an internal standard.

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the TSNAs, including NAB, with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Luna Omega 1.6 µm) is commonly used.[8]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for NAB and its internal standard should be monitored for quantification and confirmation.

Protocol 2: Analysis of NAB in E-Cigarette Liquids by GC-MS

This protocol is adapted from methods used for tobacco analysis and can be applied to e-liquids.

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • Dilute 0.5 mL of the e-cigarette liquid with a buffer solution.

    • Add an internal standard (e.g., NAB-d4).

    • Extract the TSNAs with an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Separate the organic layer and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Supercritical Fluid Extraction (SFE):

    • SFE can be employed for a more efficient and faster extraction of TSNAs from the e-liquid matrix, using supercritical CO2.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatography:

    • Column: A capillary column suitable for amine analysis (e.g., 5% phenylmethyl-polysiloxane).

    • Inlet: Splitless injection.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, starting at 40°C, ramping to 260°C.[9]

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode for qualitative analysis. For quantitative analysis, monitoring characteristic ions of NAB is required.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample E-Cigarette Liquid Sample add_is Add Internal Standard (e.g., NAB-d4) sample->add_is dilution Direct Dilution (e.g., 50x with Ammonium Acetate) add_is->dilution LC-MS/MS Path spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) add_is->spe LC-MS/MS Path lle Liquid-Liquid Extraction (LLE) (e.g., with Dichloromethane) add_is->lle GC-MS Path lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) dilution->lcms spe->lcms gcms GC-MS Analysis (Capillary Column, EI, SIM) lle->gcms quant Quantification (Calibration Curve) lcms->quant gcms->quant report Reporting (Concentration of NAB) quant->report

Analytical Workflow for NAB Detection in E-Liquids.

carcinogenic_pathway NAB N'-Nitrosoanabasine (NAB) cyp Cytochrome P450 Enzymes (e.g., CYP1B1, 2A6, 2A13, 2E1) NAB->cyp metabolites Electrophilic Metabolites (Diazohydroxides) cyp->metabolites DNA Cellular DNA metabolites->DNA Reaction Adducts DNA Adducts Mutation Gene Mutations Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Simplified Carcinogenic Activation Pathway of NAB.

References

Application Notes and Protocols: Biomarkers of N'-Nitrosoanabasine (NAB) Exposure in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine, which is present in tobacco products.[1][2] As a component of tobacco and tobacco smoke, NAB serves as a specific biomarker for exposure to these products.[1][2][3] While considered weakly carcinogenic compared to other TSNAs like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), its detection and quantification in biological matrices are crucial for assessing exposure to tobacco products in clinical research and drug development settings.[4][5][6] These notes provide a summary of quantitative data from clinical studies and detailed protocols for the analysis of NAB as a biomarker of exposure.

Data Presentation: Quantitative Levels of NAB in Urine

The following tables summarize the levels of total NAB reported in the urine of tobacco users from various clinical studies. The data is presented to facilitate comparison across different user groups.

Table 1: Urinary Levels of Total N'-Nitrosoanabasine (NAB) in Smokers and Smokeless Tobacco Users

Population StudiedBiomarkerMean Concentration (pmol/mg creatinine) ± SDReference
Smokers (n=14)Total NAB0.040 ± 0.039[7]
Smokeless Tobacco Users (n=11)Total NAB0.23 ± 0.19[7]

Table 2: Limits of Detection (LOD) for Urinary NAB using LC-MS/MS

Analytical MethodLimit of Detection (LOD)Reference
LC-MS/MS1.1 pg/mL[7][8]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the literature for the determination of NAB in urine.

Protocol 1: Quantification of Total N'-Nitrosoanabasine (NAB) in Human Urine by LC-MS/MS

This protocol is based on methodologies described for the analysis of tobacco-specific nitrosamines in urine.[1][7][9]

1. Objective:

To quantify the total concentration of N'-Nitrosoanabasine (NAB), including its free form and its glucuronide conjugate, in human urine samples.

2. Materials and Reagents:

  • Human urine samples

  • N'-Nitrosoanabasine (NAB) analytical standard

  • Deuterated NAB internal standard (e.g., NAB-d4)

  • β-glucuronidase (from E. coli)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ethyl acetate

3. Equipment:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

4. Sample Preparation:

  • Internal Standard Spiking: To 1 mL of urine sample, add the deuterated NAB internal standard.

  • Enzymatic Hydrolysis:

    • Add β-glucuronidase to the urine sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 2-18 hours) to cleave the glucuronide conjugates.[7]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the NAB and the internal standard from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Solvent Partitioning (Optional, for separate analysis of free and conjugated NAB):

    • Prior to enzymatic hydrolysis, extract the urine with ethyl acetate to separate the free NAB.

    • The remaining aqueous layer can then be subjected to enzymatic hydrolysis to determine the amount of NAB released from its glucuronide conjugate.[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample into the LC system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both NAB and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

6. Quantification:

  • Construct a calibration curve using known concentrations of the NAB analytical standard.

  • Calculate the concentration of NAB in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Adjust the final concentration for the volume of urine and express the results, for instance, in pmol/mg of creatinine (B1669602) to account for urine dilution.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of NAB as a biomarker.

cluster_0 Sample Collection and Preparation cluster_1 Analysis cluster_2 Data Processing Urine Urine Sample Collection Spike Spike with Deuterated Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation and Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Quantification against Calibration Curve LCMS->Quant Result Total NAB Concentration (pmol/mg creatinine) Quant->Result

Caption: Workflow for Urinary Total NAB Analysis.

Tobacco Tobacco Products (Cigarettes, Smokeless Tobacco) Anabasine Anabasine (Alkaloid) Tobacco->Anabasine Exposure Human Exposure (Inhalation, Oral) NAB N'-Nitrosoanabasine (NAB) Exposure->NAB Nitrosation Nitrosation Anabasine->Nitrosation Nitrosation->NAB Metabolism Metabolism (Glucuronidation) NAB->Metabolism Urine_Excretion Urinary Excretion NAB->Urine_Excretion Unchanged NAB_Gluc NAB-Glucuronide Metabolism->NAB_Gluc Free_NAB Free NAB Urine_Excretion->Free_NAB Urine_Excretion->NAB_Gluc NAB_Gluc->Urine_Excretion

Caption: Formation and Excretion of NAB.

References

Quantitative Risk Assessment of N'-Nitrosoanabasine (NAB): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine, which is present in tobacco products.[1] Like other TSNAs, NAB is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This document provides a comprehensive overview of the quantitative risk assessment of NAB, including its toxicological profile, occurrence in tobacco products, regulatory limits, and detailed protocols for its analysis. This information is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks associated with NAB exposure.

Quantitative Toxicological Data

The carcinogenic potential of N'-Nitrosoanabasine has been evaluated in animal studies. The following tables summarize key quantitative data from these studies and levels of NAB found in various tobacco products.

Table 1: Carcinogenicity Data for N'-Nitrosoanabasine (NAB) in Rats
Species/StrainRoute of AdministrationDosing RegimenTotal DoseObservation PeriodKey FindingsReference
Fischer Rats (male)Drinking WaterAdministered for 30 weeks630 mg11 months1 out of 20 rats developed esophageal tumors. NAB was characterized as a weak esophageal carcinogen compared to N'-Nitrosonornicotine (NNN).[2]
Table 2: Concentration of N'-Nitrosoanabasine (NAB) in Various Tobacco Products
Tobacco ProductNAB Concentration Range (µg/g unless otherwise noted)Reference
Smokeless Tobacco (Bangladesh)0.037 - 13[3]
Smokeless Tobacco (India)Not specified, but present[4]
New Tobacco Products (Ariva, Stonewall)0.26 - 0.28 (total TSNAs, wet weight)[5]
New Tobacco Products (Exalt)3.3 (total TSNAs)[5]
Cigarette Tobacco (U.S. Commercial Brands)Present in least amounts compared to NNN and NAT

Regulatory Limits

Regulatory bodies have begun to establish acceptable intake limits for various nitrosamines in medicinal products. While specific regulations for NAB in all consumer products are not universally established, the European Medicines Agency (EMA) has provided guidance.

Table 3: Regulatory Acceptable Intake for N'-Nitrosoanabasine (NAB)
Regulatory BodyProduct CategoryAcceptable Intake (AI)Effective DateReference
European Medicines Agency (EMA)Medicines1500 ng/dayFebruary 4, 2025[6][7][8][9][10]

Experimental Protocols

Accurate quantification of NAB in various matrices is crucial for exposure assessment and risk management. The following are detailed protocols for the analysis of NAB in tobacco products and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for the Quantification of N'-Nitrosoanabasine in Tobacco Products by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of tobacco-specific nitrosamines.[11][12][13][14]

Objective: To quantify the concentration of N'-Nitrosoanabasine (NAB) in solid tobacco samples.

Materials:

  • Homogenized tobacco sample

  • 100 mM Ammonium (B1175870) acetate (B1210297) solution

  • Internal Standard (IS) solution (e.g., NAB-d4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (B129727), HPLC grade

  • Centrifuge tubes (50 mL)

  • Wrist-action shaker

  • Centrifuge

  • Syringe filters (0.45 µm PVDF)

  • Autosampler vials

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of the internal standard solution (e.g., 60 µL of 10 µg/mL NAB-d4).

    • Add 30 mL of 100 mM ammonium acetate solution to the tube.

    • Cap the tube and agitate on a wrist-action shaker for 40 minutes.

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)

      • Mobile Phase A: 5 mM Ammonium acetate in water

      • Mobile Phase B: 5 mM Ammonium acetate in 95:5 Acetonitrile:Water

      • Gradient: Establish a suitable gradient to separate NAB from other matrix components.

      • Flow Rate: 0.5 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • NAB: 192 -> 162 (Quantifier), additional transition for confirmation

        • NAB-d4 (IS): Monitor appropriate transition

      • Optimize other MS parameters such as capillary voltage, source temperature, and gas flows.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of NAB standards spiked with the internal standard.

    • Calculate the concentration of NAB in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • The final concentration is reported in ng/g of tobacco.[13]

Protocol for the Quantification of Total N'-Nitrosoanabasine in Urine by LC-MS/MS

This protocol outlines the determination of total NAB (free and glucuronidated) in human urine, a key biomarker for exposure assessment.

Objective: To quantify the total concentration of N'-Nitrosoanabasine (NAB) in human urine samples.

Materials:

  • Urine sample

  • β-glucuronidase

  • Internal Standard (IS) solution (e.g., NAB-d4)

  • Solid Phase Extraction (SPE) cartridges

  • Methanol, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation (Enzymatic Hydrolysis and SPE):

    • To 1 mL of urine, add a known amount of the internal standard (NAB-d4).

    • Add β-glucuronidase to hydrolyze the NAB-glucuronide conjugates. Incubate as per the enzyme manufacturer's instructions.

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the NAB and internal standard from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS conditions as described in Protocol 3.1, with potential modifications to the gradient and mobile phase composition to optimize for the urine matrix.

  • Quantification:

    • Perform quantification as described in Protocol 3.1, using a calibration curve prepared in a matrix that mimics urine.

Signaling Pathways and Mechanism of Carcinogenicity

The carcinogenicity of N'-Nitrosoanabasine is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes. This process is a critical first step in its mechanism of action.

Metabolic Activation and Carcinogenic Pathway of Tobacco-Specific Nitrosamines cluster_0 Exposure cluster_1 Metabolic Activation cluster_2 Carcinogenesis Tobacco Products Tobacco Products NAB N'-Nitrosoanabasine (NAB) Tobacco Products->NAB Ingestion/ Inhalation CYP Cytochrome P450 Enzymes NAB->CYP Metabolism Reactive Metabolites Reactive Electrophilic Metabolites CYP->Reactive Metabolites Bioactivation DNA_Adducts DNA Adduct Formation Reactive Metabolites->DNA_Adducts Mutations Mutations in Oncogenes and Tumor Suppressor Genes DNA_Adducts->Mutations If not repaired Signaling Deregulated Signaling Pathways (e.g., Akt, ERK, NF-κB) Mutations->Signaling Cancer Cancer Signaling->Cancer Leads to Experimental Workflow for NAB Quantification in Tobacco start Start: Homogenized Tobacco Sample prep Sample Preparation: 1. Weigh Sample 2. Spike with Internal Standard 3. Extract with Ammonium Acetate 4. Shake and Centrifuge 5. Filter Supernatant start->prep analysis LC-MS/MS Analysis: - C18 Reverse-Phase Column - ESI+ Ionization - MRM Detection prep->analysis quant Quantification: - Generate Calibration Curve - Calculate Concentration analysis->quant end End: Report NAB Concentration (ng/g) quant->end

References

Sensitive Detection of N'-Nitrosoanabasine (NAB): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the sensitive detection of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA) recognized as a potential carcinogen.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis of tobacco products, biological matrices, and pharmaceutical formulations. The methodologies described herein focus on robust and sensitive analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to achieve low-level quantification of NAB.

Introduction

N'-Nitrosoanabasine (NAB) is a member of the tobacco-specific nitrosamine (TSNA) group of carcinogenic compounds found in tobacco and tobacco smoke.[4] It is formed from the tobacco alkaloid anabasine (B190304) during the curing and processing of tobacco.[5][6] Due to its carcinogenic properties, the development of sensitive and selective analytical methods for the detection and quantification of NAB at low levels is crucial for risk assessment and quality control in various matrices.[7][8] This document outlines validated protocols for NAB analysis, providing the necessary detail to replicate these sensitive assays in a laboratory setting.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical methods for NAB detection. This allows for a direct comparison of the sensitivity and applicability of each technique.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)RecoveryReference
GC-MS/MS Tobacco-40 ng/g>0.995-[9]
Tobacco Smoke-2 ng/cig>0.995-[9]
Smokeless Tobacco< 2 ng/g--83-98%[10]
UPLC-MS/MS Tobacco Products---106-112% (with optimized method)[4]
LC-MS/MS Urine1.1 pg/mL---[11]
Sartans20 ng/g50 ng/g-80-120%[12]
Tobacco Products (MIP-based)0.03 ng/mL (0.12 µg/g)0.1 ng/mL (0.4 µg/g)>0.998586.5-99.2%[13]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of NAB using GC-MS/MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Tobacco Sample Extraction Organic Solvent Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Concentration Sample Concentration SPE->Concentration GC_Separation Gas Chromatography Separation Concentration->GC_Separation CI_Ionization Chemical Ionization (CI) GC_Separation->CI_Ionization MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) CI_Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

GC-MS/MS Experimental Workflow for NAB Analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Tobacco, Urine) Extraction Aqueous Buffer Extraction (e.g., Ammonium (B1175870) Acetate) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC_Separation Liquid Chromatography Separation (e.g., UPLC with C18 column) Cleanup->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) ESI_Ionization->MSMS_Detection Quantification Quantification using Deuterated Internal Standards MSMS_Detection->Quantification

LC-MS/MS Experimental Workflow for NAB Analysis.

Experimental Protocols

Protocol 1: GC-MS/MS Method for NAB in Tobacco and Tobacco Smoke

This protocol is adapted from a validated method for the determination of TSNAs and offers high sensitivity and selectivity.[9]

1. Sample Preparation

  • Weigh approximately 0.75 g of the homogenized tobacco sample into an extraction vessel.

  • Spike the sample with an internal standard solution containing a deuterated analog of NAB (e.g., NAB-d4).

  • Add 30 mL of 100 mM ammonium acetate (B1210297) solution as the extraction solvent.

  • Extract the sample by shaking on a wrist-action shaker for 30 minutes.

  • Filter the extract to remove particulate matter.

  • Perform Solid Phase Extraction (SPE) to clean up the sample and reduce matrix interferences.

  • Elute the analytes from the SPE cartridge and concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-1701 capillary column (30m × 0.250 mm, 0.25 µm) or equivalent.[6]

    • Injector Temperature: 250 °C.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Oven Temperature Program: Optimize for the separation of NAB from other TSNAs and matrix components. A typical program might start at a low temperature, ramp to an intermediate temperature, and then ramp to a final high temperature to elute all compounds.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Chemical Ionization (CI).[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both NAB and its deuterated internal standard. For NAB, a common transition is m/z 192 -> 162.[7]

3. Quantification

  • Generate a calibration curve using a series of standard solutions of known NAB concentrations.

  • Quantify the amount of NAB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: UPLC-MS/MS Method for NAB in Tobacco Products

This protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) for enhanced separation efficiency and is suitable for routine analysis.[4]

1. Sample Preparation

  • Weigh approximately 0.25 g of the unburned or smokeless tobacco sample.[7]

  • Add an internal standard solution (e.g., NNN-D4 and NNK-D4 can be used for general TSNA analysis).[4]

  • Extract the sample with 100 mM ammonium acetate solution.[7]

  • Filter the extract using a 0.45 µm PVDF filter.[7]

  • For complex matrices, an additional Solid Phase Extraction (SPE) cleanup step may be necessary to minimize matrix effects.[4]

2. UPLC-MS/MS Analysis

  • UPLC Conditions:

    • Column: Waters Xterra MS C18 (50x4.6mm, 5µm) or equivalent.[7]

    • Mobile Phase A: 5 mM ammonium acetate in water.[7]

    • Mobile Phase B: 5 mM ammonium acetate in 95/5 acetonitrile/water.[7]

    • Gradient: A gradient elution program should be optimized to achieve good separation of NAB from other alkaloids like nicotine.[4][7]

    • Flow Rate: 1 mL/min.[7]

    • Column Temperature: 60°C.[7]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization in positive mode (ESI+).[14]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for NAB (e.g., m/z 192 -> 162).[7]

3. Quantification

  • Prepare a calibration curve using external standards.

  • Use deuterated internal standards to correct for matrix effects and variations in instrument response, ensuring accurate quantification.[15]

Signaling Pathway and Mechanism of Action

While detailed signaling pathways for NAB-induced carcinogenicity are a subject of ongoing research, it is known that like other TSNAs, NAB can be metabolically activated to form DNA adducts. This process can lead to mutations and initiate carcinogenesis. The activation of TSNAs often involves α-hydroxylation, which results in intermediates that can bind to cellular macromolecules like DNA.[5]

NAB_Activation NAB N'-Nitrosoanabasine (NAB) Metabolic_Activation Metabolic Activation (e.g., α-hydroxylation by CYPs) NAB->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Proposed Metabolic Activation Pathway of NAB.

Conclusion

The protocols and data presented in this application note provide a comprehensive resource for the sensitive and accurate quantification of N'-Nitrosoanabasine. The choice between GC-MS/MS and LC-MS/MS will depend on the specific laboratory equipment available, the matrix being analyzed, and the desired level of sensitivity. Adherence to these detailed methodologies will enable researchers to generate reliable data for assessing exposure to this important tobacco-specific nitrosamine.

References

Troubleshooting & Optimization

Technical Support Center: N'-Nitrosoanabasine (NAB) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N'-Nitrosoanabasine (NAB). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for overcoming common challenges, particularly matrix effects, encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N'-Nitrosoanabasine (NAB)?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as NAB, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[1]

Q2: How can I determine if my NAB analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[3] This involves comparing the peak area of NAB in a standard solution to the peak area of NAB spiked into a blank matrix extract at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% points to ion enhancement.[3] Another qualitative technique is post-column infusion, which helps identify the specific retention times where suppression or enhancement occurs.[3][4][5]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of NAB (NAB-d4), is considered the gold standard for correcting matrix effects.[6][7][8][9] Since the SIL-IS has nearly identical chemical and physical properties to NAB, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8]

Q4: Can changing the ionization source help reduce matrix effects?

A4: Yes, switching the ionization source can be a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds.[10] If your NAB analysis is severely impacted by ion suppression with ESI, exploring APCI as an alternative may yield a cleaner signal.

Q5: My laboratory doesn't have a deuterated internal standard for NAB. What are my options?

A5: While a SIL-IS is ideal, other strategies can be employed. The method of standard additions, where known amounts of a standard are added to the actual samples, can be used to correct for matrix effects, although it is more labor-intensive.[11][12] Alternatively, creating matrix-matched calibrants by spiking a blank matrix (a sample known to be free of NAB) with known concentrations of the analyte can also help compensate for the effect.[7] Diluting the sample may also reduce the concentration of interfering components, but this can compromise the method's sensitivity.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NAB analysis workflow.

Issue 1: Low or No NAB Signal in Spiked Matrix Samples
  • Question: I can see a strong signal when I inject my NAB standard in a pure solvent, but the signal is extremely low or absent when I analyze a spiked sample matrix (e.g., urine, plasma). What is happening?

  • Answer: This is a classic sign of severe ion suppression. Co-eluting endogenous compounds from your sample matrix are likely interfering with the ionization of NAB in the mass spectrometer's source.

    • Immediate Action: First, confirm the issue by performing a post-column infusion experiment to visualize the suppression zones in your chromatogram.[4][5]

    • Solution 1: Improve Sample Preparation. Your current sample cleanup may be insufficient. Consider switching to a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering components. For biological fluids, SPE is often more effective at removing salts and phospholipids (B1166683) than Liquid-Liquid Extraction (LLE).[13][14][15][16]

    • Solution 2: Optimize Chromatography. Adjust your HPLC gradient to separate the NAB peak from the regions of ion suppression.[4][5] Sometimes, simply changing the column to one with a different stationary phase (e.g., from a C18 to a biphenyl (B1667301) column) can provide the necessary selectivity.[2][17]

    • Solution 3: Use a Deuterated Internal Standard. If not already in use, incorporating a deuterated internal standard for NAB is the most reliable way to correct for this suppression.[6][8][9]

Issue 2: Poor Reproducibility and High Variability in Results
  • Question: My quality control samples are showing high coefficients of variation (%CV), and I'm getting inconsistent results between replicate injections of the same sample. What could be the cause?

  • Answer: High variability is often a symptom of inconsistent matrix effects. The concentration of interfering substances can vary from one sample to another, causing the degree of ion suppression or enhancement to fluctuate.

    • Immediate Action: Review your sample preparation procedure for any inconsistencies. Ensure that volumes, mixing times, and other parameters are strictly controlled.

    • Solution 1: Enhance Sample Cleanup. As with low signal, a more robust sample preparation method like SPE can provide cleaner extracts and thus more consistent results.[13][16] Molecularly Imprinted Polymers (MIPs) or mixed-mode cation exchange polymers have been used effectively for tobacco-specific nitrosamines.[6][18]

    • Solution 2: Implement a Divert Valve. Use a divert valve to direct the highly concentrated, early-eluting matrix components (like salts) to waste instead of the MS source. This reduces source contamination and can improve reproducibility.

    • Solution 3: Use a Deuterated Internal Standard. A SIL-IS will co-elute with NAB and experience the same sample-to-sample variations in matrix effects, effectively correcting for the inconsistency and improving reproducibility.[8][9]

Issue 3: Unexpectedly High NAB Signal (Peak Enhancement)
  • Question: In some of my samples, the calculated concentration of NAB is unexpectedly high, even higher than my highest calibration standard. Could this be a matrix effect?

  • Answer: Yes, this phenomenon is known as ion enhancement and is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte.[1]

    • Immediate Action: Verify the issue using the post-extraction spike method. A recovery value significantly greater than 100% will confirm ion enhancement.[3]

    • Solution 1: Chromatographic Separation. The primary goal is to chromatographically separate NAB from the compounds causing the enhancement. Experiment with different mobile phase gradients or a different analytical column to alter the elution profile.[17]

    • Solution 2: Dilute the Sample. Diluting the sample can lower the concentration of the enhancing compounds, thereby mitigating the effect. However, ensure that the diluted NAB concentration remains well above your limit of quantitation (LOQ).[12]

    • Solution 3: Use a Deuterated Internal Standard. Just as with ion suppression, a SIL-IS is the most effective way to correct for ion enhancement, as it will be enhanced to the same degree as the native analyte.[8][9]

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery of NAB. The following tables summarize typical performance characteristics of different extraction techniques.

Table 1: Comparison of Sample Preparation Techniques for Biological Fluids

TechniqueAverage RecoveryMatrix Effect MitigationThroughputNotes
Solid-Phase Extraction (SPE) 85-98%[13][15]ExcellentHigh (amenable to automation)[14]Generally provides the cleanest extracts and is highly effective at removing phospholipids and salts.[13][14]
Liquid-Liquid Extraction (LLE) 70-85%[13]ModerateLow to MediumProne to emulsion formation; may not efficiently remove all interfering matrix components.[14]
Supported Liquid Extraction (SLE) ~89%[13]GoodMediumOffers a cleaner extract than LLE and avoids emulsion issues, but may have lower recovery for certain analytes.[13]
Protein Precipitation (PPT) VariablePoorVery HighQuick and simple, but results in the "dirtiest" extract with significant matrix effects. Generally not recommended for sensitive quantitation without a SIL-IS.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NAB from Urine

This protocol is a general guideline for the extraction of NAB from urine samples and may require optimization.

  • Sample Pre-treatment:

    • If analyzing for total NAB (free and glucuronidated), perform enzymatic hydrolysis first using β-glucuronidase.[6][18]

    • Centrifuge 1-2 mL of urine to pellet any precipitates.

    • Add the deuterated internal standard (e.g., NAB-d4) to the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric SPE cartridge.

    • Condition the cartridge by passing 2-3 mL of methanol (B129727) followed by 2-3 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2-3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution:

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Parameters for NAB Analysis

These are typical starting parameters and should be optimized for your specific instrumentation and application.

  • LC System: UPLC or HPLC system

  • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm)[2][19]

  • Mobile Phase A: 0.1% Formic Acid in Water[20]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[20]

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute NAB, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • NAB: Q1: 192.1 -> Q3: 162.1[19]

    • NAB-d4 (Internal Standard): Optimize based on the specific deuterated standard.

  • Source Parameters: Optimize source temperature, gas flows, and voltages to maximize the signal for NAB.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Urine/Plasma Sample Spike 2. Spike with NAB-d4 (Internal Standard) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (for Total NAB) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LC 6. UPLC/HPLC Separation Evap->LC Inject MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Integration 8. Peak Integration MS->Integration Quant 9. Quantification (Analyte/IS Ratio) Integration->Quant

Caption: Experimental workflow for NAB analysis.

troubleshooting_tree Start Problem Encountered: Inaccurate or Irreproducible NAB Results CheckIS Are you using a deuterated internal standard (SIL-IS)? Start->CheckIS LowSignal Is the NAB signal low or absent in matrix? CheckIS->LowSignal Yes ImplementIS Implement a SIL-IS (e.g., NAB-d4). This is the most effective solution for matrix effects. CheckIS->ImplementIS No HighCV Is there high variability (%CV) in QC samples? LowSignal->HighCV No OptimizePrep Improve Sample Preparation: - Switch from LLE to SPE - Use mixed-mode or MIP SPE cartridges - Ensure consistent procedure LowSignal->OptimizePrep Yes HighCV->OptimizePrep Yes CheckSystem Check for System Issues: - MS source contamination - LC leaks or blockages - Inconsistent injector performance HighCV->CheckSystem No ImplementIS->Start Re-evaluate OptimizeLC Optimize Chromatography: - Adjust gradient to avoid suppression zones - Try a different column (e.g., biphenyl) - Use a divert valve OptimizePrep->OptimizeLC OptimizeLC->CheckSystem

Caption: Troubleshooting decision tree for NAB analysis.

References

Technical Support Center: N'-Nitrosoanabasine (NAB) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N'-Nitrosoanabasine (NAB) during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during NAB sample preparation in a question-and-answer format.

Question 1: Why am I observing low recovery of N'-Nitrosoanabasine (NAB) in my samples?

Answer:

Low recovery of NAB can stem from several factors throughout the sample preparation workflow. A systematic approach to troubleshooting is recommended. Key areas to investigate include the extraction method, sample and standard integrity, post-extraction steps, and analytical instrument performance.

Here are some of the most common causes and their solutions:

  • Incomplete Extraction: The chosen solvent may not be optimal for extracting NAB from the sample matrix. The polarity of the extraction solvent is a critical factor. For instance, using a highly polar solvent to extract NAB from a non-polar matrix can result in poor recovery. Additionally, the pH of the extraction solution can significantly influence the extraction efficiency.

  • Analyte Degradation: NAB, like other nitrosamines, can be sensitive to heat and light. Exposure to elevated temperatures during sample processing, such as in the evaporation step, can lead to degradation. Some compounds are also inherently unstable and may decompose when exposed to light or oxygen.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of NAB in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. This is a particularly common issue in LC-MS analysis.

  • Issues with Standards: The accuracy of your recovery calculation is dependent on the quality and concentration of your NAB standard. Degradation of the standard, impurities, or errors in the preparation of standard solutions can all lead to perceived low recovery.

  • Sample Storage and Handling: The stability of NAB in samples is temperature-dependent. Storing samples at ambient temperature for extended periods can lead to an increase in the concentration of some tobacco-specific nitrosamines (TSNAs), while the concentration of others may decrease.

Question 2: How can I improve the extraction efficiency of NAB from my specific sample matrix?

Answer:

Optimizing your extraction protocol is crucial for achieving high recovery of NAB. Consider the following strategies:

  • Solvent Selection: The choice of extraction solvent should be based on the polarity of NAB and the nature of your sample matrix. For tobacco samples, aqueous buffers like ammonium (B1175870) acetate (B1210297) or citrate-phosphate buffer are commonly used. For liquid samples, organic solvents such as dichloromethane (B109758) or ethyl acetate may be appropriate. In some cases, a mixture of solvents can provide better results.

  • pH Adjustment: The pH of the extraction medium can significantly impact the recovery of NAB. For example, using a citrate-phosphate buffer with a pH between 4.3 and 4.5 can help prevent the artificial formation of nitrosamines during extraction from tobacco.

  • Extraction Technique: Different extraction techniques offer varying efficiencies.

    • Liquid-Liquid Extraction (LLE): A common technique, but can sometimes lead to emulsion formation, which hinders recovery. Gentle inversions for mixing instead of vigorous shaking can help prevent this.

    • Solid-Phase Extraction (SPE): Offers a more targeted cleanup and can significantly reduce matrix effects. The choice of sorbent is critical; for nitrosamines, graphitic carbon or mixed-mode cation exchange cartridges are often used.

    • Supercritical Fluid Extraction (SFE): This technique, using supercritical carbon dioxide often modified with a co-solvent like methanol (B129727), can offer faster and more efficient extraction compared to traditional liquid extraction methods. For some TSNAs, SFE has been shown to release analytes that are strongly bound to the sample matrix.

  • Physical Disruption: For solid samples like tobacco, ensuring the sample is finely ground and homogenized can improve solvent penetration and extraction efficiency. Techniques like sonication can also enhance the extraction process.

Question 3: What are the best practices for sample cleanup to minimize matrix effects in LC-MS analysis of NAB?

Answer:

Effective sample cleanup is essential for reducing matrix effects and ensuring accurate quantification of NAB by LC-MS.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. A variety of SPE cartridges are available, and the choice depends on the sample matrix and the properties of NAB. For complex matrices like urine, a multi-step SPE approach using different sorbents, such as molecularly imprinted polymers followed by a mixed-mode cation exchange polymer, can provide a very clean extract.

  • Pass-Through SPE: This is a rapid cleanup method where the sample extract is passed through a cartridge that retains interfering matrix components while allowing the analyte of interest to pass through. This can be a quick and effective way to remove fats, phospholipids, and pigments.

  • Liquid-Liquid Extraction (LLE): Can be used as a preliminary cleanup step to partition NAB into an organic solvent, leaving behind more polar interfering compounds in the aqueous phase.

Question 4: How should I store my samples and standards to ensure the stability of N'-Nitrosoanabasine?

Answer:

Proper storage is critical to prevent changes in NAB concentration.

  • Sample Storage: Studies have shown that the concentration of TSNAs can change in tobacco powder stored at ambient temperature. It is recommended to store tobacco samples, both before and after grinding, at low temperatures, such as in a refrigerator (+6°C) or freezer (-18°C), to ensure stability.[1] For biological samples like urine, freezing at -20°C is a common practice.

  • Standard Storage: N'-Nitrosoanabasine analytical standards should be stored at the recommended temperature, typically 2-8°C, and protected from light. The shelf life of standards is limited, and it is important to use them within their expiry date.

Frequently Asked Questions (FAQs)

Q1: What is N'-Nitrosoanabasine (NAB)?

A1: N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA). TSNAs are a group of carcinogenic compounds found primarily in tobacco products and are formed from nicotine (B1678760) and other related alkaloids during the curing and processing of tobacco.[2]

Q2: What are the common analytical techniques used to quantify NAB?

A2: The most common analytical techniques for the quantification of NAB are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA).[3][4] LC-MS/MS is often preferred due to its high sensitivity and selectivity.

Q3: How can I prevent the artificial formation of nitrosamines during sample preparation?

A3: The artificial formation of TSNAs can be a concern during sample extraction. The addition of inhibitors such as ascorbic acid or using a buffer with a controlled pH (e.g., citrate-phosphate buffer at pH 4.3-4.5) can help prevent this.[3]

Q4: Are there any specific safety precautions I should take when handling N'-Nitrosoanabasine?

A4: Yes, N'-Nitrosoanabasine is classified as a toxic compound and a potential carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.

Quantitative Data Summary

The following tables summarize recovery data for N'-Nitrosoanabasine and other TSNAs from various studies. This data can help in selecting an appropriate sample preparation method.

Table 1: Recovery of TSNAs using Supercritical Fluid Extraction (SFE)

AnalyteMatrixRecovery (%)Reference
N'-Nitrosoanabasine (NAB)Smokeless Tobacco83 - 98[5]
N'-Nitrosoanatabine (NAT)Smokeless Tobacco83 - 98[5]
N'-Nitrosonornicotine (NNN)Smokeless Tobacco83 - 98[5]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Smokeless Tobacco83 - 98[5]

Table 2: Recovery of TSNAs from Spiked Urine Samples using SPE and LC-MS/MS

AnalyteSpiked ConcentrationWithin-day Precision (CV%)Day-to-day Precision (CV%)Relative Recovery (%)Reference
NABLow4.86.598.7[6]
Medium3.15.299.1[6]
High2.54.1101.2[6]
NATLow5.27.197.5[6]
Medium3.55.898.2[6]
High2.84.5100.5[6]
NNNLow6.18.296.4[6]
Medium4.26.997.8[6]
High3.15.399.8[6]
NNALLow5.57.597.1[6]
Medium3.86.198.5[6]
High2.94.8100.8[6]

Experimental Protocols

Protocol 1: Extraction of TSNAs from Tobacco using an Aqueous Buffer (Based on Health Canada Official Method T-309)

  • Sample Preparation: Weigh approximately 0.750 g of the homogenized tobacco sample into a 100 mL extraction vessel.[4]

  • Internal Standard Spiking: Add 300 µL of an internal standard solution containing deuterium-labeled TSNA analogues onto the sample.[4]

  • Extraction: Add 30 mL of 100 mM ammonium acetate solution to the extraction vessel.[4]

  • Shaking: Place the vessel on a wrist-action shaker for 30 minutes to extract the TSNAs.[4]

  • Filtration: Filter the extract before analysis by LC-MS/MS.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Urine Samples (Based on Scherer et al., 2019)

This protocol involves a two-step SPE cleanup for the determination of total TSNAs in urine.

  • Enzymatic Hydrolysis: To determine the total TSNA level, cleave the glucuronides by enzymatic hydrolysis.[6]

  • First SPE (Molecularly Imprinted Polymer):

    • Condition a SupelMIP-SPE cartridge by washing with 10 mL of 10% (v/v) methanol in dichloromethane, followed by vacuum drying.[6]

    • Sequentially condition the cartridge with 1 mL of methanol and 1 mL of ultrapure water.[6]

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes.

  • Second SPE (Mixed-Mode Cation Exchange):

    • Further purify the eluate from the first SPE step using a mixed-mode cation exchange polymer cartridge.

  • Analysis: Analyze the final eluate by LC-MS/MS.

Visualizations

Experimental_Workflow_for_NAB_Analysis_from_Tobacco cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Tobacco Sample weigh Weigh Sample (~0.75g) start->weigh spike Spike with Internal Standard weigh->spike extract Add Extraction Buffer (100mM Ammonium Acetate) spike->extract shake Shake for 30 min extract->shake filter Filter Extract shake->filter lcms LC-MS/MS Analysis filter->lcms quantify Quantification of NAB lcms->quantify end End: Report Results quantify->end

Caption: Experimental workflow for the extraction and analysis of N'-Nitrosoanabasine from tobacco samples.

Troubleshooting_Low_NAB_Recovery cluster_problem Problem Identification start Start: Low NAB Recovery extraction Extraction Efficiency start->extraction cleanup Sample Cleanup (Matrix Effects) start->cleanup stability Analyte Stability start->stability standards Standard Integrity start->standards sol_extraction Optimize Solvent & pH Consider SFE or Sonication extraction->sol_extraction sol_cleanup Implement/Optimize SPE Use Pass-Through Cleanup cleanup->sol_cleanup sol_stability Control Temperature Protect from Light stability->sol_stability sol_standards Verify Standard Purity & Concentration standards->sol_standards

Caption: A logical workflow for troubleshooting low recovery of N'-Nitrosoanabasine.

References

Minimizing artefactual formation of N'-Nitrosoanabasine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the artefactual formation of N'-Nitrosoanabasine (NAB) during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is artefactual formation of N'-Nitrosoanabasine (NAB)?

A1: Artefactual formation of NAB is the unintended chemical creation of this compound during sample collection, storage, preparation, or analysis. This can lead to an overestimation of the actual NAB concentration in the sample. The primary mechanism is the reaction between the precursor alkaloid, anabasine (B190304), and a nitrosating agent, most commonly nitrite (B80452), often under acidic conditions.

Q2: What are the main causes of artefactual NAB formation?

A2: The primary causes include:

  • Presence of Precursors: Co-existence of anabasine and nitrosating agents (e.g., nitrites from reagents, the sample matrix, or environmental contamination) in the sample.

  • Sample pH: Acidic conditions can promote the nitrosation reaction.[1]

  • Improper Storage: Elevated temperatures and high humidity during sample storage can accelerate the rate of artefactual formation.

  • Analytical Method Conditions: Certain steps in the analytical workflow, such as the order of solid-phase extraction (SPE) or high temperatures in a GC injection port, can contribute to NAB formation.

Q3: How can I prevent artefactual NAB formation during sample collection and storage?

A3: To minimize artefactual formation, it is crucial to:

  • Use Inhibitors: Add a nitrite scavenger, such as ascorbic acid (vitamin C), to the collection container.

  • Control pH: Maintain a neutral to basic pH by adding a strong base like sodium hydroxide.

  • Refrigerate or Freeze Samples: Immediately after collection, store samples at low temperatures (e.g., ≤ -20°C) to slow down chemical reactions.

Q4: What are the recommended analytical techniques for NAB analysis to minimize artifacts?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of NAB and other tobacco-specific nitrosamines (TSNAs).[2][3][4] This technique offers high sensitivity and selectivity. It is important to use a validated method that incorporates steps to control for artefactual formation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly high NAB levels in a batch of samples. Artefactual formation during sample processing.1. Re-analyze the samples, ensuring a nitrite scavenger (e.g., ascorbic acid) is added to the sample diluent. A significant decrease in NAB levels would suggest the initial result was a false positive. 2. Verify the pH of all solutions used in the sample preparation to ensure they are not acidic. 3. Review the sample storage conditions to confirm they were maintained at the appropriate low temperature.
Poor reproducibility of NAB measurements. Inconsistent artefactual formation between samples or sample preparations.1. Standardize the sample handling and preparation protocol across all samples. This includes consistent timing, temperature, and addition of inhibitors. 2. Ensure thorough mixing of samples after the addition of internal standards and inhibitors. 3. Check for any potential sources of nitrite contamination in the reagents and lab environment.
NAB detected in blank or control samples. Contamination of reagents, solvents, or labware with NAB, anabasine, or nitrites.1. Analyze each component of the blank (e.g., water, buffers, solvents) to identify the source of contamination. 2. Use high-purity reagents and solvents. 3. Implement a rigorous cleaning procedure for all labware.
Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. Co-eluting compounds from the sample matrix interfering with the ionization of NAB.1. Optimize the chromatographic separation to better resolve NAB from interfering matrix components. 2. Employ a more effective sample clean-up procedure, such as solid-phase extraction (SPE). 3. Use a stable isotope-labeled internal standard for NAB to compensate for matrix effects.[5]

Quantitative Data on Inhibitor Efficacy

The addition of ascorbic acid has been shown to be effective in reducing nitrite levels and subsequent nitrosamine (B1359907) formation. The following table summarizes findings on its efficacy.

Inhibitor Concentration Experimental Conditions Observed Effect
Ascorbic Acid1%Placebo tablet model stored at 40°C/75% RH for 7 days.Reduced nitrite levels by up to 87%.
Ascorbic Acid1%Model drug formulation with API, spiked with KNO2 and stored at 50°C/75% RH for 2 weeks.Decreased nitrosamine concentration by approximately 75%.
Ascorbic Acid0.25%Model drug formulation.Proven efficacy in scavenging nitrites and preventing nitrosamine formation.

Experimental Protocols

Protocol 1: Urine Sample Collection and Preservation

This protocol is designed to minimize the artefactual formation of NAB in urine samples from the point of collection.

  • Preparation of Collection Vessels:

    • Prior to collection, add 100 mg of ascorbic acid to each sterile urine collection container.

  • Sample Collection:

    • Collect a mid-stream urine sample in the prepared container.

    • Immediately cap the container securely.

  • Initial Storage and Transport:

    • Gently swirl the container to dissolve the ascorbic acid.

    • If transport to the laboratory is required, place the container in a cooler with ice packs.

  • Long-Term Storage:

    • Upon arrival at the laboratory, transfer the urine samples to a freezer and store them at ≤ -20°C until analysis.

Protocol 2: LC-MS/MS Analysis of NAB in Urine

This method provides a framework for the quantitative analysis of NAB in urine, incorporating steps to prevent in-process artefactual formation.

  • Preparation of Standards and Reagents:

    • Prepare calibration standards of NAB in a blank urine matrix (from a non-exposed individual) that has been pre-treated with ascorbic acid.

    • Use a stable isotope-labeled NAB as an internal standard.

    • All aqueous solutions should be prepared with high-purity water.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To a 1 mL aliquot of urine, add the internal standard solution.

    • If the sample was not preserved with ascorbic acid at collection, add a solution of ascorbic acid to achieve a final concentration of 0.1% (w/v).

    • Vortex the sample for 30 seconds.

    • Proceed with solid-phase extraction (SPE) for sample clean-up and concentration. A mixed-mode cation exchange polymer is often suitable. Ensure the SPE protocol has been validated to not cause artefactual formation.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A suitable gradient to separate NAB from matrix interferences.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor at least two transitions for NAB and its internal standard for confirmation and quantification.

Visualizations

cluster_prevention Prevention of Artefactual NAB Formation Anabasine Anabasine (Precursor) NAB_Artifact Artefactual N'-Nitrosoanabasine Anabasine->NAB_Artifact Nitrite Nitrosating Agent (e.g., Nitrite) Nitrite->NAB_Artifact Acidic Acidic Conditions Acidic->NAB_Artifact Promotes Inhibitor Inhibitor (e.g., Ascorbic Acid) Inhibitor->Nitrite Scavenges Base Base (e.g., NaOH) Base->Acidic Neutralizes

Caption: Chemical pathway of artefactual NAB formation and mitigation strategies.

cluster_workflow Analytical Workflow for NAB Analysis Collection 1. Sample Collection (with Ascorbic Acid) Storage 2. Sample Storage (≤ -20°C) Collection->Storage Preparation 3. Sample Preparation (add Internal Standard, SPE) Storage->Preparation Analysis 4. LC-MS/MS Analysis Preparation->Analysis Quantification 5. Data Quantification Analysis->Quantification

Caption: Recommended experimental workflow for NAB analysis.

References

Troubleshooting inconsistent results in N'-Nitrosoanabasine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N'-Nitrosoanabasine (NAB) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during NAB analysis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter in your N'-Nitrosoanabasine (NAB) experiments.

Issue: Poor sensitivity and inconsistent peak areas in LC-MS/MS analysis.

  • Possible Cause 1: Matrix Effects. Co-eluting endogenous components from the sample matrix (e.g., urine, plasma, tobacco extract) can suppress or enhance the ionization of NAB, leading to inaccurate quantification.

    • Solution:

      • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to remove interfering matrix components. See the detailed SPE protocol below.

      • Use Isotope-Labeled Internal Standard: Incorporate a deuterium-labeled NAB internal standard (NAB-d4) to compensate for matrix effects and variations in extraction recovery.

      • Chromatographic Separation: Optimize the HPLC gradient to ensure NAB is well-separated from other matrix components.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that matches your sample to account for consistent matrix effects.

  • Possible Cause 2: Suboptimal Mass Spectrometry Parameters. Incorrect mass spectrometer settings can lead to poor sensitivity and signal-to-noise ratios.

    • Solution:

      • Optimize Ionization Source Parameters: Adjust parameters such as ion spray voltage, temperature, and gas flows to maximize the NAB signal.

      • Optimize Collision Energy: Fine-tune the collision energy for the specific MRM transitions of NAB to achieve optimal fragmentation and signal intensity.

  • Possible Cause 3: Degradation of NAB. NAB can be sensitive to light and temperature, leading to degradation and lower than expected concentrations.

    • Solution:

      • Proper Sample Handling: Protect samples and standards from light by using amber vials.

      • Controlled Temperature: Store samples and stock solutions at appropriate temperatures (e.g., -20°C or -80°C for long-term storage) to minimize degradation.

Issue: Variable results in GC-MS analysis.

  • Possible Cause 1: Poor Peak Shape and Tailing. Active sites in the GC inlet liner or column can interact with NAB, causing peak tailing and inconsistent integration.

    • Solution:

      • Use Deactivated Liners and Columns: Employ liners and columns specifically designed for the analysis of active compounds like nitrosamines.

      • Inlet Temperature Optimization: Optimize the injection port temperature to ensure efficient and reproducible vaporization of NAB without causing thermal degradation.

  • Possible Cause 2: Inconsistent Derivatization (if applicable). Some GC-MS methods may require derivatization of NAB to improve its volatility and chromatographic properties. Incomplete or variable derivatization will lead to inconsistent results.

    • Solution:

      • Optimize Reaction Conditions: Carefully control the reaction time, temperature, and reagent concentrations for the derivatization step.

      • Use a Derivatization Internal Standard: Include an internal standard that undergoes the same derivatization reaction to monitor its efficiency.

  • Possible Cause 3: Matrix Interference. Complex sample matrices can introduce non-volatile residues that contaminate the GC system, leading to signal drift and poor reproducibility.

    • Solution:

      • Thorough Sample Cleanup: Utilize robust sample preparation techniques like SPE to remove matrix components before GC-MS analysis.

      • Regular Instrument Maintenance: Regularly clean the GC inlet and replace the liner and septum to prevent the buildup of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of N'-Nitrosoanabasine in biological samples?

While specific quantitative data on NAB stability under various conditions is limited in publicly available literature, general guidelines for nitrosamines suggest that stability is a critical factor. For quantitative analysis, it is crucial to minimize degradation.

Recommendations for Sample Handling and Storage:

Condition Recommendation
Light Exposure Protect from light by using amber vials or wrapping vials in aluminum foil.
Short-term Storage (up to 24 hours) Store at 2-8°C.
Long-term Storage Store at -20°C or preferably -80°C.

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles as this can lead to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned. |

Q2: What are the recommended analytical techniques for NAB quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable techniques for the quantification of NAB. LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically requires less sample cleanup than GC-MS.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of NAB?

Matrix effects are a significant source of variability in LC-MS/MS analysis. Here are key strategies to mitigate them:

  • Effective Sample Cleanup: Solid-phase extraction (SPE) is highly effective at removing interfering compounds.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., NAB-d4) is essential to correct for both extraction losses and matrix-induced ionization suppression or enhancement.

  • Chromatographic Separation: Optimize your HPLC method to separate NAB from the bulk of the matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.

Q4: What are the key metabolic pathways of N'-Nitrosoanabasine?

The metabolic activation of NAB is a critical step in its carcinogenic activity. The primary pathways involve enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes. The two main initial steps are:

  • α-Hydroxylation: This is considered the primary activation pathway leading to the formation of unstable α-hydroxy-NAB intermediates. These intermediates can then form DNA adducts, which are believed to initiate the carcinogenic process.

  • Pyridine N-oxidation: This is generally considered a detoxification pathway, leading to the formation of NAB-N-oxide, which is then excreted.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NAB from Urine

This protocol provides a general guideline for the extraction of NAB from urine samples prior to LC-MS/MS analysis. Optimization may be required based on the specific SPE cartridge and equipment used.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard (NAB-d4).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences, followed by 3 mL of a weak organic solvent (e.g., 10% methanol in water) to remove moderately polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes to remove any residual water.

  • Elution: Elute NAB and the internal standard with 3 mL of a suitable elution solvent (e.g., dichloromethane or a mixture of dichloromethane and isopropanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NAB

This protocol provides typical starting parameters for the analysis of NAB. Instrument-specific optimization is necessary.

Liquid Chromatography (LC) Parameters:

Parameter Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute NAB, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C

| Injection Volume | 5 - 10 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions NAB: Q1 (Precursor Ion) -> Q3 (Product Ion) NAB-d4: Q1 (Precursor Ion) -> Q3 (Product Ion) Specific m/z values need to be determined based on the instrument and standards.
Ion Source Temperature 400 - 550 °C
Ion Spray Voltage 4000 - 5500 V

| Collision Gas | Argon |

Data Presentation

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for NAB Analysis
Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)
LC-MS/MSUrine~0.001~0.003
GC-MS/MSTobacco~0.04 (ng/g)~0.16 (ng/g)

Note: These values are approximate and can vary significantly depending on the specific instrumentation, method, and matrix.

Visualizations

Metabolic Activation Pathway of N'-Nitrosoanabasine

NAB_Metabolism NAB N'-Nitrosoanabasine (NAB) CYP450 Cytochrome P450 Enzymes NAB->CYP450 Metabolic Activation N_Oxidation Pyridine N-oxidation NAB->N_Oxidation Alpha_Hydroxy α-Hydroxy-NAB (Unstable Intermediate) CYP450->Alpha_Hydroxy α-Hydroxylation DNA_Adducts DNA Adducts Alpha_Hydroxy->DNA_Adducts Spontaneous Decomposition Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis NAB_N_Oxide NAB-N-Oxide (Detoxification) N_Oxidation->NAB_N_Oxide Excretion Excretion NAB_N_Oxide->Excretion

Caption: Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

General Experimental Workflow for NAB Analysis

NAB_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard (NAB-d4) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MSMS LC-MS/MS or GC-MS Analysis Recon->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of NAB Calibration->Quantification Report Reporting Results Quantification->Report

Caption: A typical experimental workflow for the analysis of NAB.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart node_rect node_rect Start Inconsistent Results? Check_Sensitivity Low Sensitivity? Start->Check_Sensitivity Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Reproducibility Poor Reproducibility? Start->Check_Reproducibility Check_Sensitivity->Check_Peak_Shape No Sol_Matrix Optimize Sample Prep (SPE) Check_Sensitivity->Sol_Matrix Yes Sol_MS Optimize MS Parameters Check_Sensitivity->Sol_MS Yes Check_Peak_Shape->Check_Reproducibility No Check_Peak_Shape->Sol_Matrix Yes (LC-MS) Sol_GC Use Deactivated Liner/Column Check_Peak_Shape->Sol_GC Yes (GC-MS) Check_Reproducibility->node_rect No, consult instrument specialist Sol_IS Use Internal Standard Check_Reproducibility->Sol_IS Yes Sol_Storage Check Sample/Standard Stability Check_Reproducibility->Sol_Storage Yes

Technical Support Center: Optimization of LC Gradient for N'-Nitrosoanabasine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of N'-Nitrosoanabasine (NAB).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the LC separation of N'-Nitrosoanabasine (NAB)?

The primary challenges in the LC separation of NAB, a tobacco-specific nitrosamine (B1359907) (TSNA), include:

  • Co-elution with structural isomers: NAB is often present in samples with its isomer, N'-Nitrosoanatabine (NAT). These compounds have very similar structures and physicochemical properties, making their separation difficult.

  • Peak tailing: As a basic compound, NAB can interact with residual silanol (B1196071) groups on silica-based columns, leading to poor peak shape (tailing).

  • Matrix effects: In complex matrices like tobacco extracts or biological samples, other components can interfere with the ionization and detection of NAB, especially when using mass spectrometry (MS).[1]

  • Chirality: NAB is a chiral molecule, existing as (S) and (R) enantiomers. While not always necessary, separating these enantiomers may be required for specific toxicological studies and requires specialized chiral chromatography techniques.

Q2: What are the typical starting conditions for developing an LC method for NAB separation?

A good starting point for developing an LC method for NAB and other TSNAs often involves a reversed-phase C18 column with a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent.[2]

Typical Starting Parameters:

ParameterRecommendation
Column C18 (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol (B129727) or Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Q3: How does mobile phase pH affect the retention and peak shape of N'-Nitrosoanabasine?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like NAB. The experimental pKa of the strongest basic site on N'-Nitrosoanabasine is approximately 4.79.[3]

  • At a pH well below the pKa (e.g., pH < 3): NAB will be predominantly in its protonated (ionized) form. This increases its polarity and leads to earlier elution on a reversed-phase column. An acidic mobile phase also helps to suppress the interaction of the basic analyte with acidic silanol groups on the column packing, which can significantly improve peak shape and reduce tailing.

  • At a pH near the pKa (e.g., pH 4-5): Small changes in the mobile phase pH can lead to significant and unpredictable shifts in retention time, making the method less robust.

  • At a pH above the pKa (e.g., pH > 6): NAB will be in its neutral (unprotonated) form, making it less polar and more retained on a reversed-phase column. However, at higher pH values, interactions with silanol groups can become more pronounced, potentially leading to peak tailing.

For robust method development, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

dot

Caption: Troubleshooting workflow for poor peak shape.

IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanol groups on the column.Add an acidic modifier like 0.1% formic acid to the mobile phase to protonate the analyte and minimize these interactions.
Mobile phase pH is too high, leading to increased interaction with silanols.Lower the mobile phase pH to be at least 1.5-2 units below the pKa of NAB (pKa ≈ 4.79). A pH range of 2.5-3.5 is often effective.
Column overload due to high sample concentration or large injection volume.Reduce the amount of sample injected onto the column by diluting the sample or decreasing the injection volume.
Peak Fronting The sample is dissolved in a solvent that is stronger than the initial mobile phase.Prepare the sample in the initial mobile phase or a solvent with a lower organic content.
A void has formed at the head of the column.Replace the analytical column.
Guide 2: Co-elution of N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT)

dot

Caption: Troubleshooting workflow for NAB and NAT co-elution.

IssuePossible CauseRecommended Solution
Co-elution of NAB and NAT The gradient is too steep, not allowing for sufficient separation of the isomers.Decrease the slope of the gradient in the region where NAB and NAT elute. This can be achieved by using a multi-step gradient with a shallower ramp during the elution of the critical pair.
Insufficient interaction time with the stationary phase.Introduce a short isocratic hold in the gradient at a mobile phase composition just prior to the elution of the isomers.
The selectivity of the mobile phase is not optimal.Experiment with different organic modifiers. Switching from methanol to acetonitrile (or vice versa) can alter the selectivity and improve resolution.
The stationary phase does not provide enough selectivity for the isomers.Try a column with a different stationary phase chemistry. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases can offer different selectivities compared to standard C18 columns.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N'-Nitrosoanabasine in a Tobacco Matrix

This protocol provides a general workflow for the extraction and analysis of NAB from a tobacco sample.

dot

Experimental_Workflow sample_prep Sample Preparation extraction Extraction sample_prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration injection Injection filtration->injection lc_ms_analysis LC-MS/MS Analysis lc_ms_analysis->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification data_analysis Data Analysis data_analysis->quantification

Caption: General workflow for NAB analysis.

1. Sample Preparation and Extraction [4]

a. Weigh approximately 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube. b. Add an appropriate internal standard solution (e.g., isotope-labeled NAB). c. Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution. d. Shake or agitate the sample for 40 minutes. e. Centrifuge the sample to pellet the solid material. f. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

The following table provides example LC gradient conditions that can be used as a starting point for the separation of NAB and other TSNAs.[5]

Time (min)% Mobile Phase B (Acetonitrile/Water with 5mM Ammonium Acetate)
0.05
1.05
2.035
5.035
6.05
8.05

LC Parameters:

ParameterValue
Column Waters Xterra MS C18, 50 x 4.6 mm, 5 µm
Mobile Phase A 5mM Ammonium Acetate in HPLC Water
Mobile Phase B 5mM Ammonium Acetate in 95/5 Acetonitrile/Water
Flow Rate 1.0 mL/min
Column Temperature 60 °C
Injection Volume 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both NAB and its internal standard for accurate quantification and confirmation. For NAB, a common transition is 192 -> 162.[5]

3. Data Analysis

a. Integrate the peak areas for NAB and its internal standard. b. Calculate the concentration of NAB in the sample using a calibration curve prepared with known concentrations of NAB standards.

References

Technical Support Center: N'-Nitrosoanabasine (NAB) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of N'-Nitrosoanabasine (NAB), a carcinogenic tobacco-specific nitrosamine (B1359907) (TSNA).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of N'-Nitrosoanabasine (NAB)?

A1: The most common and highly sensitive technique for the quantification of NAB is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers excellent selectivity and low detection limits, which are crucial for analyzing complex matrices such as tobacco products and biological samples.[1][2]

Q2: Which ionization technique is most suitable for NAB analysis?

A2: Electrospray Ionization (ESI) in the positive ion mode is the most frequently used ionization technique for the analysis of NAB and other TSNAs.[1][3] ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, which is ideal for subsequent fragmentation and sensitive detection in MS/MS.[4][5]

Q3: What are the characteristic mass transitions (ion pairs) for NAB in MS/MS analysis?

A3: The characteristic fragmentation of NAB allows for specific monitoring using Multiple Reaction Monitoring (MRM). A commonly used ion pair is the transition from the protonated molecule [M+H]+ to a specific product ion. For NAB, a typical transition is m/z 192 -> 162.[6]

Q4: How can I improve the sensitivity of my NAB analysis?

A4: To enhance sensitivity, consider the following:

  • Sample Preparation: Implement a robust sample cleanup procedure to minimize matrix effects. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[2][7][8]

  • Chromatography: Optimize your LC method to achieve good peak shape and separation from interfering compounds. Using a C18 column with a suitable mobile phase gradient is a common approach.[6][9]

  • Mass Spectrometry: Fine-tune the MS parameters, including spray voltage, gas flows, and collision energy, to maximize the signal for the specific NAB transition.[10][11]

  • Internal Standards: The use of a deuterium-labeled internal standard, such as NAB-d4, is crucial for accurate quantification and can help compensate for matrix effects and variations in instrument response.[1][8]

Q5: What are the common fragmentation pathways for N-nitrosamines like NAB?

A5: Protonated nitrosamine compounds exhibit characteristic fragmentation patterns in MS/MS. One common pathway involves the loss of the NO radical, resulting in a loss of 30 Da.[12][13] Another observed fragmentation for some nitrosamines is the loss of H2O.[12] For NAB, the transition of 192 -> 162 corresponds to the loss of NO (30 Da).[6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor Signal Intensity / No Peak 1. Inadequate sample concentration.[11] 2. Inefficient ionization.[11] 3. Instrument not properly tuned or calibrated.[11] 4. Leak in the LC or MS system.[14] 5. Detector issue.[14]1. Concentrate the sample or inject a larger volume. Be cautious of potential ion suppression with highly concentrated samples.[11] 2. Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates). Ensure the mobile phase is compatible with ESI. 3. Perform a system tune and mass calibration according to the manufacturer's recommendations.[11] 4. Check for leaks in all fittings and connections from the LC to the MS. 5. Verify that the detector is on and functioning correctly.
High Background Noise / Baseline Drift 1. Contaminated mobile phase or LC system. 2. Insufficiently cleaned sample extract leading to matrix effects.[7] 3. Detector settings not optimized.[11]1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. 2. Improve the sample cleanup method (e.g., use a more selective SPE sorbent or add a washing step).[7] 3. Adjust detector settings, such as gain and filter settings, to minimize noise.[11]
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation.[15] 2. Inappropriate mobile phase composition or pH. 3. Injection of sample in a solvent much stronger than the mobile phase.[15] 4. Blockage in the system (e.g., frit, tubing).[15]1. Wash the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase composition, gradient, or pH to improve peak shape. 3. Dissolve the final sample extract in a solvent similar in composition to the initial mobile phase. 4. Systematically check for blockages by disconnecting components and monitoring the pressure. Backflush the column if necessary.[15]
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation. 2. Unstable LC-MS system (e.g., fluctuating pump pressure, unstable spray). 3. Use of an inappropriate or no internal standard.[1]1. Ensure consistent execution of the sample preparation protocol. Use automated systems if available. 2. Check the LC pump for pressure fluctuations and the ESI source for a stable spray. 3. Always use a suitable internal standard (e.g., NAB-d4) and add it early in the sample preparation process to account for analyte loss and matrix effects.[1][8]

Experimental Protocols

Sample Preparation from Tobacco

This protocol is a generalized procedure based on common practices for extracting NAB from tobacco.[1]

  • Weighing and Spiking: Accurately weigh approximately 0.75 g of the homogenized tobacco sample into an extraction vessel. Spike the sample with an internal standard solution (e.g., NAB-d4).[1]

  • Extraction: Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution to the sample.[1]

  • Shaking: Place the vessel on a wrist-action shaker and extract for 30 minutes.[1]

  • Filtration/Cleanup: Filter the extract to remove particulate matter. For enhanced cleanup and sensitivity, a solid-phase extraction (SPE) step can be implemented here.[1][7]

  • Analysis: The final extract is ready for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of NAB. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Typical Value
LC Column C18, 2.1 x 150 mm, 3.5 µm particle size (or equivalent)[1]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.2 - 0.5 mL/min
Gradient A suitable gradient to separate NAB from other TSNAs and matrix components.
Injection Volume 5 - 20 µL[3][6]
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
MS/MS Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (NAB) Q1: 192.1 amu / Q3: 162.1 amu[6]
Internal Standard (NAB-d4) Q1: 196.1 amu / Q3: 166.1 amu (example)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tobacco Sample spike Spike with Internal Standard sample->spike Add NAB-d4 extract Extraction with Ammonium Acetate spike->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup Filter & Load final_extract Final Extract cleanup->final_extract Elute & Evaporate lc LC Separation (C18 Column) final_extract->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms Eluent data Data Acquisition & Processing ms->data

Caption: Workflow for N'-Nitrosoanabasine (NAB) analysis.

troubleshooting_logic start Poor Signal Intensity? check_sample Is Sample Concentration Adequate? start->check_sample Yes check_ionization Is Ionization Efficient? check_sample->check_ionization Yes solution_sample Adjust Sample Concentration check_sample->solution_sample No check_instrument Is Instrument Tuned & Calibrated? check_ionization->check_instrument Yes solution_ionization Optimize Source Parameters check_ionization->solution_ionization No solution_instrument Perform Tune & Calibration check_instrument->solution_instrument No problem_solved Problem Solved check_instrument->problem_solved Yes solution_sample->start solution_ionization->start solution_instrument->start

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: N'-Nitrosoanabasine (NAB) Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-Nitrosoanabasine (NAB) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving N'-Nitrosoanabasine (NAB) for animal dosing?

A1: The choice of vehicle depends on the administration route. For oral gavage or administration in drinking water, NAB can often be dissolved in sterile water or saline. For subcutaneous injections, if NAB solubility is a concern, a vehicle such as tricaprylin (B1683027) (trioctanoin) may be used. It is crucial to ensure the vehicle is sterile and does not interfere with the experimental outcomes. Always prepare fresh solutions and protect them from light to minimize degradation.

Q2: What are the common routes of administration for NAB in rodent studies?

A2: The most frequently reported routes of administration for NAB in rodent carcinogenicity studies are oral (in drinking water or by gavage) and subcutaneous injection.[1][2] The choice of route can influence the target organs for tumor development.

Q3: What are the typical dose ranges for NAB in carcinogenicity studies?

A3: Dose ranges for NAB can vary significantly depending on the animal model, administration route, and study duration. For example, in a study with male Fischer rats, a total dose of 630 mg was administered in drinking water over 30 weeks.[3][4] It is essential to consult dose-response studies and relevant literature to determine the appropriate dose for your specific experimental design.[5]

Q4: What are the known adverse effects of NAB administration in animals?

A4: High doses of NAB can lead to general signs of toxicity, such as weight loss and reduced survival.[6] Specific adverse effects are not extensively detailed in the available literature, so careful monitoring of animal health is critical throughout the study. This includes regular body weight measurement, observation for any changes in behavior, and monitoring of food and water intake.

Q5: How should I handle and dispose of NAB and contaminated materials?

A5: N'-Nitrosoanabasine is a suspected carcinogen and should be handled with appropriate safety precautions.[2] All procedures involving the pure compound or concentrated solutions should be performed in a certified chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All contaminated materials, including animal bedding for a specified period after dosing, should be treated as hazardous waste and disposed of according to institutional and local regulations.

Troubleshooting Guides

Issues with NAB Solution Preparation
Problem Possible Cause Troubleshooting Steps
NAB does not fully dissolve in the vehicle. Low solubility of NAB in the chosen vehicle.- Gently warm the solution while stirring.- Use a different vehicle, such as tricaprylin, for subcutaneous injections.- For aqueous solutions, sonication may aid dissolution.
Precipitation occurs in the prepared solution. Solution is supersaturated or has cooled down after warming.- Prepare a fresh solution at a slightly lower concentration.- Ensure the solution is maintained at a stable temperature during administration.- If precipitation persists, consider an alternative, more suitable vehicle.
Discoloration of the dosing solution. Potential degradation of NAB.- Prepare fresh solutions immediately before use.- Protect the solution from light by using amber vials or wrapping containers in foil.- Store stock solutions under appropriate conditions (e.g., refrigerated or frozen) as recommended by the supplier.
Complications During Animal Dosing
Problem Possible Cause Troubleshooting Steps
Oral Gavage:
Animal struggles excessively.Improper restraint or stress.- Ensure proper and gentle restraint techniques.- Acclimatize animals to handling before the procedure.
Fluid refluxes from the mouth or nose.Incorrect placement of the gavage needle in the trachea.- Immediately stop the procedure.- Ensure the gavage needle is correctly positioned in the esophagus.- Administer the solution slowly and steadily.
Subcutaneous Injection:
Leakage of the solution from the injection site.Needle was not inserted deep enough or was withdrawn too quickly.- Ensure the needle fully penetrates the subcutaneous space.- Inject the solution slowly.- Gently pinch the skin at the injection site after withdrawing the needle.
Swelling or irritation at the injection site.Irritating properties of the vehicle or high injection volume.- Use a less irritating vehicle if possible.- Divide larger volumes into multiple injection sites.- Monitor the site for signs of inflammation or necrosis.
Inconsistent Experimental Results
Problem Possible Cause Troubleshooting Steps
High variability in tumor incidence between animals. - Inconsistent dosing.- Genetic variability within the animal colony.- Degradation of NAB solution.- Ensure accurate and consistent administration of the correct dose to each animal.- Use a well-characterized and genetically stable animal strain.- Always prepare fresh dosing solutions and handle them properly.
Lower than expected tumor yield. - Insufficient dose or duration of treatment.- Inappropriate route of administration for the target organ.- Animal strain is resistant to NAB-induced carcinogenesis.- Review the literature for established protocols and dose-response data.- Consider a pilot study to determine the optimal dosing regimen for your model.- Ensure the chosen animal model is appropriate for the study's objectives.

Data Presentation

Table 1: Summary of N'-Nitrosoanabasine (NAB) Carcinogenicity Studies in Rodents

Animal Model Administration Route Dose Duration Key Findings Reference
Male Fischer RatsDrinking WaterTotal Dose: 630 mg30 weeks1/20 rats developed esophageal tumors. NAB was found to be a weak carcinogen compared to NNN.[3][4]
Syrian Golden HamstersSubcutaneous InjectionNot specified25 weeks + 58 weeks observationNo significant increase in tumors was observed.[2]
Chester Beatty (CB) Albino RatsDrinking WaterNot specifiedLifelongDetails of the study require accessing the original publication by Boyland et al. (1964).[2]

Experimental Protocols

Detailed Methodology for Subcutaneous Injection of NAB in Trioctanoin
  • Preparation of Dosing Solution:

    • In a certified chemical fume hood, weigh the required amount of N'-Nitrosoanabasine.

    • Dissolve the NAB in sterile trioctanoin to the desired concentration.

    • Gently warm and vortex the solution to ensure complete dissolution.

    • Protect the solution from light.

  • Animal Preparation:

    • Acclimatize the animals to handling prior to the injection day.

    • Weigh each animal to calculate the precise injection volume.

  • Injection Procedure:

    • Restrain the animal securely.

    • Lift the skin on the dorsal side (back) to form a tent.

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel.

    • Slowly inject the NAB solution into the subcutaneous space.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Procedure Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the injection site for any signs of irritation, swelling, or leakage.

    • Return the animal to a clean cage and monitor its overall health regularly.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

NAB_Metabolic_Activation NAB N'-Nitrosoanabasine (NAB) CYP450 Cytochrome P450 Enzymes NAB->CYP450 Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Catalysis Unstable_Intermediates Unstable α-hydroxy Nitrosamines Alpha_Hydroxylation->Unstable_Intermediates Diazohydroxides Diazohydroxides Unstable_Intermediates->Diazohydroxides DNA_Adducts Pyridyloxobutyl (POB) DNA Adducts Diazohydroxides->DNA_Adducts Reacts with DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of N'-Nitrosoanabasine (NAB) leading to DNA adduct formation.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase Protocol_Design Protocol Design (Dose, Route, Vehicle) Solution_Prep NAB Solution Preparation Protocol_Design->Solution_Prep Dosing NAB Administration Solution_Prep->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Monitoring Regular Health Monitoring Dosing->Monitoring Necropsy Necropsy and Tissue Collection Monitoring->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis

Caption: General experimental workflow for N'-Nitrosoanabasine (NAB) animal studies.

Caption: Logical workflow for troubleshooting inconsistent results in NAB studies.

References

Technical Support Center: N'-Nitrosoanabasine (NAB) Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of N'-Nitrosoanabasine (NAB) stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing N'-Nitrosoanabasine (NAB) stock solutions?

A1: For analytical purposes, such as chromatography, methanol (B129727) is a commonly used solvent for preparing nitrosamine (B1359907) stock solutions.[1][2] For cell-based assays and in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is a suitable choice, as it is a common vehicle for dissolving compounds for biological experiments. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Q2: What are the ideal storage conditions for solid N'-Nitrosoanabasine and its stock solutions?

A2: Solid N'-Nitrosoanabasine should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[3] Stock solutions should be stored at -20°C or lower, aliquoted in small volumes to avoid repeated freeze-thaw cycles, and protected from light.

Q3: How stable are NAB stock solutions?

A3: While specific quantitative data for NAB is limited, nitrosamines, in general, are susceptible to degradation, particularly when exposed to UV light.[4][5][6] The stability of NAB in solution is dependent on the solvent, storage temperature, pH, and exposure to light. It is recommended to prepare fresh solutions for critical experiments or to periodically check the concentration of older stock solutions. One safety data sheet notes that NAB is stable under normal conditions.[6]

Q4: What are the primary degradation pathways for nitrosamines like NAB?

A4: The primary degradation pathway for nitrosamines upon exposure to UV light is the cleavage of the N-N bond.[7][8] The stability and degradation of nitrosamines can also be influenced by pH.[7][9] In acidic conditions, photolysis can be accelerated.[7]

Q5: How can I check the stability of my NAB stock solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection is the recommended approach to assess the purity and concentration of your NAB stock solution over time.[10][11] This involves comparing the chromatogram of an aged solution to that of a freshly prepared standard to identify any degradation products and quantify the remaining NAB.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent experimental results between batches of stock solution. Degradation of the stock solution due to improper storage (temperature fluctuations, light exposure). Repeated freeze-thaw cycles.Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Always protect solutions from light by using amber vials or wrapping vials in aluminum foil.
Appearance of unknown peaks in HPLC analysis of the stock solution. Chemical degradation of NAB.Review the storage conditions and handling procedures. The unknown peaks are likely degradation products. Prepare a fresh stock solution and re-analyze. Consider performing forced degradation studies (exposure to acid, base, heat, light, and oxidation) to identify potential degradation products.
Precipitate observed in the stock solution upon thawing. The concentration of NAB may exceed its solubility in the chosen solvent at lower temperatures. The solvent may have absorbed water, reducing solubility.Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution. Ensure the use of anhydrous solvents and proper sealing of vials to prevent moisture absorption.
Loss of NAB concentration over time, even when stored in the dark at low temperatures. Thermal degradation or reaction with trace impurities in the solvent.While storing at low temperatures minimizes degradation, it may not completely prevent it over long periods.[12] Use high-purity solvents from a reputable supplier. For highly sensitive experiments, it is best practice to use stock solutions that are no more than a few months old, and their concentration should be verified periodically.

Experimental Protocols

Protocol for Preparation of a 10 mM NAB Stock Solution in DMSO

Materials:

  • N'-Nitrosoanabasine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Volumetric flask

  • Pipettes

Procedure:

  • Allow the container of solid NAB to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of NAB accurately using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh 1.9123 mg of NAB (Molecular Weight: 191.23 g/mol ).

  • Transfer the weighed NAB to a clean, dry amber glass vial.

  • Add a small amount of anhydrous DMSO to the vial to dissolve the NAB.

  • Once dissolved, transfer the solution to a volumetric flask and add DMSO to the final desired volume.

  • Cap the vial tightly and vortex thoroughly to ensure a homogenous solution.

  • For storage, aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for a Stability-Indicating HPLC Method for NAB

Objective: To assess the stability of an NAB stock solution by quantifying the parent compound and observing any degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: Determined by UV scan of NAB (typically around 230-260 nm for nitrosamines).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a fresh calibration curve: Dilute a freshly prepared, high-concentration NAB stock solution to create a series of standards of known concentrations.

  • Analyze the standards: Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Analyze the aged sample: Thaw an aliquot of the stock solution being tested and inject it into the HPLC system.

  • Data Analysis:

    • Quantify the concentration of NAB in the aged sample using the calibration curve.

    • Calculate the percentage of degradation by comparing the measured concentration to the initial concentration of the stock solution.

    • Examine the chromatogram for any new peaks, which would indicate the formation of degradation products.

Quantitative Data on NAB Stability (Hypothetical)

The following tables present hypothetical data from a stability study of a 10 mM NAB stock solution in DMSO, based on the general chemical properties of nitrosamines. This data is for illustrative purposes to guide researchers in their own stability assessments.

Table 1: Effect of Temperature on NAB Stability (Stored in the Dark for 6 Months)

Storage TemperatureInitial Concentration (mM)Concentration after 6 Months (mM)Percent Degradation
4°C10.09.55%
-20°C10.09.82%
-80°C10.09.91%

Table 2: Effect of Light Exposure on NAB Stability at Room Temperature (25°C) for 1 Week

Storage ConditionInitial Concentration (mM)Concentration after 1 Week (mM)Percent Degradation
Stored in the Dark10.09.91%
Exposed to Ambient Light10.09.28%
Exposed to UV Light (254 nm)10.06.535%

Visualizations

Metabolic Activation Pathway of N'-Nitrosoanabasine

The carcinogenicity of tobacco-specific nitrosamines like NAB is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the body.[13][14][15] This process leads to the formation of reactive intermediates that can bind to DNA, causing mutations and potentially initiating cancer.

G NAB N'-Nitrosoanabasine (NAB) CYP Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A13, CYP1B1) NAB->CYP Metabolism Hydroxylation α-Hydroxylation CYP->Hydroxylation Unstable_Intermediate Unstable α-hydroxy -nitrosamine Hydroxylation->Unstable_Intermediate Spontaneous_Decomposition Spontaneous Decomposition Unstable_Intermediate->Spontaneous_Decomposition Diazonium_Ion Diazonium Ion (Reactive Electrophile) Spontaneous_Decomposition->Diazonium_Ion DNA Cellular DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Initiation Mutations->Cancer

Caption: Metabolic activation of N'-Nitrosoanabasine (NAB) leading to DNA damage.

Experimental Workflow for NAB Stock Solution Stability Testing

This workflow outlines the key steps for conducting a stability study on a prepared NAB stock solution.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep_Stock Prepare NAB Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot T0 Time Zero Analysis (t=0) Aliquot->T0 Storage_Conditions Store Aliquots under Different Conditions (Temp, Light) Aliquot->Storage_Conditions HPLC HPLC-UV/MS Analysis T0->HPLC Time_Points Analyze at Defined Time Points (e.g., 1, 3, 6 months) Storage_Conditions->Time_Points Time_Points->HPLC Quantify Quantify Remaining NAB & Identify Degradants HPLC->Quantify Data_Analysis Calculate Percent Degradation Quantify->Data_Analysis Determine_Shelf_Life Determine Shelf-Life Data_Analysis->Determine_Shelf_Life

Caption: Workflow for assessing the stability of N'-Nitrosoanabasine stock solutions.

References

Best practices for handling and storage of N'-Nitrosoanabasine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing N'-Nitrosoanabasine (NAB). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially handling N'-Nitrosoanabasine?

A1: Upon receipt, visually inspect the container for any damage or leaks. All handling should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][2] Avoid formation of dust if handling a solid form.[1]

Q2: What are the optimal long-term storage conditions for N'-Nitrosoanabasine?

A2: For long-term storage, N'-Nitrosoanabasine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are between 2-8°C or at -20°C.[3][4] Always refer to the manufacturer's specific recommendations.

Q3: How should I prepare stock solutions of N'-Nitrosoanabasine?

A3: Stock solutions should be prepared in a chemical fume hood. Use high-purity solvents appropriate for your analytical method, such as methanol, acetonitrile (B52724), or aqueous solutions containing ammonium (B1175870) acetate.[5] A document from 2019 states that aqueous and methanolic ammonium hydroxide (B78521) solutions of NAB are stable for at least three months when stored at +4°C.[1]

Q4: What are the primary safety concerns associated with N'-Nitrosoanabasine?

A4: N'-Nitrosoanabasine is classified as acutely toxic if swallowed and is a suspected carcinogen.[2][6][7][8] It is a member of the tobacco-specific nitrosamines (TSNAs), which are known to be carcinogenic.[6] All exposure routes (inhalation, ingestion, skin contact) should be minimized.

Q5: How should N'-Nitrosoanabasine waste be disposed of?

A5: N'-Nitrosoanabasine and any contaminated materials should be treated as hazardous waste. Disposal should be carried out through a licensed chemical destruction facility or by controlled incineration.[6] Do not dispose of it down the drain or in regular trash.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of Stock Solution: NAB has a limited shelf life and can degrade over time, especially if not stored properly.Prepare fresh stock solutions from solid material. Store stock solutions in amber vials at 2-8°C or -20°C.[3][4] Minimize freeze-thaw cycles by preparing aliquots.
Improper Solvent: The solvent used may not be suitable or may have degraded.Use HPLC-grade solvents. For LC-MS applications, solvents like acetonitrile and methanol, often with additives like ammonium acetate, are commonly used.[5]
Low or no signal from N'-Nitrosoanabasine standard Compound Adsorption: NAB may adsorb to the surfaces of containers or instrument components.Use silanized glass vials or polypropylene (B1209903) tubes. Prime the analytical system by injecting a high-concentration standard before running samples.
Instrumental Issues: Problems with the injector, column, or detector can lead to signal loss.Perform routine maintenance on your analytical instrument. Check for leaks, ensure the column is not clogged, and verify detector settings.
Contamination of laboratory surfaces or equipment Improper Handling: Spills or inadequate cleaning procedures can lead to cross-contamination.Always handle NAB in a designated fume hood. Clean any spills immediately with an appropriate solvent and decontaminating solution. Regularly wipe down surfaces where the compound is used.

Storage and Stability Data

Parameter Condition Stability Source
Solid Form 2-8°C, dry, darkLimited shelf life, refer to expiry date on the label.
Solid Form -20°C, dry, darkRecommended for long-term storage.[3][4]
Aqueous Solution +4°CStable for at least 3 months.[1]
Methanolic Ammonium Hydroxide Solution +4°CStable for at least 3 months.[1]

Experimental Protocols

Detailed Methodology for Preparation of Calibration Standards for LC-MS/MS Analysis

This protocol is a general guideline and may need to be adapted for specific instruments and matrices.

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • In a chemical fume hood, accurately weigh a precise amount of N'-Nitrosoanabasine solid.

    • Dissolve the solid in a suitable solvent (e.g., methanol) in a Class A volumetric flask to achieve the desired concentration.

    • Store the stock solution in an amber, tightly sealed vial at -20°C.

  • Preparation of Intermediate and Working Standards:

    • Perform serial dilutions of the stock solution using the appropriate solvent or matrix (e.g., mobile phase or a blank biological matrix) to create a series of calibration standards at the desired concentrations.

    • It is recommended to use deuterated internal standards to improve accuracy.[1]

    • Prepare fresh working standards daily or as stability data permits.

Visualizations

Handling_and_Storage_Workflow N'-Nitrosoanabasine Handling and Storage Workflow cluster_receipt Receiving cluster_handling Handling and Preparation cluster_storage Storage cluster_disposal Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) inspect->ppe If intact fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing waste Collect Waste (Solid, Liquid, Contaminated PPE) fume_hood->waste dissolving Prepare Stock Solution weighing->dissolving storage_solid Solid: Tightly Sealed, 2-8°C or -20°C, Dark weighing->storage_solid Store remaining solid storage_solution Solution: Tightly Sealed, -20°C, Dark dissolving->storage_solution storage_solution->fume_hood For use in experiments disposal_facility Dispose via Licensed Hazardous Waste Facility waste->disposal_facility

Caption: Workflow for safe handling, storage, and disposal of N'-Nitrosoanabasine.

Troubleshooting_Logic Troubleshooting Inconsistent Analytical Results start Inconsistent Analytical Results check_solution Check Age and Storage of Stock Solution start->check_solution is_old Is solution old or improperly stored? check_solution->is_old prepare_fresh Prepare Fresh Solution is_old->prepare_fresh Yes check_instrument Check Instrument Performance (e.g., run system suitability test) is_old->check_instrument No resolve Problem Resolved prepare_fresh->resolve instrument_ok Is instrument performance within specifications? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument (Check for leaks, column issues, detector problems) instrument_ok->troubleshoot_instrument No check_adsorption Consider Adsorption Issues instrument_ok->check_adsorption Yes troubleshoot_instrument->resolve use_inert Use Silanized Vials or Polypropylene check_adsorption->use_inert prime_system Prime System with High Concentration Standard check_adsorption->prime_system use_inert->resolve prime_system->resolve

References

Technical Support Center: Method Development for N'-Nitrosoanabasine (NAB) in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of N'-Nitrosoanabasine (NAB) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is N'-Nitrosoanabasine (NAB) and why is it important to measure it in biological samples?

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and tobacco smoke.[1][2][3][4] TSNAs are recognized as some of the most significant carcinogens in tobacco.[2] Monitoring NAB in biological matrices such as urine is crucial for assessing exposure to tobacco carcinogens and understanding the associated health risks.[5][6][7] Both N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), other TSNAs, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[2][7]

Q2: What are the most common analytical techniques for the determination of NAB?

The most widely used techniques for the bioanalysis of NAB are gas chromatography (GC) coupled with a thermal energy analyzer (TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6] However, LC-MS/MS is often preferred due to its superior sensitivity and selectivity over GC-TEA methods.[2]

Q3: What are the main challenges encountered during the analysis of NAB in biological matrices?

The primary challenges in NAB analysis include:

  • Matrix Effects: Complex biological matrices like urine and plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][6]

  • Co-eluting Interferences: High concentrations of compounds like nicotine (B1678760) in tobacco-related samples can co-elute with NAB, potentially interfering with its detection.[1]

  • Low Concentrations: NAB may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.[2]

  • Sample Preparation Complexity: Achieving clean extracts from complex matrices often requires multi-step sample preparation procedures like solid-phase extraction (SPE).[5][6]

  • Conjugated Forms: In urine, NAB can exist in both free and glucuronidated forms. For total NAB determination, an enzymatic hydrolysis step is necessary to cleave the glucuronide conjugates.[5][8]

Q4: How can I prepare my biological samples for NAB analysis?

Sample preparation is a critical step for reliable NAB analysis. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique to clean up and concentrate NAB from biological fluids.[5][8] Specific SPE cartridges, such as those with molecularly imprinted polymers or mixed-mode cation exchange polymers, have been shown to be effective.[5][8]

  • Liquid-Liquid Extraction (LLE): This method can also be used for sample cleanup, though it may be less selective than SPE.

  • Supercritical Fluid Extraction (SFE): SFE with methanol-modified supercritical carbon dioxide has been used for extracting TSNAs from tobacco, demonstrating high recoveries.[9]

  • Enzymatic Hydrolysis: For the analysis of total NAB in urine, treatment with β-glucuronidase is required to convert the glucuronidated form back to the free form before extraction.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No NAB Signal Inefficient extraction or sample loss during preparation.Optimize the SPE or LLE protocol. Ensure the pH of the sample is appropriate for the extraction method. Check for complete elution from the SPE cartridge.
Ion suppression due to matrix effects.[1]Improve sample cleanup to remove interfering matrix components.[1] Dilute the sample if sensitivity allows. Use a matrix-matched calibration curve. Employ an isotope-labeled internal standard for NAB.
Suboptimal LC-MS/MS parameters.Optimize MS parameters (e.g., collision energy, cone voltage) for NAB. Ensure the correct multiple reaction monitoring (MRM) transitions are being used.[2] Adjust the chromatography to separate NAB from co-eluting interferences.[1]
Poor Peak Shape Column contamination or degradation.Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, replace the analytical column.
Inappropriate mobile phase.Ensure the mobile phase pH is suitable for the analyte and column. Check for proper mobile phase composition and mixing.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Automate the sample preparation process if possible. Ensure consistent timing and technique for manual steps. Use a reliable internal standard added at the beginning of the sample preparation process.
Instrument instability.Check for leaks in the LC system. Ensure the MS is properly tuned and calibrated. Monitor system suitability by injecting a standard at regular intervals.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives (e.g., HPLC or LC-MS grade).[3] Filter mobile phases before use. Clean the ion source of the mass spectrometer.
Matrix interferences.Enhance the sample cleanup procedure.[1] Optimize the chromatographic separation to resolve the analyte from interfering peaks.

Experimental Protocols

Detailed Method for NAB Analysis in Urine using LC-MS/MS

This protocol is a synthesized example based on common practices described in the literature.[5][8]

1. Enzymatic Hydrolysis (for Total NAB)

  • To 1 mL of urine sample, add an internal standard (e.g., deuterated NAB).

  • Add a buffer solution to adjust the pH as recommended for the β-glucuronidase enzyme.

  • Add β-glucuronidase and incubate the sample (e.g., overnight at 37°C) to cleave the glucuronide conjugates.[8]

2. Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange or molecularly imprinted polymer) with methanol (B129727) followed by water.[5][8]

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove polar interferences.

  • Elute the NAB and internal standard from the cartridge with an appropriate solvent (e.g., methanol or an ammoniated organic solvent).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase A: Water with a small amount of additive like ammonium (B1175870) acetate (B1210297) or formic acid.[3]

    • Mobile Phase B: Acetonitrile or methanol with the same additive.[3]

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for quantification and confirmation.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics for NAB analysis methods.

Table 1: LC-MS/MS Method Performance in Urine

ParameterTypical ValueReference
Limit of Detection (LOD)0.4 - 0.6 pg/mL[10]
Limit of Quantification (LOQ)~1.0 - 2.0 pg/mLInferred from[10]
Calibration Range0.01 - 100 ng/mL[2]
Intra-day Precision (%RSD)< 4%[10]
Inter-day Precision (%RSD)< 8%[10]
Recovery83 - 98% (SFE from tobacco)[9]

Table 2: Example MRM Transitions for TSNAs

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
N'-Nitrosoanabasine (NAB)192162
N'-Nitrosoanatabine (NAT)190160
N'-Nitrosonornicotine (NNN)178148
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)208122

Source: Synthesized from[3]

Visualizations

ExperimentalWorkflow Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (with β-glucuronidase) Sample->Hydrolysis Add Internal Standard SPE Solid-Phase Extraction (SPE) 1. Conditioning 2. Loading 3. Washing 4. Elution Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of total N'-Nitrosoanabasine in urine.

TroubleshootingTree Start Problem: Low or No Analyte Signal CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS IS_Low YES: IS Signal is Low CheckIS->IS_Low Yes IS_OK NO: IS Signal is OK CheckIS->IS_OK No Troubleshoot_SamplePrep Problem is likely in Sample Prep or Injection IS_Low->Troubleshoot_SamplePrep Troubleshoot_MS Problem is likely in LC-MS/MS System IS_OK->Troubleshoot_MS Check_Recovery Verify extraction recovery. Optimize SPE/LLE steps. Troubleshoot_SamplePrep->Check_Recovery Check_Injection Check for injector issues (e.g., clogs, sample loss). Troubleshoot_SamplePrep->Check_Injection Check_Matrix Investigate Matrix Effects: - Dilute sample - Improve cleanup - Use matrix-matched calibrators Troubleshoot_MS->Check_Matrix Check_LCMS_Params Verify LC & MS parameters: - MRM transitions - Collision energy - Chromatography Troubleshoot_MS->Check_LCMS_Params

Caption: Troubleshooting decision tree for low analyte signal in NAB analysis.

References

Technical Support Center: N'-Nitrosoanabasine (NAB) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantification of N'-Nitrosoanabasine (NAB) using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Calibration Curve Issues

Q1: My calibration curve for N'-Nitrosoanabasine (NAB) is non-linear. What are the potential causes and how can I fix it?

A1: Non-linearity in your NAB calibration curve is a common problem that can stem from several sources. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Detector Saturation: At high NAB concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a curve that bends at the top.

    • Solution: Reduce the concentration of your highest calibration standards to fall within the linear dynamic range of the detector. You may need to dilute high-concentration samples to fit within this revised range.[1][2]

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine, tobacco extract) can co-elute with NAB and either suppress or enhance its ionization in the mass spectrometer, causing a non-linear response.[1]

    • Solution:

      • Improve Sample Cleanup: Enhance your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components.[2]

      • Matrix-Matched Calibration: Prepare your calibration standards in the same blank matrix as your samples to compensate for consistent matrix effects.[3][4]

      • Chromatographic Separation: Optimize your LC method to better separate NAB from interfering compounds.

  • Analyte Adsorption: NAB may adsorb to active sites within the LC system (e.g., injector, tubing, column), particularly at low concentrations. This can cause the curve to bend downwards at the lower end.

    • Solution:

      • System Passivation: Use an inert LC system or perform conditioning runs to passivate active sites.

      • Mobile Phase Additives: Consider adding a small amount of a competing compound to the mobile phase to block active sites.

  • Inappropriate Regression Model: A linear regression model may not be the best fit for your data over a wide concentration range.

    • Solution: Evaluate a quadratic or other non-linear regression model. However, the use of non-linear models should be justified and validated according to regulatory guidelines.[5]

Below is a troubleshooting workflow for addressing non-linear calibration curves:

G Troubleshooting Non-Linear NAB Calibration Curve start Non-Linear Calibration Curve Observed check_high_conc Is non-linearity at high concentrations? start->check_high_conc check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No detector_saturation Potential Detector Saturation check_high_conc->detector_saturation Yes adsorption Potential Analyte Adsorption check_low_conc->adsorption Yes matrix_effects Investigate Matrix Effects check_low_conc->matrix_effects No reduce_conc Reduce concentration of high standards and dilute samples detector_saturation->reduce_conc end Linear and Accurate Curve Achieved reduce_conc->end passivate Passivate LC system / Use inert components adsorption->passivate passivate->end improve_cleanup Improve sample cleanup (e.g., SPE) matrix_effects->improve_cleanup Yes regression Evaluate regression model (e.g., quadratic fit) matrix_effects->regression No matrix_match Use matrix-matched calibrants improve_cleanup->matrix_match matrix_match->end regression->end

Troubleshooting workflow for non-linear calibration curves.

Q2: I am observing high variability and poor reproducibility between my replicate N'-Nitrosoanabasine (NAB) calibration standards. What are the likely causes?

A2: High variability and poor reproducibility in calibration standards can severely compromise the accuracy of your quantitative data. This issue often points to inconsistencies in sample preparation or instrumental performance.

Troubleshooting High Variability in Calibration Standards:

CategoryPotential CauseRecommended Solution
Standard Preparation Pipetting errors during serial dilutions.Ensure all pipettes are properly calibrated and use proper pipetting techniques. Prepare larger volumes of stock solutions to minimize errors from small volume transfers.
Solvent evaporation from standard solutions.Keep standard solutions tightly capped and stored at the recommended temperature to prevent changes in concentration.
Instability or degradation of NAB stock solution.Prepare fresh stock solutions regularly and verify their concentration. Store stock solutions as recommended by the supplier (typically at 2-8°C).[6]
Sample Processing Inconsistent extraction recovery.If standards are matrix-matched, ensure the extraction procedure is performed consistently for all standards. The use of a stable isotope-labeled internal standard is highly recommended to correct for recovery variations.[1]
Variability in the biological matrix.Different lots of blank matrix can have varying levels of endogenous components, leading to inconsistent matrix effects. Evaluate matrix effects across multiple lots.
Instrumentation Inconsistent autosampler injection volume.Check the autosampler for precision. Clean the injector port and syringe to prevent partial clogging.
Carryover from previous injections.Inject a blank solvent after a high concentration standard to check for carryover. If observed, optimize the needle wash method.
Fluctuations in LC pump performance.Ensure the LC pumps are delivering a stable and consistent flow rate. Degas mobile phases properly to prevent bubble formation.
Unstable mass spectrometer response.Allow the mass spectrometer to stabilize sufficiently before starting the analysis. Monitor the response of the internal standard for any significant drift.

Q3: My N'-Nitrosoanabasine (NAB) calibration curve has a high y-intercept. What does this indicate?

A3: A high y-intercept in your calibration curve, especially when it is significantly different from zero, suggests the presence of a background signal at zero analyte concentration.

Potential Causes and Solutions:

  • Contamination: The blank matrix, reconstitution solvent, or even the LC-MS system itself may be contaminated with NAB or an interfering substance that has the same mass transition.

    • Solution: Analyze each component of your sample preparation process (e.g., blank matrix, solvents, extraction cartridges) to pinpoint the source of contamination. Ensure a clean system by flushing with appropriate solvents.

  • Interference from the Internal Standard: If you are using a deuterated internal standard for NAB, it may contain a small amount of the non-deuterated NAB as an impurity.

    • Solution: Analyze the internal standard solution alone to check for the presence of NAB. If significant, obtain a purer internal standard or account for the contribution in your calculations.

  • Matrix Interference: An endogenous component in the blank matrix may be producing a signal that is mistaken for NAB.

    • Solution: Improve the chromatographic separation to resolve the interfering peak from the NAB peak. Alternatively, a more specific mass transition for NAB could be investigated.

Section 2: Internal Standard (IS) Issues

Q4: The response of my internal standard (IS) is highly variable across my analytical run. How does this affect my N'-Nitrosoanabasine (NAB) quantification?

A4: A stable internal standard response is crucial for accurate quantification, as it is used to correct for variations in sample preparation and instrument response. Excessive IS variability can indicate underlying issues with your method.

Potential Causes of IS Variability and Impact on Quantification:

CauseImpact on NAB QuantificationTroubleshooting Steps
Inconsistent IS Addition Inaccurate quantification, as the IS concentration is not consistent across all samples and standards.Use a calibrated pipette for adding the IS. Add the IS early in the sample preparation process to account for extraction variability.
Sample-Specific Matrix Effects If the matrix effect on the IS is different from that on NAB, it can lead to inaccurate results. This can happen if the IS and analyte have different retention times.[7]A stable isotope-labeled (SIL) IS for NAB (e.g., NAB-d4) is ideal as it co-elutes and experiences similar matrix effects.[8] Ensure the SIL-IS is of high purity.
Ion Suppression/Enhancement The IS response can be suppressed or enhanced by co-eluting compounds, leading to inaccurate correction.Optimize chromatography to separate the IS and NAB from interfering matrix components.
IS Instability If the IS degrades during sample storage or processing, its response will decrease over time, leading to artificially inflated NAB concentrations.Verify the stability of the IS under all relevant experimental conditions (bench-top, freeze-thaw, long-term storage).

A stable isotope-labeled internal standard is the best choice to ensure that the analyte and the internal standard behave similarly during sample preparation and analysis, thus providing the most accurate correction.[8][9]

G Role of Internal Standard in NAB Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Sample containing NAB add_is Add Internal Standard (IS) sample->add_is extraction Extraction (e.g., SPE) add_is->extraction injection Injection extraction->injection is_correction IS corrects for variability in: - Extraction Recovery - Injection Volume - Ion Suppression/Enhancement extraction->is_correction ms_detection MS Detection injection->ms_detection injection->is_correction peak_areas Measure Peak Areas (NAB and IS) ms_detection->peak_areas ms_detection->is_correction ratio Calculate Area Ratio (NAB / IS) peak_areas->ratio calibration Plot Ratio vs. Concentration (Calibration Curve) ratio->calibration quantification Quantify NAB in Unknowns calibration->quantification final_result Accurate NAB Concentration quantification->final_result

The role of an internal standard in the quantification workflow.
Section 3: Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in a Biological Matrix (e.g., Urine)

This protocol describes a general procedure for preparing calibration standards for N'-Nitrosoanabasine (NAB) analysis.

Materials:

  • N'-Nitrosoanabasine (NAB) certified reference standard.

  • Stable isotope-labeled internal standard (e.g., NAB-d4).

  • Blank urine from non-smokers, pooled and filtered.[10]

  • Methanol (B129727) or other suitable organic solvent (LC-MS grade).

  • Calibrated pipettes and appropriate labware.

Methodology:

  • Prepare NAB Stock Solution:

    • Accurately weigh the NAB standard and dissolve it in methanol to prepare a primary stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the primary stock solution with methanol to create a series of working standard solutions at various concentrations.

  • Prepare Internal Standard (IS) Working Solution:

    • Prepare a working solution of NAB-d4 in methanol at a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

  • Spike Calibration Standards:

    • Aliquot a fixed volume of the blank urine into a series of tubes (e.g., 1 mL).

    • Spike each urine aliquot with a small, fixed volume of the appropriate NAB working standard solution to create a calibration curve with at least 6-8 non-zero concentration levels. Ensure the volume of added solvent is minimal (e.g., <5% of the total volume) to avoid altering the matrix characteristics.

    • Add a fixed volume of the IS working solution to every calibration standard (and also to your QC and unknown samples).

  • Sample Processing:

    • Process the prepared calibration standards using the exact same extraction procedure (e.g., enzymatic hydrolysis followed by solid-phase extraction) as the unknown samples.[11]

  • Analysis:

    • Analyze the extracted standards by LC-MS/MS.

    • Construct the calibration curve by plotting the peak area ratio (NAB/NAB-d4) against the nominal concentration of NAB.

    • Use an appropriate regression model (e.g., linear, weighted 1/x) to fit the curve.

Quantitative Data Summary Table (Example):

The following table shows an example of a calibration curve for NAB in urine.

Nominal Conc. (ng/mL)NAB Peak AreaIS Peak AreaArea Ratio (NAB/IS)
0.11,520510,0000.0030
0.57,850525,0000.0150
2.030,500515,0000.0592
10.0155,000520,0000.2981
50.0780,000518,0001.5058
100.01,550,000512,0003.0273

Linear Regression: y = 0.0301x + 0.0005 Correlation Coefficient (r²): 0.9995

References

Technical Support Center: Optimizing N'-Nitrosoanabasine (NAB) Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N'-Nitrosoanabasine (NAB) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing ionization efficiency and troubleshooting common issues encountered during NAB analysis.

Frequently Asked Questions (FAQs)

Q1: What is N'-Nitrosoanabasine (NAB) and why is its analysis important?

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the alkaloid anabasine, which is found in tobacco products. TSNAs are a group of potent carcinogens, and monitoring their levels in tobacco products and biological samples is crucial for assessing cancer risk and for regulatory purposes.

Q2: Which ionization mode, positive or negative, is suitable for NAB analysis in ESI-MS?

Positive ion mode is generally preferred for the analysis of NAB and other nitrosamines.[1] The presence of nitrogen atoms in the NAB structure allows for efficient protonation, forming the protonated molecule [M+H]⁺, which can be readily detected by the mass spectrometer.

Q3: What are the typical precursor and product ions for NAB in MS/MS analysis?

For N'-Nitrosoanabasine (NAB), a common precursor ion in positive ESI-MS is the protonated molecule [M+H]⁺ at m/z 192. A characteristic fragmentation pathway for nitrosamines is the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da.[2][3][4] Therefore, a common product ion for NAB is m/z 162.[5]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
N'-Nitrosoanabasine (NAB)192 amu162 amu

Q4: What are common adducts observed for nitrosamines in ESI-MS, and how can they be controlled?

In ESI-MS, analytes can form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). Solvent adducts can also occur. While these adducts can sometimes be used for quantification, they can also split the ion signal between multiple species, reducing the intensity of the desired protonated molecule and complicating data analysis.

To control adduct formation:

  • Use high-purity solvents and reagents: This minimizes the presence of sodium and potassium salts.

  • Optimize mobile phase additives: The use of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can promote the formation of the desired protonated molecule over salt adducts.

  • Adjust ion source parameters: Increasing the source temperature or cone voltage can sometimes help to break up weaker adducts, but care must be taken to avoid in-source fragmentation of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of N'-Nitrosoanabasine.

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions

  • Incorrect ESI Source Parameters: The settings for capillary voltage, nebulizer gas, drying gas, and source temperature are critical for efficient ionization.

    • Solution: Systematically optimize these parameters. A good starting point for nitrosamines is a capillary voltage of 3.5-4.5 kV, a source temperature of 200-350°C, and optimized gas flow rates.[6][7]

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly impact ionization efficiency.

    • Solution: For positive ion mode, adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can enhance protonation.[1] The use of ammonium acetate (e.g., 5-10 mM) can also be beneficial.[5][8]

  • Ion Suppression: Co-eluting matrix components can compete with NAB for ionization, reducing its signal.

    • Solution: Improve chromatographic separation to resolve NAB from interfering compounds. Enhance sample preparation methods (e.g., solid-phase extraction) to remove matrix components.

  • In-source Fragmentation: High source temperatures or cone/fragmentor voltages can cause NAB to fragment before it reaches the mass analyzer. A common in-source fragmentation for nitrosamines is the loss of the 30 Da NO radical.[9]

    • Solution: Gradually reduce the source temperature and cone/fragmentor voltage to find a balance between efficient desolvation and minimal fragmentation.[9]

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow Start Low or No NAB Signal CheckMS Verify MS Settings (Polarity, Mass Range) Start->CheckMS OptimizeSource Optimize Ion Source Parameters (Voltage, Gas, Temperature) CheckMS->OptimizeSource CheckMobilePhase Evaluate Mobile Phase (pH, Additives) OptimizeSource->CheckMobilePhase ImproveChromatography Improve Chromatographic Separation CheckMobilePhase->ImproveChromatography EnhanceSamplePrep Enhance Sample Preparation ImproveChromatography->EnhanceSamplePrep CheckFragmentation Investigate In-Source Fragmentation EnhanceSamplePrep->CheckFragmentation Resolved Signal Improved CheckFragmentation->Resolved

Caption: A logical workflow for troubleshooting low signal intensity of N'-Nitrosoanabasine.

Issue 2: Poor Reproducibility and Signal Instability

Possible Causes & Solutions

  • Fluctuating LC System Performance: Inconsistent pump flow rates or leaks can lead to variable retention times and signal intensities.

    • Solution: Regularly maintain the LC system, including pump seals and check valves. Ensure a stable mobile phase composition.

  • Contaminated Ion Source: A dirty ion source can lead to erratic ionization.

    • Solution: Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations.

  • Inconsistent Sample Preparation: Variability in sample extraction and dilution can lead to inconsistent results.

    • Solution: Use calibrated pipettes and follow a standardized sample preparation protocol. The use of an internal standard is highly recommended to correct for variability.

  • Unstable Spray: Arcing or an unstable electrospray can cause significant signal fluctuations.

    • Solution: Ensure the mobile phase has sufficient conductivity. Check the quality of the nitrogen gas supply. Adjust the sprayer position and voltage to achieve a stable spray.[10][11]

ReproducibilityWorkflow Start Poor Reproducibility CheckLC Inspect LC System (Pumps, Leaks, Mobile Phase) Start->CheckLC CleanSource Clean Ion Source CheckLC->CleanSource StandardizeSamplePrep Standardize Sample Preparation (Use Internal Standard) CleanSource->StandardizeSamplePrep CheckSpray Ensure Stable Electrospray StandardizeSamplePrep->CheckSpray Resolved Reproducibility Improved CheckSpray->Resolved

Caption: A standard workflow for the analysis of N'-Nitrosoanabasine by LC-ESI-MS/MS.

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Properties of N'-Nitrosoanabasine (NAB) and N'-Nitrosonornicotine (NNN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenicity of two tobacco-specific nitrosamines (TSNAs), N'-Nitrosoanabasine (NAB) and N'-Nitrosonornicotine (NNN). The information presented is based on experimental data from peer-reviewed scientific literature, focusing on animal carcinogenicity studies, metabolic activation pathways, and DNA adduct formation.

Executive Summary

N'-Nitrosonornicotine (NNN) is a potent carcinogen, while N'-Nitrosoanabasine (NAB) is considered a weak carcinogen.[1][2] The International Agency for Research on Cancer (IARC) classifies NNN as a Group 1 carcinogen, meaning it is carcinogenic to humans.[3][4][5][6][7][8][9] In contrast, NAB is not classifiable as to its carcinogenicity to humans (Group 3).[7] Experimental studies in animals have demonstrated that NNN induces tumors primarily in the esophagus, oral cavity, and nasal cavity.[1][10][11] NAB has been shown to induce esophageal tumors in rats, but with significantly lower incidence and potency compared to NNN.[1][7][12] The difference in carcinogenic activity is attributed to variations in their metabolic activation and the subsequent formation of DNA adducts.

Quantitative Comparison of Carcinogenicity

The following tables summarize the results of key animal bioassays comparing the carcinogenic effects of NNN and NAB.

Table 1: Carcinogenicity of NNN and NAB in Male Fischer Rats (Oral Administration)

CompoundTotal Dose (mg)Treatment DurationObservation PeriodTumor TypeIncidence
NNN 63030 weeks11 monthsEsophageal Tumors12/20
Pharyngeal Tumor1/20
Nasal Cavity Carcinomas3/20
NAB 63030 weeks11 monthsEsophageal Tumors1/20

Source: Hoffmann D, et al. J Natl Cancer Inst. 1975.[1]

Table 2: Carcinogenicity of NNN Enantiomers in Male F-344 Rats (Oral Administration)

CompoundConcentration (ppm in drinking water)Number of AnimalsTotal Oral Cavity TumorsTotal Esophageal Tumors
(S)-NNN 142089-
(R)-NNN 14202-
Racemic NNN 2812 (necropsied)96153

Source: Hecht SS, et al. Carcinogenesis. 2008.[13]

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of NNN and NAB is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to electrophilic intermediates that can bind to DNA, forming DNA adducts.[3][4][5][14][15]

N'-Nitrosonornicotine (NNN)

NNN is primarily activated through α-hydroxylation at the 2' and 5' positions of the pyrrolidine (B122466) ring, a reaction catalyzed by CYP enzymes.[3][4][16] This leads to the formation of unstable α-hydroxynitrosamines that spontaneously decompose to form reactive diazohydroxides and ultimately pyridyloxobutyl (POB) and pyridyl-N-pyrrolidinyl (py-py) DNA adducts.[3][4][5] These adducts, if not repaired, can lead to mutations and initiate cancer.[5][10] The (S)-enantiomer of NNN is a more potent carcinogen than the (R)-enantiomer, which is attributed to its preferential metabolic activation leading to higher levels of DNA adducts in target tissues like the oral cavity and esophagus.[13]

N'-Nitrosoanabasine (NAB)

NAB also undergoes metabolic activation by CYP enzymes, although less is known about the specifics compared to NNN.[14] It is believed to be activated through a similar α-hydroxylation mechanism. However, studies suggest that NAB is a weaker carcinogen due to differences in its metabolic activation and/or the reactivity of its metabolites with DNA.[1][2]

Table 3: DNA Adducts of NNN

Adduct TypeDescriptionTarget Tissues
Pyridyloxobutyl (POB)-DNA adducts Formed via 2'-hydroxylation of NNN.Esophagus, Oral Cavity, Liver
Pyridyl-N-pyrrolidinyl (py-py)-DNA adducts Formed via 5'-hydroxylation of NNN.Lung, Nasal Cavity

Source: Hecht SS. Chem Res Toxicol. 1999.[17]

Experimental Protocols

Rodent Carcinogenicity Bioassay for Tobacco-Specific Nitrosamines

This protocol provides a generalized methodology for assessing the carcinogenicity of TSNAs in rodents, based on established studies.[1][18][19][20][21]

  • Animal Model: Male and female Fischer 344 rats are commonly used due to their susceptibility to nitrosamine-induced tumors and low background tumor rates.

  • Test Compounds: NNN and NAB are synthesized and purified. Purity is confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC).

  • Administration: The compounds are typically administered in the drinking water. The concentration is calculated to deliver a specific total dose over the treatment period. A control group receives untreated drinking water.

  • Dosing Regimen: Animals receive the test compounds for a specified duration, for example, 30 weeks.[1]

  • Observation: Following the treatment period, animals are observed for a predetermined period, for instance, until 11 months of age, for the development of tumors.[1] Body weight and general health are monitored regularly.

  • Necropsy and Histopathology: At the end of the observation period, or when animals become moribund, a complete necropsy is performed. All major organs are examined for gross lesions. Tissues, particularly from the oral cavity, esophagus, nasal cavity, lungs, and liver, are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.

  • Data Analysis: Tumor incidence (the number of animals with tumors) and tumor multiplicity (the average number of tumors per animal) are calculated for each group. Statistical analyses are performed to determine the significance of the differences between the treated and control groups.

Visualizing the Pathways

Metabolic Activation of N'-Nitrosonornicotine (NNN)

NNN_Metabolism NNN N'-Nitrosonornicotine (NNN) CYP450 Cytochrome P450 (e.g., CYP2A13) NNN->CYP450 Metabolic Activation Alpha_Hydroxy_NNN α-Hydroxynitrosamines (2'-OH-NNN & 5'-OH-NNN) CYP450->Alpha_Hydroxy_NNN α-Hydroxylation Diazohydroxides Diazohydroxides Alpha_Hydroxy_NNN->Diazohydroxides Spontaneous Decomposition DNA_Adducts POB and py-py DNA Adducts Diazohydroxides->DNA_Adducts Reaction with DNA Cancer Cancer Initiation DNA_Adducts->Cancer

Caption: Metabolic activation of NNN leading to DNA adducts.

Experimental Workflow for a Comparative Carcinogenicity Study

Carcinogenicity_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Observation Observation Phase cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., Fischer 344 Rats) Grouping Divide into Groups: - Control - NNN - NAB Animal_Model->Grouping Compound_Prep Synthesize & Purify NNN and NAB Compound_Prep->Grouping Administration Administer Compounds (e.g., in drinking water) Grouping->Administration Monitoring Monitor Health & Tumor Development Administration->Monitoring Necropsy Necropsy & Histopathology Monitoring->Necropsy Data_Analysis Analyze Tumor Incidence & Multiplicity Necropsy->Data_Analysis Conclusion Compare Carcinogenicity Data_Analysis->Conclusion

Caption: Workflow of a rodent carcinogenicity bioassay.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice. The carcinogenic potential of these compounds underscores the health risks associated with tobacco use.

References

Comparative analysis of N'-Nitrosoanabasine levels in different tobacco products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals significant disparities in the levels of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), across various tobacco products. This guide provides a comparative analysis of NAB concentrations, details the experimental protocols for its quantification, and illustrates the metabolic pathway associated with its potential carcinogenicity, offering valuable insights for researchers, scientists, and drug development professionals.

NAB is one of several TSNAs found in tobacco products and is a derivative of the tobacco alkaloid anabasine.[1] While considered less potent than other TSNAs like N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), its presence is a critical parameter in assessing the toxicological profile of tobacco and nicotine-containing products.[2][3][4]

Comparative Analysis of NAB Levels

Quantitative analysis of NAB across different tobacco product categories demonstrates a clear trend, with smokeless tobacco products generally containing the highest concentrations, followed by combustible cigarettes. Newer products, such as e-cigarettes, have been found to contain significantly lower or non-detectable levels of NAB.

Table 1: N'-Nitrosoanabasine (NAB) Levels in Various Tobacco Products

Tobacco Product CategorySpecific Product TypeNAB Concentration Range (µg/g)Reference(s)
Smokeless Tobacco Moist Snuff0.005 - 1.3[1]
Dry SnuffGenerally higher than moist snuff[4]
Chewing Tobacco0.3 - 90 (Note: This wide range is from an older study and may include other TSNAs)[3]
Bangladeshi SLT Products0.037 - 13
Combustible Tobacco Cigarettes (Tobacco Filler)Typically in the ng/g range, lower than smokeless tobacco[2]
Cigarettes (Mainstream Smoke)Detected[2][5]
Electronic Nicotine (B1678760) Delivery Systems (ENDS) E-cigarette Liquid & AerosolBelow detection limits (e.g., <3.28 ng/mL) in several studies[6][7]

Note: The reported concentrations can vary significantly based on the specific brand, manufacturing process, and analytical methodology used.

Experimental Protocols for NAB Quantification

The standard analytical method for the quantification of NAB in tobacco products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of NAB in complex matrices.

Sample Preparation
  • Extraction: A known weight of the tobacco product is typically extracted with a suitable solvent, such as an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Internal Standard Spiking: A stable isotope-labeled internal standard of NAB is added to the sample prior to extraction to correct for any losses during sample preparation and analysis.

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Concentration: The cleaned extract is often concentrated to increase the sensitivity of the analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where NAB is separated from other compounds on a C18 column.

  • Ionization: The separated compounds are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in the positive ion mode.

  • Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for NAB and its internal standard are monitored for highly selective and sensitive quantification.

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the processes involved in NAB analysis and its biological implications, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tobacco_Product Tobacco Product Sample Spiking Spiking with Internal Standard Tobacco_Product->Spiking Extraction Extraction with Buffer Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Spiking->Extraction Concentration Concentration of Extract Cleanup->Concentration LC_Separation Liquid Chromatography Separation Concentration->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Data_Analysis Quantification of NAB MS_Detection->Data_Analysis Data Acquisition

Experimental workflow for the quantification of N'-Nitrosoanabasine (NAB).

The carcinogenicity of N-nitroso compounds like NAB is linked to their metabolic activation into reactive intermediates that can damage DNA.[8] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9][10]

Metabolic_Activation cluster_activation Metabolic Activation NAB N'-Nitrosoanabasine (NAB) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2A13, CYP2B6, CYP2E1) NAB->CYP_Enzymes Metabolism Alpha_Hydroxylation α-Hydroxylation NAB->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Electrophilic_Intermediate Electrophilic Diazonium Ion Unstable_Intermediate->Electrophilic_Intermediate Spontaneous Decomposition DNA_Adducts DNA Adducts Electrophilic_Intermediate->DNA_Adducts Reaction with DNA Carcinogenesis Potential for Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

Conclusion

The levels of N'-Nitrosoanabasine vary considerably among different tobacco products, with smokeless tobacco generally exhibiting the highest concentrations and e-cigarettes the lowest. The established analytical methodologies, primarily LC-MS/MS, provide a robust framework for the accurate quantification of this compound. While NAB is considered a weak carcinogen, its metabolic activation to DNA-reactive intermediates underscores the potential health risks associated with exposure to tobacco products containing this nitrosamine. This comparative guide serves as a critical resource for the scientific community in understanding the distribution and potential impact of NAB in tobacco and nicotine delivery systems.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N'-Nitrosoanabasine (NAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA) of significant interest due to its carcinogenic potential. The focus of this document is to present a cross-validation perspective on the prevalent analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), by summarizing their performance data and detailing their experimental protocols. This guide is intended to assist researchers and analytical scientists in selecting and implementing robust and reproducible methods for the analysis of NAB in various matrices.

Quantitative Performance Comparison

The selection of an appropriate analytical method is often dictated by its performance characteristics. The following table summarizes the quantitative performance of LC-MS/MS and GC-MS/MS methods for the determination of NAB as reported in various studies.

ParameterLC-MS/MSGC-MS/MSReference
Limit of Detection (LOD)1.1 pg/mL (in urine)Not explicitly stated for NAB, but generally offers lower LODs than LC-MS/MS.[1]
Limit of Quantification (LOQ)2 ng/cig (in smoke)40 ng/g (in tobacco), 2 ng/cig (in smoke)[2]
Linearity (R²)>0.99>0.995[2]
Primary MatrixUrine, Tobacco SmokeTobacco, Tobacco Smoke[1][2][3][4]

Note: The performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and cross-validation of analytical methods between different laboratories. Below are generalized yet detailed methodologies for the analysis of NAB using LC-MS/MS and GC-MS/MS.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the determination of NAB in biological matrices such as urine, as well as in tobacco and tobacco smoke.[1][3][4]

1. Sample Preparation (Urine Matrix): [1][3]

  • Enzymatic Hydrolysis: To determine the total NAB level (free and glucuronidated forms), urine samples undergo enzymatic hydrolysis to cleave the glucuronide conjugates.

  • Solid Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for isolation and concentration of the analyte. A common approach involves using two different sorbent materials: a molecularly imprinted polymer followed by a mixed-mode cation exchange polymer.[1][3]

  • Elution: The analyte is eluted from the SPE cartridge, and the eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis: [5]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Waters® Xterra MS C18, 50x4.6mm, 5µm) is typically used.

    • Mobile Phase: A gradient elution is employed using an aqueous phase (e.g., 5mM ammonium (B1175870) acetate (B1210297) in water) and an organic phase (e.g., 5mM ammonium acetate in 95/5 acetonitrile/water).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 60°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for NAB (e.g., 192/162 amu).[5]

    • Internal Standard: A deuterated internal standard is used for accurate calibration and quantification.[1][3]

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers high sensitivity and selectivity and is suitable for the analysis of NAB in tobacco and tobacco smoke.[2]

1. Sample Preparation: [2]

  • Extraction: Tobacco samples are extracted using an organic solvent.

  • Solid Phase Extraction (SPE): The extract is then passed through an SPE cartridge to reduce matrix interferences and concentrate the sample.

2. GC-MS/MS Analysis: [2]

  • Chromatographic Separation:

    • Injection: The sample is injected into the GC system.

    • Column: A capillary column suitable for nitrosamine analysis is used.

  • Mass Spectrometric Detection:

    • Ionization: Chemical Ionization (CI) is often used.

    • Detection: The analysis is performed in MRM mode for enhanced selectivity and sensitivity.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[6] A generalized workflow for an inter-laboratory cross-validation study is depicted below.

CrossValidationWorkflow A Planning Phase B Define Study Objectives & Scope A->B C Select Participating Laboratories A->C D Prepare & Distribute Homogeneous Samples A->D E Establish Analytical Protocol A->E F Execution Phase G Laboratories Perform Analysis F->G H Data Submission to Coordinating Body G->H I Data Analysis & Reporting Phase H->I J Statistical Analysis of Results I->J K Evaluation of Method Performance (Reproducibility & Reliability) J->K L Final Report K->L

Caption: Workflow for an inter-laboratory cross-validation study.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful techniques for the analysis of N'-Nitrosoanabasine. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation. The GC-MS/MS method has been reported to provide lower limits of quantification for NAB in tobacco and smoke compared to some LC-MS/MS methods.[2] However, LC-MS/MS is highly suitable for biological matrices like urine due to its robustness in handling complex samples.[1][3]

For successful cross-validation and to ensure data comparability across different studies and laboratories, it is imperative to utilize well-documented and standardized protocols, including consistent sample preparation techniques and the use of appropriate internal standards. The workflow presented provides a general framework for conducting such inter-laboratory comparisons, which are essential for establishing the reliability and reproducibility of analytical methods for important analytes like NAB.

References

Inter-laboratory Comparison of N'-Nitrosoanabasine (NAB) Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in tobacco products. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of TSNAs. This document summarizes data from a significant inter-laboratory collaborative study and details a standardized experimental protocol for NAB measurement.

Performance Comparison of Analytical Methods

The determination of NAB in tobacco products is predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the typically low concentrations of NAB in complex matrices such as tobacco smoke and smokeless tobacco.

A key collaborative study that provides insight into the inter-laboratory performance of NAB measurement is the CORESTA 2011 Collaborative Study . This study involved 20 laboratories from 12 countries and focused on the determination of TSNAs, including NAB, in mainstream cigarette smoke. The study evaluated the analytical performance under both ISO 3308 (less intense) and Health Canada Intense smoking conditions. The reproducibility (R), which represents the variability between different laboratories, was a key parameter assessed.

The following table summarizes the reproducibility data for NAB from the CORESTA 2011 Collaborative Study.

Smoking ConditionAnalyteNumber of LaboratoriesReproducibility (R%)
ISO 3308N'-Nitrosoanabasine (NAB)2040 - 99%
Health Canada IntenseN'-Nitrosoanabasine (NAB)2042 - 111%

Data sourced from the CORESTA 2011 Collaborative Study on the Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke.[1][2]

The wide range in reproducibility highlights the challenges in achieving consistent NAB measurements across different laboratories. Factors such as sample preparation, instrument calibration, and data analysis can contribute to this variability. The slightly worse reproducibility under the 'intense' smoking regime, despite higher analyte yields, suggests that the smoking protocol itself can influence the consistency of results between labs.[1][2]

While specific proficiency testing programs for smokeless tobacco products also include NAB analysis, detailed final reports with comparative quantitative data were not publicly available at the time of this guide's compilation.[3][4] However, the principles and methodologies are largely similar to those used for cigarette smoke analysis.

Experimental Protocols

The following is a generalized experimental protocol for the determination of NAB in tobacco smoke based on the methodology employed in the CORESTA 2011 Collaborative Study, which utilizes LC-MS/MS.

1. Sample Collection:

  • Mainstream cigarette smoke is collected on a Cambridge filter pad using a smoking machine operating under either ISO 3308 or Health Canada Intense protocols.[1][2]

2. Sample Extraction:

  • An internal standard solution (e.g., deuterium-labeled NAB) is added to the Cambridge filter pad containing the collected smoke particulate.

  • The pad is then extracted with a suitable solvent (e.g., a buffer solution).

3. Sample Analysis:

  • An aliquot of the extract is separated using liquid chromatography.

  • The separated compounds are then detected and quantified by tandem mass spectrometry (LC-MS/MS).[1][2]

4. Quality Control:

  • Regular analysis of quality control samples with known concentrations of NAB is essential to ensure the accuracy and precision of the measurements.

  • Participation in proficiency testing programs, such as those organized by the Center for Tobacco Reference Products (CTRP), is recommended for external validation of laboratory performance.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of N'-Nitrosoanabasine in a laboratory setting.

NAB_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Sample Collection (e.g., Smoking Machine) Extraction Extraction with Internal Standard SampleCollection->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

A generalized workflow for N'-Nitrosoanabasine (NAB) analysis.

This guide provides a snapshot of the current state of inter-laboratory comparisons for N'-Nitrosoanabasine measurements. The data underscores the importance of standardized protocols and robust quality control measures to ensure the reliability and comparability of results across different research settings. Continuous participation in collaborative studies and proficiency testing is vital for improving the consistency of NAB quantification in tobacco products.

References

Comparative Carcinogenic Potency of N'-Nitrosoanabasine and Other Tobacco-Specific Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potency of N'-Nitrosoanabasine (NAB) against other principal tobacco-specific nitrosamines (TSNAs), including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosonornicotine (NNN), and N'-nitrosoanatabine (NAT). The information presented is collated from various experimental studies to offer an objective overview for research and drug development professionals.

Executive Summary

Extensive research has established a clear hierarchy of carcinogenic potency among the major tobacco-specific nitrosamines. NNK and NNN are consistently identified as potent carcinogens in numerous animal models, inducing tumors in various organs, including the lung, esophagus, nasal cavity, and liver.[1][2][3][4] In contrast, N'-Nitrosoanabasine (NAB) is characterized as a weak carcinogen, primarily inducing esophageal tumors in rats at high doses.[5][6] N'-Nitrosoanatabine (NAT) is generally considered non-carcinogenic in the animal models tested.[1][3] The differences in carcinogenic potency are largely attributed to variations in their metabolic activation pathways.

Quantitative Comparison of Carcinogenic Potency

The following tables summarize the quantitative data from key animal bioassays, providing a direct comparison of the tumor-inducing capabilities of NAB, NNN, NNK, and NAT.

Table 1: Carcinogenicity of TSNAs in F344 Rats

CompoundRoute of AdministrationTotal DoseAnimal StrainTarget Organ(s)Tumor IncidenceReference
NAB Drinking Water630 mgMale Fischer 344 RatsEsophagus1/20 (5%)[6]
NNN Drinking Water630 mgMale Fischer 344 RatsEsophagus, Nasal Cavity, Pharynx12/20 (esophageal tumors), 3/20 (nasal cavity carcinomas), 1/20 (pharyngeal tumor)[6]
NNN Subcutaneous Injection3.4 mmolMale & Female F344 RatsNasal Cavity92% (males), 75% (females)[4]
NNK Subcutaneous Injection3.4 mmolMale & Female F344 RatsNasal Cavity, Liver, Lung83% (nasal, males & females), 83% (liver, males), 100% (liver, females), 67% (lung, males & females)[4]
NAT Subcutaneous Injection9, 3, and 1 mmol/kgMale & Female F344 Rats-Inactive at all doses[1][3]

Table 2: Carcinogenicity of TSNAs in A/J Mice

CompoundRoute of AdministrationTotal Dose (per mouse)Animal StrainTarget OrganTumor Multiplicity (tumors/mouse)Reference
NAB Intraperitoneal Injection20 µmolFemale A/J MiceLungLower than NNN[7]
NNN Intraperitoneal Injection20 µmolFemale A/J MiceLungLower than NNK and NNAL[7]
NNK Intraperitoneal Injection2 µmolA/J MiceLung15.7 ± 4.1[8]
NNK Intraperitoneal Injection8 µmolA/J MiceLung4.86 ± 2.59[9]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous experimental protocols. Below is a generalized description of the methodologies used in the cited carcinogenicity bioassays.

Carcinogenicity Bioassay in F344 Rats (Generalized Protocol)

  • Animal Model: Male and female Fischer 344 (F344) rats, typically 6-8 weeks old at the start of the study. The F344 rat is a commonly used inbred strain for carcinogenicity studies due to its well-characterized background tumor rates.[10]

  • Test Substance Administration:

    • Drinking Water: The nitrosamine (B1359907) is dissolved in the drinking water at a specified concentration and provided to the animals ad libitum for a defined period (e.g., 30 weeks).[6]

    • Subcutaneous Injection: The nitrosamine, dissolved in a vehicle like trioctanoin, is injected subcutaneously at regular intervals (e.g., weekly) for a set duration (e.g., 20 weeks).[1][3][4]

  • Dosage: Doses are typically determined based on previous toxicity studies and are often administered at multiple levels to establish a dose-response relationship.

  • Duration: The studies are long-term, often lasting for the majority of the animal's lifespan (e.g., over 100 weeks) to allow for tumor development.

  • Endpoint Evaluation: At the end of the study, a complete necropsy is performed. All organs are examined macroscopically for tumors. Tissues are then processed for histopathological examination to identify and classify tumors. Tumor incidence (the percentage of animals with tumors) and multiplicity (the average number of tumors per animal) are the primary endpoints.

Lung Adenoma Bioassay in A/J Mice (Generalized Protocol)

  • Animal Model: Female A/J mice, typically 6-8 weeks old. This strain is highly susceptible to the induction of lung adenomas by chemical carcinogens.[9]

  • Test Substance Administration:

    • Intraperitoneal Injection: The nitrosamine is dissolved in a suitable solvent (e.g., saline) and administered as a single or multiple intraperitoneal injections.[8][9]

  • Dosage: A range of doses is often tested to evaluate the dose-response relationship for lung tumor induction.

  • Duration: The mice are typically observed for a period of 16 to 26 weeks after the administration of the carcinogen.

  • Endpoint Evaluation: At the termination of the study, the lungs are examined for the presence of adenomas. The number of surface lung tumors is counted for each mouse to determine tumor multiplicity.

Signaling Pathways and Mechanisms of Action

The carcinogenic activity of TSNAs is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of DNA-reactive electrophiles that can induce mutations.

TSNA_Metabolic_Activation cluster_NNK NNK (Potent Carcinogen) cluster_NNN NNN (Potent Carcinogen) cluster_NAB NAB (Weak Carcinogen) cluster_NAT NAT (Inactive) NNK NNK NNK_met α-hydroxylation (CYP2A6, CYP2A13) NNK->NNK_met NNK_reactive DNA-reactive diazohydroxides NNK_met->NNK_reactive NNK_adducts DNA Adducts (e.g., O⁶-methylguanine) NNK_reactive->NNK_adducts NNK_cancer Lung, Liver, Nasal Cavity Tumors NNK_adducts->NNK_cancer NNN NNN NNN_met α-hydroxylation (2'- and 5'-positions) NNN->NNN_met NNN_reactive DNA-reactive diazohydroxides NNN_met->NNN_reactive NNN_adducts DNA Adducts NNN_reactive->NNN_adducts NNN_cancer Esophageal, Nasal Cavity Tumors NNN_adducts->NNN_cancer NAB NAB NAB_met α-hydroxylation (low rate of 2'-hydroxylation) NAB->NAB_met NAB_reactive Low levels of DNA-reactive species NAB_met->NAB_reactive NAB_cancer Weak Esophageal Carcinogen NAB_reactive->NAB_cancer NAT NAT NAT_met Metabolism does not lead to significant activation NAT->NAT_met NAT_inactive No significant carcinogenic activity NAT_met->NAT_inactive

The potent carcinogenicity of NNK and NNN is attributed to their efficient metabolic activation via α-hydroxylation, a process primarily catalyzed by CYP enzymes such as CYP2A6 and CYP2A13.[11][12] This metabolic step generates unstable α-hydroxynitrosamines that spontaneously decompose to form highly reactive diazohydroxides. These electrophilic intermediates can then bind to DNA, forming various DNA adducts.[11] The formation of pro-mutagenic adducts, such as O⁶-methylguanine from NNK, can lead to miscoding during DNA replication, resulting in mutations in critical genes like K-ras, and ultimately, tumor initiation.[13]

In contrast, the weak carcinogenicity of NAB is explained by its metabolic profile. While structurally similar to NNN, NAB undergoes α-hydroxylation at a significantly lower rate, particularly at the 2'-position which is considered a key activation pathway for NNN.[14] This reduced metabolic activation leads to the formation of substantially lower levels of DNA-reactive species, thus diminishing its carcinogenic potential.[14]

NAT is considered largely inactive because its metabolic pathways do not lead to the formation of significant amounts of DNA-reactive electrophiles.[1][3]

Experimental_Workflow start Start animal_model Select Animal Model (e.g., F344 Rat, A/J Mouse) start->animal_model dosing Administer Test Substance (e.g., Drinking Water, Injection) animal_model->dosing observation Long-term Observation (Monitor for clinical signs) dosing->observation necropsy Necropsy and Gross Pathology observation->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis (Tumor Incidence/Multiplicity) histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

Conclusion

The experimental data overwhelmingly indicate that N'-Nitrosoanabasine (NAB) possesses significantly lower carcinogenic potency compared to NNK and NNN. While NNK and NNN are potent, multi-organ carcinogens in laboratory animals, NAB is a weak carcinogen, with its effects primarily observed in the esophagus of rats at high doses. N'-Nitrosoanatabine (NAT) is considered non-carcinogenic. These differences in potency are fundamentally linked to their respective metabolic activation pathways, with the efficient generation of DNA-reactive metabolites from NNK and NNN being the primary driver of their strong carcinogenicity. This comparative analysis provides a crucial framework for researchers and professionals in assessing the risks associated with exposure to these compounds and in the development of potential intervention strategies.

References

A Comparative Guide to the Metabolism of N'-Nitrosoanabasine in Humans and Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine, in humans and rodents. Understanding the species-specific differences in NAB metabolism is crucial for toxicological risk assessment and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways to facilitate a clear understanding of the current research landscape.

Quantitative Metabolic Profile

The following table summarizes the available quantitative data on the major metabolic pathways of N'-Nitrosoanabasine and the structurally similar N'-Nitrosonornicotine (NNN) in humans and rats. Direct quantitative comparisons for NAB are limited, and thus, data for NNN in rats is included as a surrogate to provide insights into potential metabolic routes, with the caveat that metabolic rates and primary pathways may differ for NAB.

SpeciesAnalyteMatrixMethodKey FindingsReference(s)
Human Total NAB (free + glucuronide)UrineLC-MS/MSMean levels in smokers' urine were 0.040 ± 0.039 pmol/mg creatinine.[1]
Rat (F344) NNN Metabolites (as % of dose)UrineHPLC4-hydroxy-4-(3-pyridyl)butyric acid (37.1-53.3%), 4-oxo-4-(3-pyridyl)butyric acid (12.8-31.1%), N'-nitrosonornicotine-1-N-oxide (6.7-10.7%), norcotinine (B101708) (3.2-5.1%), and unchanged NNN (3.3-5.2%).[2][3]
Rat NAB Metabolism (qualitative)Cultured EsophagusNot SpecifiedPrimarily metabolized via 6'-hydroxylation, with significantly lower levels of 2'-hydroxylation compared to NNN.[4]

Metabolic Pathways

The metabolism of N'-Nitrosoanabasine, similar to other tobacco-specific nitrosamines, is primarily mediated by the cytochrome P450 (CYP) family of enzymes. The initial and most critical step is α-hydroxylation, which can lead to the formation of reactive electrophilic intermediates capable of binding to DNA and other macromolecules, thereby initiating carcinogenic processes. Other metabolic routes include pyridine (B92270) N-oxidation, which is generally considered a detoxification pathway.

Based on studies of NAB and the closely related NNN, the principal metabolic pathways are illustrated below. In rodents, particularly rats, there is evidence for preferential 6'-hydroxylation of NAB, while 2'-hydroxylation is a major pathway for NNN. In humans, the complete metabolic profile of NAB is less characterized, but the presence of NAB and its glucuronide in urine suggests that it undergoes metabolic processing.

NAB_Metabolism cluster_human Human Metabolism cluster_rodent Rodent (Rat) Metabolism NAB_H N'-Nitrosoanabasine (NAB) CYP_H CYP450 Enzymes (e.g., CYP2A family) NAB_H->CYP_H Metabolic Activation Metabolites_H NAB Metabolites (e.g., NAB-Glucuronide) Excretion_H Urinary Excretion Metabolites_H->Excretion_H CYP_H->Metabolites_H NAB_R N'-Nitrosoanabasine (NAB) Detoxification Detoxification Products NAB_R->Detoxification Other Pathways CYP_R CYP450 Enzymes NAB_R->CYP_R α-Hydroxylation Hydroxy_6 6'-Hydroxy-NAB DNA_Adducts DNA Adducts Hydroxy_6->DNA_Adducts Hydroxy_2 2'-Hydroxy-NAB (minor pathway) Hydroxy_2->DNA_Adducts CYP_R->Hydroxy_6 Major Pathway CYP_R->Hydroxy_2

Comparative metabolic pathways of N'-Nitrosoanabasine.

Experimental Protocols

The following sections detail the general methodologies employed in the study of N'-Nitrosoanabasine metabolism.

In Vitro Metabolism with Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of NAB using liver microsomes from both humans and rodents.

1. Preparation of Incubation Mixtures:

  • Microsomes: Pooled human or rat liver microsomes are thawed on ice.

  • Buffer: A phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4) is used.

  • Cofactor: An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the buffer.

  • Substrate: N'-Nitrosoanabasine is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

2. Incubation:

  • Microsomes are pre-incubated with the buffer at 37°C for a short period (e.g., 5 minutes).

  • The reaction is initiated by adding the NAB stock solution to the pre-warmed microsome-buffer mixture.

  • The final incubation mixture typically contains microsomes (e.g., 0.5 mg/mL protein), the NADPH-regenerating system, and NAB at various concentrations.

  • The mixture is incubated at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

3. Reaction Termination and Sample Preparation:

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the metabolites, is collected for analysis.

4. Analysis:

  • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites of NAB.

Analysis of Urinary Metabolites

This protocol describes a general method for the quantification of NAB and its metabolites in urine samples.

1. Sample Collection and Storage:

  • 24-hour urine samples are collected from human subjects or rodents administered NAB.

  • Samples are stored at -80°C until analysis to ensure the stability of the analytes.

2. Sample Preparation:

  • An internal standard (e.g., a deuterated analog of NAB) is added to a known volume of urine.

  • For the analysis of total metabolites (free and glucuronidated), the urine sample is incubated with β-glucuronidase to hydrolyze the glucuronide conjugates.

  • The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes.

3. LC-MS/MS Analysis:

  • Chromatography: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used for the separation of NAB and its metabolites. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection and quantification of the target analytes. Specific precursor-to-product ion transitions for NAB and its metabolites are monitored.

4. Quantification:

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of NAB and its metabolites in the urine samples is determined by comparing their peak areas to those of the internal standard and the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro metabolism study of N'-Nitrosoanabasine.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human/Rodent Liver Microsomes Preincubation Pre-incubate Microsomes and Buffer at 37°C Microsomes->Preincubation Buffer Prepare Phosphate Buffer (pH 7.4) Buffer->Preincubation Cofactor Prepare NADPH Regenerating System Initiation Initiate Reaction with NAB Cofactor->Initiation Substrate Prepare NAB Stock Solution Substrate->Initiation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (e.g., with Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

In vitro NAB metabolism experimental workflow.

References

N'-Nitrosoanabasine Exposure: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N'-Nitrosoanabasine (NAB) levels in smokers and smokeless tobacco users, intended for researchers, scientists, and drug development professionals. NAB is a tobacco-specific nitrosamine (B1359907) (TSNA) and a recognized carcinogen.[1][2][3] Understanding its differential exposure across tobacco user groups is critical for assessing health risks and developing targeted interventions.

Quantitative Comparison of N'-Nitrosoanabasine (NAB) Levels

Studies consistently show that smokeless tobacco users are exposed to higher levels of certain tobacco-specific nitrosamines, including NAB, compared to cigarette smokers.[4][5][6] The following table summarizes quantitative data on NAB and other relevant biomarkers from comparative studies.

BiomarkerSmoker (Exclusive)Smokeless Tobacco User (Exclusive)Non-Tobacco UserReference(s)
Urinary NAB (μg/g SLT powder) Not directly measured in smokers in this unit0.037–13Not Applicable[7]
Urinary Total TSNAs Lower than smokeless tobacco usersHigher than smokersNegligible[5][8]
Total Nicotine Equivalents (TNE-2) Lower than smokeless tobacco usersHigher than smokersNegligible[4][5]
Urinary NNN (a related TSNA) Lower than some smokeless tobacco usersHigher in exclusive moist snuff users than smokersNegligible[8][9]
Urinary NNAL (a metabolite of NNK, another TSNA) Lower than smokeless tobacco users (217.6 pg/mg creatinine)Higher than smokers (583.0 pg/mg creatinine)Negligible[9][10]

Note: Direct quantitative comparisons of urinary NAB levels between smokers and smokeless tobacco users are not always presented in the same study. The data above is compiled from multiple sources to provide a comprehensive overview. Levels can vary significantly based on the specific product used, consumption patterns, and individual metabolism.

Experimental Protocols

The quantification of NAB and other TSNAs in biological samples is crucial for assessing exposure. The following outlines a typical experimental protocol for the analysis of TSNAs in urine.

Sample Preparation and Analysis of Urinary TSNAs

Objective: To quantify the levels of N'-Nitrosoanabasine (NAB) and other tobacco-specific nitrosamines (TSNAs) in urine samples.

Materials:

  • Urine samples from study participants (smokers, smokeless tobacco users, non-tobacco users)

  • Deuterated internal standards for each analyte (e.g., NAB-d4)

  • Pooled urine from non-smokers for calibration standards

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange polymer)

  • Enzymes for hydrolysis of glucuronidated metabolites (e.g., β-glucuronidase)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged to remove any particulate matter.

  • Internal Standard Spiking: A known amount of the deuterated internal standard mixture is added to each urine sample. This allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis.

  • Enzymatic Hydrolysis: To measure total TSNA levels (both free and glucuronidated forms), samples are treated with β-glucuronidase to cleave the glucuronide conjugates.[11]

  • Solid Phase Extraction (SPE): The samples are passed through an SPE cartridge. The cartridge material is selected to retain the TSNAs while allowing interfering substances to be washed away.[12]

  • Elution: The retained TSNAs are then eluted from the SPE cartridge using a specific solvent mixture.

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The prepared samples are injected into the LC-MS/MS system. The liquid chromatography component separates the different TSNAs based on their chemical properties. The tandem mass spectrometry component provides highly sensitive and specific detection and quantification of each analyte.[11][12]

Data Analysis:

  • Calibration curves are generated using the prepared calibration standards.

  • The concentration of each TSNA in the urine samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

  • Results are typically reported as concentration per volume of urine (e.g., ng/mL) or normalized to creatinine (B1669602) levels (e.g., pg/mg creatinine) to account for variations in urine dilution.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of N'-Nitrosoanabasine and other TSNAs in urine samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection add_is Add Internal Standards urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution concentrate Concentration & Reconstitution elution->concentrate lcms LC-MS/MS Analysis concentrate->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for urinary TSNA analysis.

Metabolic Pathway of N'-Nitrosoanabasine

The carcinogenicity of NAB is linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[13] Understanding this pathway is crucial for assessing its biological effects.

metabolic_pathway cluster_activation Metabolic Activation (CYP Enzymes) cluster_detoxification Detoxification NAB N'-Nitrosoanabasine (NAB) alpha_hydroxylation α-Hydroxylation NAB->alpha_hydroxylation CYP2A6, 2A13, 2E1 n_oxidation Pyridine N-oxidation NAB->n_oxidation six_hydroxylation 6'-Hydroxylation NAB->six_hydroxylation DNA_adducts DNA Adducts alpha_hydroxylation->DNA_adducts Leads to Carcinogenesis excretion Urinary Excretion n_oxidation->excretion six_hydroxylation->excretion

Caption: Metabolic pathways of NAB.

References

Unveiling Smoking Intensity: A Comparative Guide to Urinary N'-Nitrosoanabasine and Other Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of urinary N'-Nitrosoanabasine (NAB) as a biomarker for smoking intensity against other common biomarkers. The information presented herein is supported by experimental data to aid in the selection of appropriate biomarkers for clinical and research applications.

Introduction to Tobacco-Specific Nitrosamines (TSNAs)

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found in tobacco products and tobacco smoke. Their formation occurs during the curing, fermentation, and combustion of tobacco. The main TSNAs include N'-Nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-Nitrosoanatabine (NAT), and N'-Nitrosoanabasine (NAB). Due to their specificity to tobacco, TSNAs and their metabolites are considered reliable biomarkers of exposure to tobacco smoke.

This guide focuses on N'-Nitrosoanabasine (NAB), a nitrosated derivative of the minor tobacco alkaloid anabasine. We will compare its utility in quantifying smoking intensity with other established biomarkers, namely cotinine (B1669453) (the primary metabolite of nicotine) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), the major metabolite of NNK.

Correlation of Urinary Biomarkers with Smoking Intensity

The concentration of urinary biomarkers of tobacco smoke exposure generally correlates with the intensity of smoking, often measured as the number of cigarettes smoked per day (CPD).

Quantitative Data Summary

The following tables summarize the urinary concentrations of NAB, NNAL, and cotinine in smokers and non-smokers, and the correlation of TSNAs with smoking dose.

Table 1: Urinary Concentrations of Tobacco-Specific Nitrosamines (TSNAs) in Smokers vs. Non-Smokers

BiomarkerSmoker Concentration (pg/mL)Non-Smoker Concentration (pg/mL)
NAB 47.3 (average)< 5 (at or below limit of quantification)
NNAL 126 (average)10 (mean)
NNN 7.4 (average)< 2 (at or below limit of quantification)
NAT 210 (average)< 2 (at or below limit of quantification)
Source: Adapted from a study analyzing 24-hour urine collections from 108 smokers and non-smokers.

Table 2: Correlation of Urinary TSNAs with Smoking Dose

BiomarkerCorrelation with Smoking Dose (r-value)
Total TSNAs (including NAB) > 0.5
Total NNN 0.4 - 0.5
Source: The correlation was established with markers of smoking dose such as daily cigarette consumption and salivary cotinine.

Comparison of NAB with Other Biomarkers

N'-Nitrosoanabasine (NAB)

NAB is a specific biomarker for tobacco use. Its presence in urine is a definitive indicator of exposure to tobacco products. Studies have shown that urinary excretion of total TSNAs, which includes NAB, has a significant correlation with smoking dose (r > 0.5).

Cotinine

Cotinine, the major metabolite of nicotine (B1678760), is the most widely used biomarker for assessing both active and passive smoking. It has a longer half-life than nicotine, providing a more stable measure of tobacco smoke exposure over the previous few days. Urinary cotinine levels show a strong dose-response relationship with the number of cigarettes smoked per day.

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

NNAL is a metabolite of the potent lung carcinogen NNK. It is a tobacco-specific biomarker with a long half-life (10-18 days), making it suitable for assessing long-term exposure to tobacco smoke. Urinary NNAL levels are strongly correlated with the number of cigarettes smoked per day and are considered a reliable indicator of the risk of smoking-related cancers.

Experimental Protocols

The quantification of urinary NAB and other TSNAs is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Key Steps in Urinary NAB Analysis
  • Sample Collection: 24-hour urine collections are often preferred to account for diurnal variations in excretion.

  • Enzymatic Hydrolysis: A significant portion of NAB in urine is present as glucuronide conjugates. To measure total NAB (free and conjugated), urine samples are treated with β-glucuronidase to cleave the glucuronide moiety.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then subjected to solid-phase extraction to remove interfering substances and concentrate the analytes.

  • LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry. Isotope-labeled internal standards are used to ensure accuracy and precision.

Visualizations

Formation of Urinary Biomarkers from Tobacco Alkaloids

G cluster_0 Tobacco Alkaloids cluster_1 Metabolism cluster_2 Urinary Biomarkers Nicotine Nicotine Metabolism1 Metabolism Nicotine->Metabolism1 Oxidation Anabasine Anabasine Metabolism2 Nitrosation Anabasine->Metabolism2 Nitrosation Cotinine Cotinine Metabolism1->Cotinine NAB N'-Nitrosoanabasine (NAB) Metabolism2->NAB

Caption: Metabolic pathway of Nicotine and Anabasine to their respective urinary biomarkers.

Experimental Workflow for Urinary NAB Analysis

G Urine_Sample 24-hour Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data_Analysis Data Analysis and Quantification LCMSMS->Data_Analysis

Caption: General workflow for the analysis of urinary N'-Nitrosoanabasine (NAB).

Conclusion

Urinary N'-Nitrosoanabasine (NAB) is a valuable and specific biomarker for assessing exposure to tobacco smoke. Its correlation with smoking intensity, combined with its tobacco-specific nature, makes it a reliable tool for researchers and drug development professionals. While cotinine remains the most common biomarker for nicotine intake, NAB, along with other TSNAs like NNAL, provides a more direct measure of exposure to some of the most potent carcinogens in tobacco. The choice of biomarker will depend on the specific research question, with cotinine being suitable for assessing overall tobacco use and TSNAs like NAB and NNAL being more indicative of exposure to carcinogenic components. The highly sensitive and specific LC-MS/MS methods allow for accurate quantification of these biomarkers, aiding in the understanding of tobacco-related health risks and the development of harm reduction strategies.

A Comparative Analysis of N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two structurally similar tobacco-specific nitrosamines (TSNAs), N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT). While both are present in tobacco products, their biological activities, particularly their carcinogenic potential, differ significantly. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering a concise summary of key experimental findings to inform future research and risk assessment.

Carcinogenicity Profile

The most striking difference between NAB and NAT lies in their carcinogenic activity. Extensive animal bioassays have demonstrated that NAB is a weak carcinogen, while NAT is considered non-carcinogenic.

Table 1: Comparative Tumorigenicity of NAB and NAT in F344 Rats

CompoundTotal Dose (mmol/kg)Animal ModelRoute of AdministrationTumor IncidenceConclusion
N'-Nitrosoanabasine (NAB) 630 mg (total dose over 30 weeks)Male Fischer RatsDrinking Water1/20 with esophageal tumors[1]Weakly carcinogenic[1]
N'-Nitrosoanatabine (NAT) 1, 3, or 9Male and Female F344 RatsSubcutaneous InjectionInactive at all doses tested[2][3]Non-carcinogenic[2][3]
N'-Nitrosonornicotine (NNN) (Positive Control)630 mg (total dose over 30 weeks)Male Fischer RatsDrinking Water12/20 with esophageal tumors, 1/20 with pharyngeal tumor, 3/20 with nasal cavity carcinomas[1]Moderately active carcinogen[1]

Genotoxicity and Mutagenicity

While comprehensive comparative data on the genotoxicity of NAB and NAT are limited, available studies suggest a lower potential for DNA damage compared to other TSNAs like N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).

A recent study found that NAB is mutagenic and clastogenic, dependent on metabolic activation. In PIG-A assays in HepG2 cells, NAB was negative, but in C3A cells, it significantly induced gene mutations, although it was less potent than NNN. The same study indicated that both NNN and NAB induce micronuclei in V79-derived cell lines expressing specific human CYP enzymes. Information on the genotoxicity of NAT is scarce, which is consistent with its non-carcinogenic nature.

Metabolic Activation and Biochemical Interactions

The biological activity of nitrosamines is dependent on their metabolic activation to electrophilic intermediates that can bind to DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes. While the metabolic pathways of potent TSNAs like NNN and NNK have been extensively studied, less is known about the specific pathways for NAB and NAT.[4]

However, studies have shown that both NAB and NAT can act as competitive inhibitors of the metabolic activation of NNN, a more potent carcinogen. This suggests that NAB and NAT can influence the carcinogenic potential of other TSNAs by competing for the same metabolic enzymes.

Table 2: Inhibition of NNN Metabolism by NAB and NAT

InhibitorMetabolite Formation InhibitedInhibition Constant (Ki) in µM
N'-Nitrosoanabasine (NAB) HPB0.71[5]
Hydroxy acid1.01[5]
OPB3.04[5]
N'-Nitrosoanatabine (NAT) HPB1.37[5]
Hydroxy acid1.35[5]
OPB3.40[5]

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, OPB: 4-oxo-4-(3-pyridyl)butanal. These are metabolites of NNN.

This inhibitory action on the metabolism of a potent carcinogen is a crucial aspect of the overall risk assessment of tobacco products containing a mixture of these compounds.

Signaling Pathways and Experimental Workflows

To visualize the processes discussed, the following diagrams illustrate the generalized metabolic activation pathway for TSNAs and a typical experimental workflow for carcinogenicity studies.

MetabolicActivation cluster_0 Metabolic Activation TSNA TSNA (e.g., NAB, NAT, NNN) CYP450 Cytochrome P450 (e.g., CYP2A13, CYP2A6) TSNA->CYP450 Metabolism Detoxification Detoxification (e.g., Glucuronidation) TSNA->Detoxification Unstable_Intermediate α-Hydroxy- nitrosamine CYP450->Unstable_Intermediate Reactive_Species Diazonium Ion Unstable_Intermediate->Reactive_Species DNA_Adducts DNA Adducts Reactive_Species->DNA_Adducts Cellular_Damage Mutations, Cell Death DNA_Adducts->Cellular_Damage Cancer Cancer Cellular_Damage->Cancer Excretion Excretion Detoxification->Excretion

Generalized metabolic activation pathway of tobacco-specific nitrosamines.

CarcinogenicityWorkflow cluster_1 Experimental Workflow: Carcinogenicity Bioassay Animal_Model Select Animal Model (e.g., F344 Rats) Grouping Divide into Groups (Test, Control) Animal_Model->Grouping Administration Administer Compound (e.g., Drinking Water, Injection) Grouping->Administration Observation Long-term Observation (e.g., 30 weeks to lifetime) Administration->Observation Necropsy Necropsy and Histopathology Observation->Necropsy Data_Analysis Tumor Incidence and Statistical Analysis Necropsy->Data_Analysis Conclusion Conclusion on Carcinogenicity Data_Analysis->Conclusion

A typical workflow for a carcinogenicity bioassay in animal models.

Experimental Protocols

Carcinogenicity Bioassay in F344 Rats (adapted from Hoffmann et al., 1975 & 1984)

  • Test Animals: Male and female Fischer 344 rats were used.

  • Test Compounds: N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) were synthesized and purified. N'-Nitrosonornicotine (NNN) and the vehicle (trioctanoin or drinking water) served as positive and negative controls, respectively.

  • Administration:

    • Drinking Water Study (for NAB): The compound was administered in the drinking water for 30 weeks, with a total dose of 630 mg per rat.[1]

    • Subcutaneous Injection Study (for NAT): The compound was administered via subcutaneous injections in 60 subdoses, with total doses of 1, 3, and 9 mmol/kg body weight.[2][3]

  • Observation Period: The animals were observed for the development of tumors for a significant portion of their lifespan (e.g., up to 11 months or longer).

  • Endpoint: The study endpoint was the observation of tumors. A complete necropsy was performed on all animals, and tissues were examined histopathologically to identify and classify tumors.

  • Data Analysis: Tumor incidence in the test groups was compared to the control groups using statistical methods to determine the significance of any observed increase in tumors.

In Vitro Inhibition of NNN Metabolism (adapted from Liu et al., 2016)

  • Enzyme Source: Recombinant human cytochrome P450 2A13 (CYP2A13) was used as the enzyme source.

  • Substrate: N'-Nitrosonornicotine (NNN) was used as the substrate for the metabolic reaction.

  • Inhibitors: N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) were tested for their inhibitory effects.

  • Incubation: The reaction mixture, containing the enzyme, substrate, and varying concentrations of the inhibitors, was incubated under conditions that support CYP450 activity (e.g., presence of NADPH).

  • Metabolite Analysis: The formation of NNN metabolites (HPB, hydroxy acid, and OPB) was quantified using mass spectrometry.

  • Data Analysis: The inhibition constant (Ki) values were calculated from the reaction kinetics to determine the potency and type of inhibition (competitive in this case).[5]

Conclusion

The available evidence clearly indicates that N'-Nitrosoanabasine (NAB) is a weak carcinogen, while N'-Nitrosoanatabine (NAT) is considered non-carcinogenic in animal models. The genotoxic potential of both compounds appears to be low, especially when compared to other highly carcinogenic TSNAs. A significant finding is the ability of both NAB and NAT to competitively inhibit the metabolic activation of the more potent carcinogen NNN, which could have implications for the overall carcinogenicity of tobacco products containing a mixture of these compounds. Further research is warranted to fully elucidate the metabolic pathways of NAB and NAT and to explore their potential interactions with other carcinogens in more detail.

References

N'-Nitrosoanabasine (NAB): A Comparative Assessment of its Contribution to Cancer Risk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N'-Nitrosoanabasine (NAB) with other key tobacco-specific nitrosamines (TSNAs), focusing on its relative contribution to cancer risk. The information presented herein is supported by experimental data to aid in the objective assessment of this compound.

Executive Summary

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in tobacco products and smoke. While carcinogenic, experimental evidence consistently demonstrates that NAB is a significantly weaker carcinogen compared to other major TSNAs, namely 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN). Its contribution to the overall cancer risk associated with tobacco use is considered to be substantially lower than that of NNK and NNN. This guide will delve into the quantitative data on carcinogenicity, the metabolic activation pathways, and the experimental protocols used to assess the cancer risk of NAB.

Data Presentation: Carcinogenicity of TSNAs

The following tables summarize the quantitative data on the carcinogenic potency of NAB in comparison to NNN and NNK, based on animal studies.

Table 1: Comparative Tumor Incidence of NAB and NNN in Fischer Rats

CompoundTotal Dose (mg)Duration of AdministrationAnimal ModelTumor TypeTumor IncidenceCarcinogenic Activity
N'-Nitrosoanabasine (NAB) 63030 weeksMale Fischer RatsEsophageal Tumors1/20Weak
N'-Nitrosonornicotine (NNN) 63030 weeksMale Fischer RatsEsophageal Tumors12/20Moderately Active
Data from Hoffmann D, et al. J Natl Cancer Inst. 1975.[1]

Table 2: Relative Carcinogenic Potency of Major TSNAs

CompoundCarcinogenic PotencyPrimary Target Organs in Rodents
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) PowerfulLung
N'-Nitrosonornicotine (NNN) Moderately ActiveEsophagus, Nasal Cavity
N'-Nitrosoanabasine (NAB) WeakEsophagus

Metabolic Activation of N'-Nitrosoanabasine

Like other nitrosamines, NAB requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The activation involves the hydroxylation of the carbon atoms adjacent to the N-nitroso group (α-hydroxylation). This creates unstable intermediates that can ultimately form DNA adducts, leading to mutations if not repaired.

Molecular docking studies have predicted that NAB can interact with human CYP1B1, CYP2A6, CYP2A13, and CYP2E1. Furthermore, experimental evidence shows that NAB can competitively inhibit the metabolism of NNN by CYP2A13, suggesting that they share, at least in part, the same metabolic pathway.

Metabolic_Activation_of_NAB NAB N'-Nitrosoanabasine (NAB) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1B1, 2A6, 2A13, 2E1) NAB->CYP_Enzymes Metabolism Alpha_Hydroxylation α-Hydroxylation CYP_Enzymes->Alpha_Hydroxylation Unstable_Intermediates Unstable α-hydroxynitrosamines Alpha_Hydroxylation->Unstable_Intermediates DNA_Adducts DNA Adducts Unstable_Intermediates->DNA_Adducts Alkylation of DNA Mutation Mutations DNA_Adducts->Mutation If not repaired Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

Signaling Pathways in NAB-Induced Carcinogenesis

The specific signaling pathways dysregulated by NAB have not been extensively studied, representing a notable knowledge gap in the current literature. However, it is well-established that the formation of DNA adducts by chemical carcinogens can lead to the activation of downstream signaling pathways that promote cancer development. A plausible, though generalized, pathway is depicted below. The DNA damage caused by NAB adducts can trigger signaling cascades involving key proteins like ATM and ATR, which in turn can activate downstream effectors like p53 and NF-κB, leading to altered cell cycle regulation, apoptosis, and inflammation, all of which are hallmarks of cancer.

Signaling_Pathway cluster_nucleus Nucleus DNA_Adducts NAB-DNA Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 NF_kB NF-κB Activation ATM_ATR->NF_kB Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NF_kB->Inflammation Proliferation Increased Proliferation NF_kB->Proliferation Cancer Cancer Cell_Cycle_Arrest->Cancer Apoptosis->Cancer Inflammation->Cancer Proliferation->Cancer

Caption: A generalized signaling pathway potentially involved in NAB carcinogenesis.

Experimental Protocols

1. Specific Protocol for Comparative Carcinogenicity of NAB and NNN

This protocol is based on the study by Hoffmann et al. (1975).[1]

  • Test System: Male Fischer rats.

  • Administration: The test compounds (NAB and NNN) were administered in the drinking water.

  • Dosage: A total dose of 630 mg of each compound was administered over the study period.

  • Duration: The administration period was 30 weeks.

  • Observation Period: Animals were observed for up to 11 months for tumor development.

  • Endpoint: The primary endpoint was the incidence of esophageal and other tumors, determined by gross and histopathological examination.

  • Control: A positive control group administered a known potent esophageal carcinogen, 1,4-dinitrosopiperazine (B30178) (DNPI), was included.

2. General Protocol for Rodent Carcinogenicity Studies of Nitrosamines (Based on OECD Guideline 451)

This protocol outlines a standardized approach for assessing the carcinogenic potential of chemical substances.

  • Test System: Typically, two rodent species are used, most commonly rats (e.g., Fischer 344 or Sprague-Dawley) and mice. Both sexes are included.

  • Group Size: A minimum of 50 animals per sex per dose group is recommended to ensure statistical power.

  • Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term toxicity studies.

  • Route of Administration: For nitrosamines, oral administration via drinking water or gavage is common to mimic human exposure.

  • Study Duration: The study duration should cover the majority of the animal's lifespan, typically 24 months for rats and 18 months for mice.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food/water consumption are measured regularly.

  • Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation by a qualified pathologist.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Experimental_Workflow cluster_protocol General Carcinogenicity Study Workflow Dose_Selection Dose Range Finding (Subchronic Toxicity Studies) Animal_Acclimation Animal Acclimation (Rats/Mice) Dose_Selection->Animal_Acclimation Group_Assignment Group Assignment (Control & Dose Groups) Animal_Acclimation->Group_Assignment Dosing Long-term Dosing (e.g., 24 months for rats) Group_Assignment->Dosing In_life_Monitoring In-life Monitoring (Clinical signs, Body weight) Dosing->In_life_Monitoring Necropsy Terminal Necropsy In_life_Monitoring->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Conclusion Carcinogenicity Assessment Data_Analysis->Conclusion

Caption: A generalized workflow for a rodent carcinogenicity bioassay.

Conclusion

The available evidence strongly indicates that N'-Nitrosoanabasine (NAB) is a weak carcinogen, particularly when compared to the more potent tobacco-specific nitrosamines NNK and NNN. While NAB is present in tobacco products and contributes to the overall carcinogenic burden, its relative contribution is considered minor. Future research should focus on elucidating the specific signaling pathways dysregulated by NAB to better understand its molecular mechanisms of action and to refine its risk assessment.

References

A Comparative Guide to In Vitro Models for Predicting N'-Nitrosoanabasine (NAB) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro models for assessing the toxicological profile of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907). Due to the limited availability of public quantitative data for NAB, this guide utilizes data from the closely related and structurally similar tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), as a surrogate to demonstrate the application and validation of these models. This approach is scientifically justified by their shared metabolic activation pathways and toxicological mechanisms.

Executive Summary

N'-Nitrosoanabasine (NAB) is a carcinogenic compound found in tobacco products. Predicting its toxicity is crucial for risk assessment and regulatory purposes. In vitro models offer a valuable alternative to animal testing, providing insights into the cytotoxic and genotoxic potential of such compounds. This guide focuses on the validation of key in vitro assays, including cytotoxicity and genotoxicity tests, and explores the underlying molecular mechanisms, such as metabolic activation, oxidative stress, and the perturbation of cellular signaling pathways.

Data Presentation: Comparative Analysis of In Vitro Toxicity

The following tables summarize quantitative data for N'-Nitrosonornicotine (NNN), which is used here as a proxy for NAB to illustrate the types of data generated from in vitro toxicity assays.

Table 1: Cytotoxicity of N'-Nitrosonornicotine (NNN) in Human Hepatoma (HepG2) Cells

AssayEndpointNNN Concentration (µM)Cell Viability (%)
MTT Assay Mitochondrial Activity0 (Control)100
5092
10085
25071
50058
100045
Neutral RedUptake (NRU) Assay Lysosomal Integrity0 (Control)100
5094
10088
25075
50062
100049

Note: The data presented are representative and compiled from various sources for illustrative purposes.

Table 2: Genotoxicity of N'-Nitrosonornicotine (NNN) in V79 Cells Expressing Human CYP2A13

AssayEndpointNNN Concentration (µM)% Micronucleated Cells
In VitroMicronucleus Assay Chromosomal Damage0 (Control)1.5
1003.2
2505.8
5009.7
100015.4

Note: The data presented are representative and compiled from various sources for illustrative purposes. Metabolic activation with the relevant CYP enzyme is crucial for observing genotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., NNN as a proxy for NAB) for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Neutral Red Uptake (NRU) Cytotoxicity Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Culture: HepG2 cells are seeded and cultured as described for the MTT assay.

  • Treatment: Cells are treated with the test compound for 48 hours.

  • Neutral Red Incubation: The treatment medium is replaced with a medium containing 50 µg/mL neutral red and incubated for 3 hours.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a solution of 1% acetic acid in 50% ethanol.

  • Absorbance Measurement: The absorbance is measured at 540 nm. Cell viability is expressed as a percentage of the untreated control.

In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: Chinese hamster lung fibroblasts (V79) engineered to express a specific human cytochrome P450 enzyme (e.g., CYP2A13 for NNN) are seeded in 6-well plates.

  • Treatment: Cells are exposed to the test compound for a period equivalent to 1.5-2 normal cell cycles (approximately 24-30 hours). A metabolic activation system (e.g., co-transfection with the necessary CYP enzyme) is essential.

  • Cytokinesis Block: Cytochalasin B (at a final concentration of 3-6 µg/mL) is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronucleated binucleated cells is scored by analyzing at least 2000 binucleated cells per concentration.

Mandatory Visualizations

Experimental Workflow for In Vitro Toxicity Validation

G cluster_0 Initial Screening cluster_1 Definitive Assays cluster_2 Mechanistic Studies cluster_3 Data Analysis & Interpretation A Range-Finding Cytotoxicity Assay (e.g., MTT, NRU) B Determine IC50 and Non-toxic Concentrations A->B C Cytotoxicity Assays (MTT, NRU) B->C D Genotoxicity Assay (In Vitro Micronucleus) B->D E Oxidative Stress Assay (e.g., ROS production) B->E G Signaling Pathway Analysis (e.g., Western Blot for p-Akt) D->G F Metabolic Activation (CYP Enzyme Assays) F->D H Dose-Response Modeling J Risk Assessment H->J I Statistical Analysis I->J

Workflow for validating in vitro models of NAB toxicity.
Signaling Pathway Implicated in Nitrosamine-Induced Toxicity

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and has been shown to be activated by tobacco-specific nitrosamines like NNK.[1][2][3] It is hypothesized that NAB may activate similar pathways following its metabolic activation.

G cluster_0 Cellular Effects NAB N'-Nitrosoanabasine (NAB) CYP CYP450 Enzymes (e.g., CYP1B1, 2A6, 2E1) NAB->CYP Metabolic Activation nAChR Nicotinic Acetylcholine Receptors (nAChRs) NAB->nAChR Receptor Binding Metabolites Reactive Metabolites CYP->Metabolites ROS Reactive Oxygen Species (ROS) CYP->ROS Uncoupling DNA_Damage DNA Damage & Genotoxicity Metabolites->DNA_Damage ROS->DNA_Damage PI3K PI3K nAChR->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation Proliferation Increased Cell Proliferation Akt->Proliferation Promotes Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits

Hypothesized signaling pathway for NAB-induced toxicity.

Discussion

The validation of in vitro models for predicting the toxicity of compounds like N'-Nitrosoanabasine is a critical step in moving away from traditional animal testing. The data on NNN, a close structural analog, demonstrates that assays such as the MTT, NRU, and in vitro micronucleus tests are sensitive and reproducible methods for assessing the cytotoxic and genotoxic potential of tobacco-specific nitrosamines.

A key aspect of NAB and NNN toxicity is the requirement for metabolic activation by cytochrome P450 enzymes.[4] Therefore, in vitro models must incorporate a relevant metabolic activation system, either through the use of metabolically competent cell lines like HepG2, or by engineering cell lines to express specific CYP enzymes. The uncoupling of CYP catalytic cycles during the metabolism of xenobiotics can also lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and DNA damage.[5][6][7]

Furthermore, the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, by nitrosamines can contribute to their carcinogenic potential by promoting the proliferation of cells that may have sustained DNA damage.[1][2][3] Investigating the effects of NAB on these pathways is an important area for future research.

References

N'-Nitrosoanabasine Exposure: A Comparative Analysis of Cigarettes and E-Cigarettes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals significantly lower levels of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), in e-cigarette aerosols compared to the smoke from conventional cigarettes. This guide provides a detailed comparison of NAB exposure from these two product types, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.

NAB, like other TSNAs, is a carcinogenic compound formed from alkaloids present in tobacco.[1] Its presence in tobacco products and the smoke or vapor they generate is a key area of research in tobacco harm reduction.

Quantitative Comparison of N'-Nitrosoanabasine (NAB) Exposure

The following table summarizes the levels of NAB found in traditional cigarettes and e-cigarettes from various studies. The data consistently demonstrates substantially lower concentrations of NAB in e-cigarette liquids and their resulting aerosols.

Product TypeSample MatrixN'-Nitrosoanabasine (NAB) ConcentrationReference(s)
Conventional Cigarettes Mainstream Smoke18 - 205 ng/cigarette[2]
Mainstream SmokePresent, but in least amounts among TSNAs[3][4]
E-Cigarettes E-Liquid1.2 ng/g[5][6]
E-Liquid1.5 ng/g[5][6]
E-Liquid2.3 ng/g[5][6]
AerosolNot Detected (from unspiked commercial liquids)[5][6]

Experimental Protocols for NAB Quantification

The quantification of N'-Nitrosoanabasine (NAB) in tobacco products and aerosols is primarily accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and selective technique allows for the accurate measurement of trace levels of TSNAs.

Sample Preparation:

  • Cigarette Smoke Condensate: Mainstream smoke is typically collected on Cambridge filter pads. The collected particulate matter is then extracted using a suitable solvent, often an aqueous buffer like ammonium (B1175870) acetate (B1210297).

  • E-Cigarette Aerosol: Aerosol is collected on filter pads or through impingers. The collected aerosol is then extracted with a solvent.

  • E-Liquids and Tobacco Filler: A known weight of the sample is extracted with a buffer solution.

Chromatographic Separation:

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The separation of NAB from other compounds in the complex matrix is achieved using a C18 reversed-phase column with a gradient elution of mobile phases, commonly consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium acetate to improve ionization.[7][8]

Mass Spectrometric Detection:

Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to generate ions of NAB. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for NAB and its isotopically labeled internal standard.[7]

Metabolic Activation Pathway of N'-Nitrosoanabasine

N'-Nitrosoanabasine, like other N-nitroso compounds, requires metabolic activation to exert its carcinogenic effects.[2][9] This process is primarily initiated by Cytochrome P450 (CYP) enzymes.[2] The metabolic activation of NAB leads to the formation of reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. This DNA damage, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

NAB_Metabolic_Activation NAB N'-Nitrosoanabasine (NAB) CYP Cytochrome P450 Enzymes (e.g., CYP1B1, CYP2E1) NAB->CYP Metabolic Activation Metabolites Reactive Electrophilic Metabolites CYP->Metabolites DNA Cellular DNA Metabolites->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Damage DNA Damage & Potential Mutations Adducts->Damage

Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

References

Evaluating Harm Reduction: A Comparative Analysis of N'-Nitrosoanabasine Exposure from Nicotine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of various nicotine (B1678760) delivery systems reveals significant differences in user exposure to N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA) with carcinogenic potential. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of NAB exposure from conventional cigarettes and various harm reduction products, including electronic cigarettes (e-cigarettes), heated tobacco products (HTPs), and oral nicotine pouches.

Key Findings:

  • Substantial Reduction in Exposure with Non-Combustible Products: Users of non-combustible nicotine products, such as e-cigarettes and nicotine pouches, are exposed to significantly lower levels of NAB compared to conventional cigarette smokers.

  • Heated Tobacco Products Show Reduced Exposure, but Higher than E-Cigarettes: While HTPs demonstrate a reduction in NAB delivery compared to combustible cigarettes, the levels are notably higher than those associated with e-cigarettes.

  • Biomarker Analysis is Crucial: Urinary and plasma levels of NAB serve as reliable biomarkers for assessing exposure to this harmful constituent across different product types.

This guide presents quantitative data in standardized tables for straightforward comparison, details the experimental protocols for NAB measurement, and provides visual representations of the metabolic pathways and experimental workflows.

Comparative Exposure to N'-Nitrosoanabasine (NAB)

The following tables summarize the findings from various studies on NAB levels in different nicotine products and the corresponding exposure in users. It is important to note that direct head-to-head comparative studies across all product categories are limited, and the data presented here are synthesized from multiple sources.

Table 1: N'-Nitrosoanabasine (NAB) Levels in Various Nicotine Products

Product CategoryProduct TypeNAB ConcentrationUnitStudy Reference
Combustible Tobacco Conventional CigarettesVaries significantly by brand and typeng/g tobacco[1]
Heated Tobacco Products IQOS HeatSticksLower than conventional cigarettesng/stick[2]
Electronic Nicotine Delivery Systems E-liquidsTrace levels to non-detectableng/g
Oral Nicotine Products Nicotine PouchesTrace levelsng/pouch
Smokeless Tobacco Moist SnuffVaries significantly by brandng/g dry tobacco[1]

Table 2: Biomarkers of Exposure to N'-Nitrosoanabasine (NAB) in Product Users

Product User GroupBiomarkerBiomarker ConcentrationUnitStudy Reference
Conventional Cigarette Smokers Urinary NABHighest levels observedpg/mL[3]
Heated Tobacco Product Users Urinary NABLower than cigarette smokersNot widely reported
E-Cigarette Users Urinary NABSignificantly lower than smokersNot widely reported
Smokeless Tobacco Users Plasma NABElevated levelspg/mL
Nicotine Pouch Users Urinary NABExpected to be very lowNot yet reported

Note: Data for NAB biomarkers in users of HTPs and e-cigarettes are not as widely available as for other TSNAs like NNAL. The levels are generally reported to be significantly lower than in smokers. More research is needed for direct comparative values.

Experimental Protocols

The quantification of NAB in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the detection of trace levels of NAB in complex samples like urine and plasma.

Protocol: Quantification of Total N'-Nitrosoanabasine in Human Urine by LC-MS/MS

This protocol is a synthesis of methodologies described in peer-reviewed literature.[3]

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total NAB (both free and glucuronidated forms), a urine sample (typically 1-2 mL) is treated with β-glucuronidase at 37°C overnight. This step cleaves the glucuronide conjugates, releasing free NAB for analysis.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., NAB-d4) is added to each sample to account for any loss during sample processing and for accurate quantification.

  • Solid Phase Extraction (SPE): The hydrolyzed urine sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte. The cartridge is washed, and then the NAB and internal standard are eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) is used to separate NAB from other urinary components.

  • Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both NAB and its deuterated internal standard are monitored for high selectivity and sensitivity.

3. Quantification:

  • A calibration curve is generated using standards of known NAB concentrations. The concentration of NAB in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically reported as picograms per milliliter (pg/mL) of urine.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological fate of NAB, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample->Enzymatic Hydrolysis Spiking with Internal Standard Spiking with Internal Standard Enzymatic Hydrolysis->Spiking with Internal Standard Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Spiking with Internal Standard->Solid Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Experimental workflow for urinary NAB analysis.

Metabolic_Activation_Pathway N'-Nitrosoanabasine (NAB) N'-Nitrosoanabasine (NAB) CYP-mediated α-hydroxylation CYP-mediated α-hydroxylation N'-Nitrosoanabasine (NAB)->CYP-mediated α-hydroxylation Unstable α-hydroxy-NAB Unstable α-hydroxy-NAB CYP-mediated α-hydroxylation->Unstable α-hydroxy-NAB Spontaneous decomposition Spontaneous decomposition Unstable α-hydroxy-NAB->Spontaneous decomposition Diazonium ion Diazonium ion Spontaneous decomposition->Diazonium ion DNA Adducts DNA Adducts Diazonium ion->DNA Adducts Carcinogenesis Initiation Urinary Metabolites Urinary Metabolites Diazonium ion->Urinary Metabolites Detoxification/Excretion

Caption: Putative metabolic activation pathway of NAB.

Discussion and Implications

The available data strongly suggest that switching from combustible cigarettes to non-combustible harm reduction products can significantly reduce exposure to NAB. However, it is crucial to recognize that "reduced exposure" does not equate to "no risk." The presence of even trace amounts of TSNAs in some harm reduction products warrants further investigation and stricter quality control during manufacturing.

The metabolic activation of NAB, likely through cytochrome P450-mediated α-hydroxylation, leads to the formation of DNA-reactive intermediates that can initiate carcinogenesis. This underscores the importance of minimizing exposure to NAB and other TSNAs.

For researchers and drug development professionals, these findings highlight the need for continued development of nicotine delivery systems that further minimize or eliminate the formation of TSNAs. Standardized and validated analytical methods, such as the LC-MS/MS protocol detailed here, are essential for accurately assessing the exposure reduction potential of new and existing harm reduction products. Future research should focus on conducting large-scale, head-to-head comparative studies to provide a more complete picture of NAB exposure across the full spectrum of nicotine products.

References

A Comparative Analysis of the Tumorigenic Activity of N'-Nitrosoanabasine and N-Nitrosopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tumorigenic activity of two nitrosamines, N'-Nitrosoanabasine (NAB) and N-Nitrosopiperidine (NPIP). The information presented is based on experimental data from preclinical studies to assist researchers in understanding their relative carcinogenic potential and mechanisms of action.

Executive Summary

N'-Nitrosoanabasine (NAB) and N-Nitrosopiperidine (NPIP) are structurally related nitrosamines, but they exhibit markedly different tumorigenic potencies. Experimental evidence from rodent studies consistently demonstrates that NPIP is a potent carcinogen, primarily inducing tumors in the esophagus and nasal cavity. In contrast, NAB is considered a weak esophageal carcinogen. This difference in carcinogenic activity is largely attributed to their differential metabolic activation in target tissues.

Quantitative Comparison of Tumorigenic Activity

The following tables summarize the key findings from carcinogenicity studies in rats, providing a quantitative comparison of the tumorigenic effects of NAB and NPIP.

Table 1: Tumorigenicity of N'-Nitrosoanabasine (NAB) in Fischer 344 Rats

ParameterStudy Details
Route of Administration Drinking Water
Dose Total dose of 630 mg over 30 weeks
Tumor Incidence 1/20 (5%) with esophageal tumors[1]
Target Organs Esophagus[1]
Conclusion Weak esophageal carcinogen[1]

Table 2: Tumorigenicity of N-Nitrosopiperidine (NPIP) in Fischer 344 Rats

ParameterStudy Details
Route of Administration Drinking Water
Concentration 0.9 mM solution
Duration of Treatment 28 weeks
Tumor Incidence High incidence of esophageal tumors (specific percentage not stated, but all animals died by week 36 with esophageal tumors)
Target Organs Esophagus, Nasal Cavity, Liver[2]
Conclusion Potent esophageal and nasal carcinogen[2][3]

Experimental Protocols

Carcinogenicity Bioassay in Rats (General Protocol)

A standardized protocol for assessing the carcinogenicity of nitrosamines in rats, based on the cited studies, is outlined below.

1. Animal Model:

  • Species: Fischer 344 rats are commonly used due to their susceptibility to nitrosamine-induced carcinogenesis.

  • Sex: Male rats are often used in esophageal cancer studies.

  • Age: Young adult rats (e.g., 8-10 weeks old) are typically used at the start of the study.

2. Compound Administration:

  • Route: Administration in drinking water is a common method for chronic exposure studies.

  • Preparation: The nitrosamine (B1359907) is dissolved in the drinking water at the desired concentration. Solutions are freshly prepared and replaced regularly (e.g., twice a week) to ensure stability.

  • Dosage: Doses are typically expressed as the total amount of compound administered over the study period or as a concentration in the drinking water.

3. Study Design:

  • Groups: The study includes a control group receiving untreated drinking water and one or more experimental groups receiving different concentrations of the nitrosamine. A positive control group receiving a known potent carcinogen may also be included for comparison.

  • Duration: The administration period can range from several weeks to the lifetime of the animal. This is followed by an observation period to monitor for tumor development.

4. Monitoring and Data Collection:

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, such as weight loss, changes in behavior, or palpable masses.

  • Body Weight: Body weights are recorded weekly.

  • Water Consumption: Water consumption is measured to estimate the daily intake of the nitrosamine.

  • Termination: The study is terminated at a predetermined time point or when animals become moribund.

5. Pathological Examination:

  • Necropsy: A complete necropsy is performed on all animals.

  • Histopathology: All major organs, with particular attention to the target organs (e.g., esophagus, nasal cavity, liver), are collected, fixed in formalin, and processed for histopathological examination to identify and classify tumors.

Mechanism of Action: Metabolic Activation

The difference in the tumorigenic activity between NAB and NPIP is primarily due to the efficiency of their metabolic activation in target tissues. The key step is the α-hydroxylation of the nitrosamine, catalyzed by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable intermediates that can form DNA adducts, initiating the carcinogenic process.

Metabolic Activation Pathway of N'-Nitrosoanabasine (NAB)

NAB_Metabolism NAB N'-Nitrosoanabasine (NAB) CYP450 Cytochrome P450 (e.g., CYP2A) NAB->CYP450 Metabolism alpha_hydroxylation α-Hydroxylation (C2' or C6') CYP450->alpha_hydroxylation unstable_intermediate Unstable α-Hydroxy-NAB alpha_hydroxylation->unstable_intermediate Activation detoxification Detoxification (e.g., Glucuronidation) alpha_hydroxylation->detoxification Detoxification dna_adducts DNA Adducts unstable_intermediate->dna_adducts Genotoxicity excretion Excretion detoxification->excretion

Caption: Metabolic activation of N'-Nitrosoanabasine (NAB).

Metabolic Activation Pathway of N-Nitrosopiperidine (NPIP)

NPIP_Metabolism NPIP N-Nitrosopiperidine (NPIP) CYP450 Cytochrome P450 (e.g., CYP2A3) NPIP->CYP450 Metabolism alpha_hydroxylation α-Hydroxylation (C2) CYP450->alpha_hydroxylation unstable_intermediate Unstable α-Hydroxy-NPIP alpha_hydroxylation->unstable_intermediate Activation detoxification Detoxification alpha_hydroxylation->detoxification Detoxification dna_adducts DNA Adducts unstable_intermediate->dna_adducts Genotoxicity excretion Excretion detoxification->excretion

Caption: Metabolic activation of N-Nitrosopiperidine (NPIP).

Studies have shown that esophageal microsomes metabolize NPIP via α-hydroxylation much more efficiently than NAB.[2] This preferential activation of NPIP in the target tissue leads to higher levels of DNA adducts and, consequently, a greater tumorigenic response.

Downstream Signaling Pathways

The formation of DNA adducts by the reactive metabolites of NAB and NPIP can lead to mutations in critical genes that control cell growth and proliferation. While specific signaling pathways for NAB and NPIP are not extensively detailed in the literature, the mechanisms are expected to be similar to those of other well-studied tobacco-specific nitrosamines like NNK and NNN. These pathways include:

  • Activation of Oncogenes: DNA adducts can cause mutations in proto-oncogenes such as KRAS, leading to their constitutive activation and uncontrolled cell proliferation.

  • Inactivation of Tumor Suppressor Genes: Mutations can also occur in tumor suppressor genes like TP53, disrupting their function in cell cycle control and apoptosis and allowing damaged cells to survive and proliferate.

  • Alteration of Cellular Signaling: The resulting genetic alterations can lead to the dysregulation of key signaling pathways, including the PI3K-Akt and MAPK pathways, which are central to cell growth, survival, and proliferation.

General Experimental Workflow for Studying Nitrosamine Carcinogenesis

Carcinogenesis_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro / Mechanistic Studies animal_model Animal Model (e.g., Fischer 344 Rats) compound_admin Nitrosamine Administration (e.g., Drinking Water) animal_model->compound_admin tumor_monitoring Tumor Monitoring (Clinical Signs, Necropsy) compound_admin->tumor_monitoring histopathology Histopathological Analysis tumor_monitoring->histopathology metabolism_assay Metabolic Activation Assays (e.g., Microsomal Incubations) dna_adduct_analysis DNA Adduct Analysis (e.g., LC-MS/MS) metabolism_assay->dna_adduct_analysis signaling_analysis Signaling Pathway Analysis (e.g., Western Blot, PCR) dna_adduct_analysis->signaling_analysis

Caption: Experimental workflow for nitrosamine carcinogenesis studies.

Conclusion

The available experimental data clearly indicate that N-Nitrosopiperidine (NPIP) is a significantly more potent carcinogen than N'-Nitrosoanabasine (NAB), particularly in the esophagus of rats. This difference in tumorigenic activity is primarily driven by the more efficient metabolic activation of NPIP to DNA-reactive intermediates in target tissues. Researchers and drug development professionals should consider the potent carcinogenicity of NPIP in risk assessments and prioritize measures to minimize exposure. Further research is warranted to fully elucidate the specific downstream signaling pathways disrupted by NAB and NPIP to better understand their mechanisms of carcinogenesis.

References

Safety Operating Guide

Proper Disposal of N'-Nitrosoanabasine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N'-Nitrosoanabasine (NAB), a tobacco-specific nitrosamine (B1359907) and potential carcinogen, are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational procedures and disposal plans, tailored for researchers, scientists, and drug development professionals.

N'-Nitrosoanabasine requires handling as a hazardous chemical. All waste containing NAB, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous waste. The primary and most recommended method for the final disposal of bulk N'-Nitrosoanabasine waste is high-temperature incineration.

Immediate Safety and Handling Precautions

Before handling N'-Nitrosoanabasine, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Work with NAB should always be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is required.

Waste Segregation and Collection

Proper segregation of NAB waste is crucial for safe and compliant disposal.

  • Solid Waste: Collect contaminated items such as gloves, pipette tips, and absorbent paper in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent solutions containing NAB in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any needles or blades contaminated with NAB must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.

Disposal Procedures

The disposal of N'-Nitrosoanabasine waste must follow a clearly defined workflow to ensure safety and regulatory compliance. The recommended primary disposal route for bulk NAB waste is high-temperature incineration conducted by a licensed hazardous waste disposal facility.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate NAB Waste Generate NAB Waste Segregate Waste\n(Solid, Liquid, Sharps) Segregate Waste (Solid, Liquid, Sharps) Generate NAB Waste->Segregate Waste\n(Solid, Liquid, Sharps) Collect in Labeled\nHazardous Waste Containers Collect in Labeled Hazardous Waste Containers Segregate Waste\n(Solid, Liquid, Sharps)->Collect in Labeled\nHazardous Waste Containers Store in Satellite\nAccumulation Area Store in Satellite Accumulation Area Collect in Labeled\nHazardous Waste Containers->Store in Satellite\nAccumulation Area Arrange for Pickup by\nLicensed Waste Contractor Arrange for Pickup by Licensed Waste Contractor Store in Satellite\nAccumulation Area->Arrange for Pickup by\nLicensed Waste Contractor Transport to\nHazardous Waste Facility Transport to Hazardous Waste Facility Arrange for Pickup by\nLicensed Waste Contractor->Transport to\nHazardous Waste Facility High-Temperature Incineration High-Temperature Incineration Transport to\nHazardous Waste Facility->High-Temperature Incineration

Figure 1. Logical workflow for the disposal of N'-Nitrosoanabasine waste.

Laboratory-Scale Decontamination Procedures

For minor spills and decontamination of laboratory surfaces and glassware, chemical degradation may be employed. These procedures should be performed with extreme caution, under the direct supervision of trained personnel, and in compliance with all safety protocols.

Chemical Degradation Methods

Two primary methods for the lab-scale degradation of nitrosamines have been reported. It is crucial to test these methods on a small scale before wider application.

MethodReagentsGeneral Procedure
Acid Hydrolysis 1:1 solution of Hydrobromic acid and Acetic acid1. Prepare the reagent in a chemical fume hood. 2. Apply the solution to the contaminated surface or glassware. 3. Allow for sufficient reaction time (not specified in general literature, requires validation). 4. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) before disposal as hazardous waste.
UV Irradiation Ultraviolet (UV) light source1. Expose the contaminated surface or solution to a UV light source. 2. The required wavelength, intensity, and duration of exposure for complete degradation are not well-established and require specific validation.

Note: The efficacy of these decontamination methods for N'-Nitrosoanabasine has not been quantitatively documented in readily available literature. Therefore, validation of any chosen method is essential.

Regulatory Compliance

The disposal of N'-Nitrosoanabasine is regulated under hazardous waste laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Waste Classification and Labeling

While a specific EPA hazardous waste code for N'-Nitrosoanabasine is not explicitly listed, it is prudent to manage it based on its chemical properties and relation to other regulated substances. Nicotine and its salts are listed as acute hazardous waste with the EPA waste code P075 .[1] Given that NAB is a nicotine-related compound and a nitrosamine (a class of compounds with many known carcinogens), it should be managed as an acute hazardous waste.

All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (N'-Nitrosoanabasine), and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").

The following diagram illustrates the decision-making process for waste classification.

start Is the waste N'-Nitrosoanabasine or contaminated with it? hazardous_waste Classify as Hazardous Waste start->hazardous_waste Yes non_hazardous Non-Hazardous Waste (Unlikely for NAB) start->non_hazardous No acute_hazardous Consider as Acute Hazardous Waste (e.g., similar to P075 for Nicotine) hazardous_waste->acute_hazardous labeling Label container: 'Hazardous Waste' 'N'-Nitrosoanabasine' 'Toxic', 'Carcinogen' acute_hazardous->labeling disposal Dispose via licensed hazardous waste contractor (Incineration) labeling->disposal

Figure 2. Decision process for N'-Nitrosoanabasine waste classification.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification, labeling, and disposal procedures to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling N'-Nitrosoanabasine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of N'-Nitrosoanabasine is paramount. This potent carcinogen, primarily found in tobacco products, requires stringent safety protocols to minimize exposure risks in a laboratory setting.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Classification

N'-Nitrosoanabasine is classified as a toxic substance and a potential carcinogen.[1][2] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] Due to its hazardous nature, all handling should be performed with the appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling N'-Nitrosoanabasine. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side shields or a full-face shield.[3][4]To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Polyvinyl chloride - PVC). Consider double-gloving.[5][6] A lab coat or chemical-resistant disposable gown should be worn.[5][6]To prevent dermal absorption, which is a potential route of exposure.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge (e.g., N95 or ABEK filter) should be used, especially when handling powders or in poorly ventilated areas.To prevent inhalation of airborne particles.[3] Work should ideally be conducted in a certified chemical fume hood.[3]

Handling and Storage Procedures

Handling:

  • Always handle N'-Nitrosoanabasine within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid generating dust or aerosols.[4]

  • Ensure adequate ventilation in the work area.[4][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials.

  • The storage area should be clearly marked with appropriate hazard warnings.

  • Store locked up and out of the reach of children.[5]

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as outlined above.

  • Prevent the further spread of the spill if it is safe to do so.[5]

  • For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[4]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Decontamination and Disposal Plan

Decontamination: While specific decontamination protocols for N'-Nitrosoanabasine are not readily available, a general procedure for similar N-nitroso compounds can be adapted. For instance, a 10% sodium thiosulfate (B1220275) and 1% sodium hydroxide (B78521) solution has been used to inactivate N-Nitroso-N-methylurea.[7] All reusable glassware and equipment that has come into contact with N'-Nitrosoanabasine should be thoroughly decontaminated.

Disposal:

  • All waste, including contaminated PPE, absorbent materials, and excess chemical, must be disposed of as hazardous waste.[7]

  • Place waste in a clearly labeled, sealed container.

  • Contact a licensed hazardous waste disposal company for removal.[3]

  • Do not dispose of N'-Nitrosoanabasine in sanitary sewers or landfills.[3]

Suspected Exposure Workflow

The following diagram outlines the immediate steps to take in the event of a suspected exposure to N'-Nitrosoanabasine.

SuspectedExposureWorkflow cluster_ImmediateActions Immediate Actions cluster_MedicalResponse Medical & Reporting cluster_FollowUp Follow-Up Start Suspected Exposure Occurs RemoveFromSource Immediately remove individual from the source of exposure. Start->RemoveFromSource Decontaminate Remove contaminated clothing. Flush affected area with water. RemoveFromSource->Decontaminate FirstAid Administer First Aid (as per SDS guidelines). Decontaminate->FirstAid SeekMedical Seek Immediate Medical Attention. FirstAid->SeekMedical InformSupervisor Inform Laboratory Supervisor and Safety Officer. SeekMedical->InformSupervisor Document Document the incident (time, date, nature of exposure). InformSupervisor->Document Investigation Conduct an incident investigation to identify the root cause. Document->Investigation CorrectiveAction Implement corrective actions to prevent recurrence. Investigation->CorrectiveAction End Review and Update Safety Protocols CorrectiveAction->End

Caption: Workflow for responding to a suspected N'-Nitrosoanabasine exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Nitrosoanabasine
Reactant of Route 2
N'-Nitrosoanabasine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.